3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3INO2/c14-8-3-2-7(13(19)20)12(11(8)16)18-10-4-1-6(17)5-9(10)15/h1-5,18H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMYZOSCCVDLDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621703 | |
| Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391211-97-5 | |
| Record name | 2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391211975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 391211-97-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-FLUORO-4-IODOANILINO)-3,4-DIFLUOROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A6V9RGK6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Core Mechanism of Action: A Technical Guide to 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid and its role as a MEK Inhibitor Precursor
For Immediate Release
SOUTH SAN FRANCISCO, CA – December 25, 2025 – In the landscape of targeted cancer therapy, the Ras/Raf/MEK/ERK signaling pathway remains a critical focus for drug development. This in-depth technical guide provides a comprehensive overview of the mechanism of action related to the chemical intermediate 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid . This compound is a pivotal building block in the synthesis of Cobimetinib (GDC-0973, XL518), a potent and selective inhibitor of MEK1 and MEK2, key kinases in the Mitogen-Activated Protein Kinase (MAPK) cascade. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the downstream pharmacology, experimental data, and relevant protocols associated with the ultimate active pharmaceutical ingredient.
Introduction: Targeting the MAPK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2][3] Aberrant activation of this pathway, frequently driven by mutations in genes such as BRAF and RAS, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[4][5]
This compound serves as a crucial intermediate in the chemical synthesis of Cobimetinib, a non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2.[5][6] By targeting MEK, Cobimetinib effectively blocks the phosphorylation and subsequent activation of ERK1 and ERK2, the sole known substrates of MEK, thereby inhibiting the downstream signaling cascade that drives oncogenesis.[2][4]
Mechanism of Action of Cobimetinib
Cobimetinib exerts its therapeutic effect by selectively binding to and inhibiting the kinase activity of MEK1 and MEK2.[1][2] This action prevents the phosphorylation of ERK1 and ERK2, which in turn are unable to translocate to the nucleus and activate transcription factors responsible for cell cycle progression and survival.[2] The inhibition of the MAPK pathway by Cobimetinib leads to a reduction in cell proliferation and an induction of apoptosis in cancer cells harboring activating BRAF mutations, such as the V600E mutation commonly found in melanoma.[1][7]
The strategic advantage of targeting MEK lies in its position downstream of RAF. While BRAF inhibitors like vemurafenib are effective, resistance often emerges through reactivation of the MAPK pathway.[2][8] The concurrent inhibition of both BRAF and MEK with vemurafenib and cobimetinib, respectively, provides a more comprehensive and durable blockade of the pathway, leading to improved clinical outcomes in patients with BRAF V600-mutant metastatic melanoma.[1][8][9]
Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of intervention by Cobimetinib.
Quantitative Data: Potency and Efficacy
The potency of Cobimetinib has been extensively characterized in biochemical and cell-based assays, as well as in clinical trials. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of Cobimetinib
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Cell-free assay | MEK1 | 4.2 nM | [10] |
| Cell proliferation | CaKi-2 (Renal Cell Carcinoma) | 0.006 µM | [11] |
| Cell proliferation | 786-O (Renal Cell Carcinoma) | 0.8 µM | [11] |
| Cell proliferation | A-704 (Renal Cell Carcinoma) | 0.8 µM | [11] |
| Cell proliferation | ACHN (Renal Cell Carcinoma) | 0.8 µM | [11] |
| Cell proliferation | A489 (Renal Cell Carcinoma) | 0.8 µM | [11] |
Table 2: Clinical Efficacy of Cobimetinib in Combination with Vemurafenib (coBRIM Study)
| Endpoint | Cobimetinib + Vemurafenib | Placebo + Vemurafenib | Hazard Ratio (95% CI) | Reference |
| Median Progression-Free Survival (PFS) | 12.6 months | 7.2 months | 0.58 (0.46–0.72) | [9][12] |
| 5-Year PFS Rate | 14% | 10% | - | [9][12] |
| Median Overall Survival (OS) | 22.5 months | 17.4 months | 0.70 (0.55–0.90) | [9][12] |
| 5-Year OS Rate | 31% | 26% | - | [9][12] |
| Objective Response Rate (ORR) | 70% | 50% | - | [13] |
| Complete Response (CR) Rate (5-year follow-up) | 21% | 13% | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline key experimental protocols used to characterize the activity of Cobimetinib.
Western Blot Analysis of ERK Phosphorylation
This protocol is used to assess the inhibitory effect of Cobimetinib on the MAPK/ERK pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK (t-ERK).
Methodology:
-
Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., A375 melanoma cells with BRAF V600E mutation) to 70-80% confluency. Treat cells with varying concentrations of Cobimetinib or vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK (e.g., 1:1000 dilution) and t-ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the t-ERK signal to determine the relative inhibition of ERK phosphorylation.
In Vivo Tumor Xenograft Study
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of Cobimetinib in a mouse model.
Methodology:
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10^6 A375 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Prepare Cobimetinib in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). Administer Cobimetinib orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 10 mg/kg, once daily). The control group receives the vehicle only.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers). Compare the tumor growth curves between the treatment and control groups to determine efficacy.
The logical workflow for a typical in vivo xenograft study is depicted below.
Conclusion
While This compound is a non-pharmacologically active intermediate, its role in the synthesis of Cobimetinib is critical to the development of this potent MEK inhibitor. The mechanism of action of Cobimetinib, through the targeted inhibition of the MAPK/ERK pathway, has demonstrated significant preclinical and clinical efficacy, particularly in combination with BRAF inhibitors for the treatment of BRAF-mutant melanoma. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for the scientific community to further understand and build upon the therapeutic potential of targeting the MEK kinase in oncology.
References
- 1. Cobimetinib - NCI [dctd.cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. Vemurafenib + Cobimetinib Combo Therapy for Melanoma - MRA [curemelanoma.org]
- 9. 5-Year Outcomes with Cobimetinib plus Vemurafenib in BRAFV600 Mutation–Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Preclinical activity of cobimetinib alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Year Outcomes with Cobimetinib plus Vemurafenib in BRAFV600 Mutation-Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Mavacamten: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of the First-in-Class Cardiac Myosin Inhibitor
Introduction
Mavacamten (formerly MYK-461) is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[1][2] It is a small molecule developed to target the underlying pathophysiology of hypertrophic cardiomyopathy (HCM), a condition characterized by hypercontractility of the heart muscle.[3][4] Approved by the US FDA in 2022 under the brand name CAMZYOS®, mavacamten is indicated for the treatment of adults with symptomatic New York Heart Association (NYHA) Class II-III obstructive hypertrophic cardiomyopathy (oHCM) to improve functional capacity and symptoms.[5][6] This guide provides a detailed overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental methodologies.
Chemical Structure and Identifiers
Mavacamten is a pyrimidinedione derivative. Its chemical identity is well-defined by several standard nomenclature systems.[7][8]
| Identifier | Value |
| IUPAC Name | 6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione[7] |
| CAS Number | 1642288-47-8[7][9] |
| Molecular Formula | C₁₅H₁₉N₃O₂[7][9] |
| SMILES | C--INVALID-LINK--NC2=CC(=O)N(C(=O)N2)C(C)C[7] |
| InChIKey | RLCLASQCAPXVLM-NSHDSACASA-N[7] |
| Synonyms | MYK-461, SAR-439152, Camzyos[7][9] |
Physicochemical and Pharmacological Properties
Mavacamten's properties determine its behavior both in vitro and in vivo. It is a white to off-white solid powder.[9][10]
Physicochemical Properties
The fundamental physical and chemical characteristics of mavacamten are summarized below.
| Property | Value |
| Molecular Weight | 273.33 g/mol [7] |
| Appearance | White to off-white solid/crystalline solid[9][11] |
| Solubility | DMSO: ~20-62.5 mg/mL[11][12] DMF: ~33 mg/mL[11] Ethanol: ~1-5 mg/mL[4][11] Water: Very low solubility/Insoluble[4][10] |
| AlogP | 2.29[13] |
| Storage | Powder: -20°C for up to 3 years.[9] In solvent: -80°C for up to 1 year.[9] |
Pharmacological and Pharmacokinetic Properties
Mavacamten is a highly specific modulator of cardiac myosin, with distinct pharmacokinetic characteristics influenced significantly by patient genetics.[6][14]
| Parameter | Description |
| Mechanism of Action | Allosteric, reversible inhibitor of β-cardiac myosin ATPase.[2][6][15] |
| Potency (IC₅₀) | Human cardiac myosin: 711 nM[9] Bovine cardiac myosin: 300-490 nM[9][11][16] Rabbit cardiac myosin: 2140 nM[9] |
| Metabolism | Primarily metabolized by cytochrome P450 enzymes, mainly CYP2C19 (~74%) and to a lesser extent CYP3A4 (~18%) and CYP2C9 (~7.6%).[6][17] |
| Terminal Half-life | Dependent on CYP2C19 metabolizer status, ranging from 6 to 23 days.[6][14] |
Mechanism of Action
Hypertrophic cardiomyopathy is driven by hypercontractility of the sarcomere, the fundamental contractile unit of cardiomyocytes.[3] This is often caused by an excess of myosin-actin cross-bridges.[5] Mavacamten directly targets this pathophysiology.
Mavacamten acts as a selective allosteric inhibitor of the cardiac myosin heavy chain's ATPase activity.[2][16] It modulates the number of myosin heads available to interact with actin during the power-generating state.[1][5] Specifically, it achieves this by:
-
Inhibiting Phosphate Release: It slows the rate-limiting step of the myosin chemomechanical cycle, which is the release of phosphate from the myosin-ADP-phosphate complex.[4]
-
Stabilizing the Super-Relaxed State (SRX): It shifts the myosin population towards an energy-sparing, "off-actin" super-relaxed state.[6][16] This reduces the number of myosin heads available to form cross-bridges with actin.[5]
By reducing the probability of force-producing cross-bridge formation, mavacamten normalizes sarcomere contractility, improves myocardial energetics, and enhances diastolic relaxation.[2][6] This leads to a reduction in the dynamic left ventricular outflow tract (LVOT) obstruction and improved cardiac filling pressures, which are hallmarks of oHCM.[5]
Experimental Protocols and Methodologies
The characterization of mavacamten has involved a range of in vitro and in vivo studies, from enzymatic assays to large-scale clinical trials.
In Vitro Myosin ATPase Activity Assay
A common method to determine the potency of myosin inhibitors like mavacamten involves measuring ATPase activity.
Objective: To quantify the inhibitory effect of mavacamten on the ATPase activity of purified cardiac myosin.
Protocol Outline:
-
Preparation: Purified bovine or human cardiac myosin S1 fragment is prepared.
-
Reaction Mixture: The myosin is incubated in a reaction buffer containing actin, ATP, and varying concentrations of mavacamten (or vehicle control, e.g., DMSO).
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 25°C) for a specific duration.
-
Measurement: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released. This is often done using a colorimetric method, such as a malachite green-based assay.
-
Data Analysis: The rate of Pi release is plotted against the mavacamten concentration. The data are fitted to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of mavacamten required to inhibit 50% of the myosin ATPase activity.[16]
Clinical Trial Dosing and Monitoring Protocol
Clinical trials for mavacamten, such as EXPLORER-HCM, utilized a carefully designed dose-titration and monitoring protocol to balance efficacy and safety, particularly the risk of reducing left ventricular ejection fraction (LVEF).[6]
Objective: To individually titrate mavacamten dosage to achieve a therapeutic reduction in LVOT gradient while maintaining a safe LVEF.
Methodology:
-
Initiation: Patients begin treatment at a starting dose, typically 5 mg once daily.[18][19]
-
Regular Assessments: Echocardiograms are performed at baseline and at regular intervals (e.g., every 4-12 weeks) to assess the post-Valsalva LVOT gradient and LVEF.[15][18][19]
-
Dose Adjustment Criteria:
-
Dose Increase: If the LVOT gradient remains elevated and LVEF is within a safe range (e.g., >50-55%), the dose may be increased (e.g., to 10 mg or 15 mg).[15][17]
-
Dose Decrease/Interruption: If LVEF falls below a predefined threshold (e.g., <50%) or if the patient shows a strong early response (significant LVOT gradient reduction), the dose is reduced or treatment is temporarily interrupted.[17][18]
-
-
Maintenance: Once a stable and effective dose is achieved, patients continue on maintenance therapy with continued periodic monitoring.[15]
This individualized approach is critical due to the high pharmacokinetic variability of mavacamten, which is largely influenced by the patient's CYP2C19 genotype.[14][20]
Conclusion
Mavacamten represents a paradigm shift in the treatment of obstructive hypertrophic cardiomyopathy, moving from purely symptomatic relief to targeting the core molecular defect of sarcomere hypercontractility. Its well-defined chemical structure and selective mechanism of action provide a potent therapeutic effect. However, its metabolism-dependent pharmacokinetic variability necessitates a careful, individualized dosing strategy guided by regular clinical and echocardiographic monitoring. Further research and long-term studies will continue to elucidate its full potential for disease modification and its place in the broader landscape of cardiovascular therapy.
References
- 1. The Impact of Mavacamten on the Pathophysiology of Hypertrophic Cardiomyopathy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mavacamten? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Mavacamten | C15H19N3O2 | CID 117761397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mavacamten for Obstructive Hypertrophic Cardiomyopathy: Targeting Sarcomeric Hypercontractility with Demonstrated Long-Term Safety and Efficacy—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Mavacamten | MYK-461 | Myosin | TargetMol [targetmol.com]
- 13. Compound: MAVACAMTEN (CHEMBL4297517) - ChEMBL [ebi.ac.uk]
- 14. ahajournals.org [ahajournals.org]
- 15. Mavacamten for symptomatic obstructive hypertrophic cardiomyopathy - Australian Prescriber [australianprescriber.tg.org.au]
- 16. medkoo.com [medkoo.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Characterization of mavacamten pharmacokinetics in patients with hypertrophic cardiomyopathy to inform dose titration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Pathway of Mavacamten (MYK-461): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavacamten, also known as MYK-461, is a first-in-class, selective allosteric inhibitor of cardiac myosin, developed for the treatment of hypertrophic cardiomyopathy (HCM).[1][2] Its mechanism of action involves reducing the excessive contractility of the heart muscle that characterizes this genetic disorder.[3] This technical guide provides an in-depth overview of the core synthesis pathway for Mavacamten, detailing the starting materials, intermediates, and experimental protocols.
Core Synthesis Pathway
The most commonly cited synthetic route to Mavacamten is a multi-step process commencing from readily available starting materials.[4] The pathway involves the sequential formation of a urea derivative, cyclization to a barbituric acid analog, subsequent chlorination, and a final nucleophilic substitution to introduce the chiral amine sidechain.
Diagram of the Mavacamten Synthesis Pathway
Caption: Synthetic pathway of Mavacamten (MYK-461).
Starting Materials and Intermediates
The synthesis of Mavacamten originates from simple and commercially available starting materials. The key intermediates are synthesized sequentially as detailed in the experimental protocols below.
| Compound Name | Starting Material/Intermediate | Role in Synthesis |
| Isopropylamine | Starting Material | Provides the isopropyl group for the pyrimidine ring. |
| Trimethylsilyl isocyanate | Reagent | Used for the formation of isopropylurea. |
| Isopropylurea | Intermediate 1 | The initial urea derivative formed. |
| Dimethyl malonate | Starting Material | Provides the carbon backbone for the pyrimidine ring. |
| Sodium methoxide | Reagent | A base used to facilitate the cyclization reaction. |
| 1-Isopropyl barbituric acid | Intermediate 2 | The cyclized pyrimidine-2,4,6-trione derivative. |
| Phosphorus oxychloride (POCl₃) | Reagent | A chlorinating agent to form the key chloro-intermediate. |
| Triethylbenzylammonium chloride | Reagent | A phase-transfer catalyst used in the chlorination step. |
| 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione | Intermediate 3 | The key electrophile for the final substitution reaction. |
| (S)-α-methylbenzylamine | Starting Material | Introduces the chiral phenylethylamino side chain. |
| Mavacamten | Final Product | (S)-3-isopropyl-6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione. |
Experimental Protocols
The following protocols are based on a disclosed synthesis of Mavacamten.[4]
Step 1: Synthesis of Isopropylurea
-
Reaction: Isopropylamine is reacted with trimethylsilyl isocyanate in dichloromethane.
-
Procedure: To a stirred solution of isopropylamine (1.0 equiv) in dichloromethane (CH₂Cl₂) under an argon atmosphere at 0°C, trimethylsilyl isocyanate (1.0 equiv) is added dropwise. The mixture is allowed to warm to room temperature and stirred overnight. After cooling to 0°C, methanol (MeOH) is added dropwise. The resulting solution is stirred for 2 hours at room temperature and then concentrated under reduced pressure.
-
Purification: The crude residue is recrystallized from a mixture of methanol and diethyl ether (1:20) to yield isopropylurea as a white solid.
-
Yield: 58%[4]
Step 2: Synthesis of 1-Isopropyl barbituric acid
-
Reaction: Isopropylurea is cyclized with dimethyl malonate in the presence of a base.
-
Procedure: To a stirred solution of isopropylurea (1.0 equiv) in methanol (MeOH), dimethyl malonate (1.05 equiv) and sodium methoxide (2.50 equiv) are added. The resulting mixture is stirred overnight at 65°C. The mixture is then concentrated under reduced pressure.
-
Purification: The residue is taken up in ethanol (EtOH) and filtered. The filtrate is concentrated, and the residue is purified by silica gel column chromatography using a mixture of dichloromethane and methanol (20:1) as the eluent to give 1-isopropyl barbituric acid as a white solid.
-
Yield: 50%[4]
-
Characterization: LC/MS: m/z (ES+) 171 (M+H)⁺. ¹H-NMR (300 MHz, d₆-DMSO): δ 11.19 (s, 1H), 4.83 (m, 1H), 3.58 (s, 2H), 1.32 (d, J=6.0 Hz, 6H).[4]
Step 3: Synthesis of 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione
-
Reaction: 1-Isopropyl barbituric acid is chlorinated using phosphorus oxychloride.
-
Procedure: To a round-bottom flask containing 1-isopropyl barbituric acid (1.00 equiv) under argon, triethylbenzylammonium chloride (1.40 equiv) and phosphorus oxychloride (POCl₃) are added. The resulting mixture is stirred overnight at 50°C. After cooling to room temperature, the mixture is concentrated under reduced pressure. The residue is dissolved in dichloromethane (CH₂Cl₂) followed by the slow addition of water.
-
Purification: The crude residue is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:1) as the eluent to yield the title compound as a light yellow solid.
-
Yield: 40%[4]
-
Characterization: ¹H-NMR (300 MHz, d₆-DMSO): δ 12.22 (s, 1H), 5.88 (s, 1H), 4.95 (m, 1H), 1.34 (d, J=6.0 Hz, 6H).[4]
Step 4: Synthesis of Mavacamten ((S)-3-isopropyl-6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione)
-
Reaction: 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione is reacted with (S)-α-methylbenzylamine.
-
Procedure: To a solution of 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione in 1,4-dioxane, (S)-α-methylbenzylamine (2.2 equiv) is added. The reaction mixture is stirred at 80°C for 24 hours.[4] A modified procedure suggests using at least 2.5 mole equivalents of (S)-(−)-α-methylbenzylamine to ensure complete consumption of the starting material.[5]
-
Work-up and Purification: After cooling to ambient temperature, the mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate (EtOAc) and washed with aqueous 1N HCl and brine. The organic layer is dried and concentrated. The crude product can be purified by crystallization.[4][5] One patent describes adding water to the concentrated reaction mixture, followed by extraction with ethyl acetate.[5]
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Reported Yield |
| 1 | Isopropylamine | Isopropylurea | 58%[4] |
| 2 | Isopropylurea | 1-Isopropyl barbituric acid | 50%[4] |
| 3 | 1-Isopropyl barbituric acid | 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione | 40%[4] |
| 4 | 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione | Mavacamten | Not explicitly stated in the primary source, but process improvements aim for high conversion. |
Conclusion
The synthesis of Mavacamten (MYK-461) is a well-defined process that proceeds through key intermediates, culminating in the desired chiral molecule. The described pathway utilizes readily accessible starting materials and standard organic chemistry transformations. For researchers and drug development professionals, understanding this synthetic route is crucial for process optimization, scale-up, and the development of potential second-generation analogs. Further research into alternative synthetic strategies could lead to more efficient and cost-effective manufacturing processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Mavacamten, a precision medicine for hypertrophic cardiomyopathy: From a motor protein to patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of sarcomere contractility suppresses hypertrophic cardiomyopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. US20240082248A1 - Process for preparation of mavacamten and solid state forms thereof - Google Patents [patents.google.com]
The Advent of a Targeted Therapy: A Technical Guide to the Discovery and Development of Mavacamten for Hypertrophic Cardiomyopathy
Executive Summary
Hypertrophic cardiomyopathy (HCM), the most prevalent genetic heart disease, is characterized by excessive contraction of the heart muscle, leading to debilitating symptoms and significant cardiovascular risk. For decades, treatment has been limited to symptom management with non-specific cardiac drugs. Mavacamten (Camzyos®) represents a paradigm shift, being the first and only FDA-approved allosteric and reversible inhibitor of cardiac myosin that directly targets the underlying pathophysiology of obstructive HCM.[1][2] Developed to address the hypercontractile phenotype, Mavacamten has demonstrated significant improvements in symptoms, functional capacity, and key hemodynamic parameters in pivotal clinical trials, offering a targeted, disease-modifying therapeutic option for eligible patients.[3][4] This guide provides a detailed technical overview of the discovery, mechanism of action, and clinical development of Mavacamten.
The Pathophysiological Basis: Hypertrophic Cardiomyopathy
Hypertrophic cardiomyopathy is an autosomal dominant disorder primarily caused by mutations in genes encoding proteins of the cardiac sarcomere, the fundamental contractile unit of the heart muscle.[5][6][7] The most commonly affected genes are MYH7 (encoding β-myosin heavy chain) and MYBPC3 (encoding cardiac myosin-binding protein C).[6]
These mutations lead to a "gain-of-function" effect, resulting in an excessive number of myosin heads interacting with actin filaments.[3] This fundamental defect drives the core pathophysiological features of HCM:
-
Myocardial Hypercontractility: The primary abnormality, leading to increased energy expenditure and impaired relaxation.[8][9]
-
Left Ventricular Hypertrophy (LVH): A hallmark thickening of the heart muscle, often asymmetrically involving the interventricular septum.[7][10]
-
Dynamic Left Ventricular Outflow Tract (LVOT) Obstruction: In many patients, the thickened septum obstructs blood flow from the heart, a condition known as obstructive HCM (oHCM).[6][7]
-
Diastolic Dysfunction: The stiff, thickened heart muscle struggles to relax and fill with blood, leading to increased filling pressures and symptoms like shortness of breath.[5][7]
-
Myocardial Ischemia and Fibrosis: Cellular disarray and increased energy demand contribute to oxygen deprivation and scarring within the heart muscle.[7][8]
A Targeted Approach: The Discovery of Mavacamten
The central role of myosin hypercontractility in HCM provided a clear therapeutic target. The discovery of Mavacamten was driven by the rationale that directly inhibiting the cardiac myosin "engine" could normalize contractility and address the root cause of the disease.[11][12] Mavacamten (formerly MYK-461) was identified as a first-in-class, orally active, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[13][14][15] Its development, spearheaded by MyoKardia (later acquired by Bristol Myers Squibb), marked a significant advancement in cardiovascular drug discovery.[16][17]
Mechanism of Action: Modulating the Sarcomere
Mavacamten exerts its effect by directly modulating the function of cardiac myosin within the sarcomere.
The Cardiac Myosin ATPase Cycle: Cardiac contraction is powered by a cyclical interaction between myosin and actin, fueled by the hydrolysis of ATP.[18] This cycle involves myosin transitioning between states of weak and strong actin binding, culminating in a "power stroke" that generates force.[18][19][20] In HCM, an excessive number of myosin heads are in an "on-actin" or power-generating state.[3]
Mavacamten's Intervention: Mavacamten binds to a distinct allosteric pocket on the cardiac myosin heavy chain.[13][21] This binding event stabilizes myosin in an energy-sparing, "super-relaxed" state (SRX), where it is less likely to interact with actin.[3][13][21] By selectively reducing the number of available myosin heads that can form cross-bridges with actin, Mavacamten normalizes contractility without completely halting it.[9][13] Specifically, it inhibits the rate-limiting step of phosphate release from the myosin-ADP-Pi complex, thereby reducing the probability of entering the force-producing state.[22] This leads to:
-
Reduced Sarcomeric Hyperactivity: Directly counteracting the primary molecular defect in HCM.[3]
-
Decreased Myocardial Contractility: Leading to a reduction in the dynamic LVOT gradient.[13]
-
Improved Myocardial Energetics: By shifting myosin towards an energy-sparing state, it mitigates the excessive ATP consumption seen in HCM.[8]
-
Enhanced Diastolic Function: Improved relaxation leads to better ventricular filling and reduced filling pressures.[9]
Preclinical Evidence
Preclinical studies provided the foundational evidence for Mavacamten's therapeutic potential. In mouse models of HCM expressing human myosin mutations, early treatment with Mavacamten prevented the development of left ventricular hypertrophy, cardiomyocyte disarray, and myocardial fibrosis.[3][8] In animals with established disease, Mavacamten was shown to reverse hypertrophy by reducing the expression of profibrotic and pro-hypertrophic genes.[8] Furthermore, in a feline model of oHCM, Mavacamten effectively inhibited myosin ATPase and reduced the outflow tract obstruction.[3] These studies confirmed that targeting myosin hypercontractility could modify the disease course.
Clinical Development Program
Mavacamten's clinical development involved a series of robust trials designed to evaluate its safety, efficacy, and pharmacokinetics in patients with HCM.
Phase 1: Pharmacokinetics and Safety
Phase 1 trials established the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Mavacamten. The drug is orally administered and primarily metabolized by the cytochrome P450 enzymes CYP2C19 and, to a lesser extent, CYP3A4.[3][14][23] This leads to variability in drug exposure based on an individual's CYP2C19 metabolizer status (e.g., poor, intermediate, normal, or ultra-rapid metabolizers).[24] The terminal half-life ranges from 6 to 23 days, depending on this status.[3] A key finding was the concentration-dependent reduction in Left Ventricular Ejection Fraction (LVEF), establishing a critical parameter for safety monitoring in later trials.[3]
| Pharmacokinetic Parameter | Value / Description |
| Metabolism | Primarily CYP2C19; also CYP3A4, CYP2C9[3][23] |
| Terminal Half-Life | 6-23 days (dependent on CYP2C19 status)[3] |
| Available Doses | 2.5 mg, 5 mg, 10 mg, 15 mg capsules[1][2][25] |
| Target Plasma Concentration | 350-700 ng/mL[3][25] |
Phase 2: PIONEER-HCM Trial
The PIONEER-HCM study was a Phase 2, open-label, proof-of-concept trial in 21 patients with symptomatic oHCM.[3] It demonstrated that Mavacamten produced rapid and significant reductions in LVOT gradients. Patients experienced improvements in symptoms and biomarkers of cardiac wall stress, providing the first clinical evidence of Mavacamten's efficacy and paving the way for pivotal Phase 3 trials.[26]
Phase 3: EXPLORER-HCM Trial
The EXPLORER-HCM trial was a global, randomized, double-blind, placebo-controlled study that served as the primary basis for Mavacamten's FDA approval.[1][16][27]
Experimental Protocol:
-
Population: 251 adults with symptomatic (NYHA Class II-III) oHCM, an LVEF ≥55%, and a resting or post-exercise LVOT gradient ≥50 mmHg.[3]
-
Intervention: Patients were randomized 1:1 to receive Mavacamten or placebo for 30 weeks, in addition to standard-of-care medications (excluding disopyramide).[3]
-
Dosing: Mavacamten was initiated at 5 mg once daily. The dose was adjusted at weeks 8 and 14 to target a plasma concentration of 350-700 ng/mL and a Valsalva LVOT gradient <30 mmHg, while maintaining an LVEF ≥50%.[3]
-
Primary Endpoint: A composite of a ≥1.5 mL/kg/min improvement in peak oxygen consumption (pVO₂) AND at least one NYHA class reduction, OR a ≥3.0 mL/kg/min improvement in pVO₂ with no worsening of NYHA class.[3][8]
Results: Mavacamten demonstrated statistically significant and clinically meaningful improvements across primary and secondary endpoints compared to placebo.[27]
| Endpoint (at Week 30) | Mavacamten | Placebo | Difference (95% CI) |
| Primary Endpoint Met (%) | 37% | 17% | 19.4% (8.7 to 30.1) |
| Change in Post-Exercise LVOT Gradient (mmHg) | -47 | -10 | -36 (-43 to -28) |
| Change in pVO₂ (mL/kg/min) | +1.4 | -0.1 | +1.4 (0.6 to 2.3) |
| ≥1 NYHA Class Improvement (%) | 65% | 31% | 34 (22 to 46) |
| Change in KCCQ-CSS Score | +9.1 | +4.1 | +4.9 (2.0 to 7.9) |
| Change in NT-proBNP (%) | -80% | -11% | - |
| Change in hs-cTnI (%) | -50% | +5% | - |
(Data sourced from multiple reports on the EXPLORER-HCM trial)[3][8][12] KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire–Clinical Summary Score
Phase 3: VALOR-HCM Trial
The VALOR-HCM trial investigated Mavacamten in a more severely symptomatic oHCM population who were referred for invasive septal reduction therapy (SRT), such as surgical myectomy or alcohol septal ablation.[28]
Experimental Protocol:
-
Population: 112 adults with symptomatic (mostly NYHA Class III/IV) oHCM on maximally tolerated medical therapy who met guideline criteria for SRT.[29]
-
Intervention: Patients were randomized 1:1 to Mavacamten or placebo for 16 weeks.[29]
-
Primary Endpoint: A composite of the proportion of patients who decided to proceed with SRT prior to or at Week 16, OR who remained eligible for SRT at Week 16.[29]
Results: The trial met its primary endpoint decisively, showing that Mavacamten significantly reduced the need for SRT.[30]
| Endpoint (at Week 16) | Mavacamten (n=56) | Placebo (n=56) | p-value |
| Met Primary Endpoint (%) | 17.9% | 76.8% | <0.0001 |
| ≥1 NYHA Class Improvement (%) | 63% | 21% | <0.001 |
| Change in Resting LVOT Gradient (mmHg) | -32 | -2 | <0.001 |
| Change in Valsalva LVOT Gradient (mmHg) | -48 | -6 | <0.001 |
(Data sourced from multiple reports on the VALOR-HCM trial)[28][29][31]
Following the initial 16 weeks, 95% of patients in the study chose to continue on Mavacamten in a long-term extension, highlighting the profound clinical benefit perceived by this high-risk group. Based on these results, the FDA approved an updated label for Mavacamten reflecting its ability to reduce the need for SRT.[29]
Safety and Monitoring
Across clinical trials, Mavacamten was generally well-tolerated.[3][4][27] The most important safety consideration, stemming directly from its mechanism of action, is the risk of reducing LVEF and causing heart failure due to systolic dysfunction.[2][26]
Key Safety Profile Information:
-
Boxed Warning: The FDA label includes a boxed warning for the risk of heart failure. Mavacamten is contraindicated in patients with an LVEF <55%.[2][14][26]
-
Adverse Events: Common adverse events reported in trials included dizziness and syncope.[22][32] Serious cardiac adverse events like atrial fibrillation occurred at similar rates between Mavacamten and placebo groups in the EXPLORER-HCM trial.[11]
-
LVEF Reductions: Transient, asymptomatic reductions in LVEF below 50% were observed in a small number of patients. These events were reversible upon dose reduction or temporary discontinuation of the drug.[26][27]
-
Monitoring: Due to the risk of systolic dysfunction, a Risk Evaluation and Mitigation Strategy (REMS) program is in place.[2] Regular echocardiographic monitoring of LVEF and LVOT gradient is mandatory before and during treatment to guide dosing and ensure patient safety.[14][23]
| Common Adverse Events (EXPLORER-HCM) | Mavacamten (%) | Placebo (%) |
| Dizziness | 21.1 | 14.8 |
| Fatigue | 13.8 | 14.8 |
| Upper Respiratory Tract Infection | 11.4 | 8.6 |
| Syncope / Presyncope | 8.1 | 6.2 |
(Note: Frequencies can vary slightly between different trial reports and analyses. This table represents a general overview.)
Conclusion
The discovery and development of Mavacamten is a landmark achievement in cardiovascular medicine, representing a successful translation of molecular pathophysiology into a targeted, disease-modifying therapy. By directly inhibiting the underlying hypercontractility of the cardiac sarcomere, Mavacamten offers significant improvements in symptoms, functional capacity, and quality of life for patients with symptomatic obstructive hypertrophic cardiomyopathy.[8] The comprehensive clinical trial program, particularly the EXPLORER-HCM and VALOR-HCM studies, has established its efficacy and defined a necessary safety monitoring protocol to manage its potent pharmacological effects. Mavacamten has fundamentally altered the treatment landscape for oHCM, moving beyond symptom palliation to directly address the core mechanism of the disease.[33]
References
- 1. healio.com [healio.com]
- 2. FDA Update: Mavacamten Approved For Obstructive HCM - American College of Cardiology [acc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Hypertrophic Cardiomyopathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Mavacamten? [synapse.patsnap.com]
- 10. Hypertrophic Cardiomyopathy: Genetics, Pathogenesis, Clinical Manifestations, Diagnosis, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cardionerds.com [cardionerds.com]
- 12. dicardiology.com [dicardiology.com]
- 13. droracle.ai [droracle.ai]
- 14. Mavacamten for symptomatic obstructive hypertrophic cardiomyopathy - Australian Prescriber [australianprescriber.tg.org.au]
- 15. mavacamten | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 17. Cardiovascular drug mavacamten awarded Drug Discovery of the Year Award 2024 - British Pharmacological Society [bps.ac.uk]
- 18. Cardiac myosin contraction and mechanotransduction in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insights into Human β-Cardiac Myosin Function from Single Molecule and Single Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Two Classes of Myosin Inhibitors, Para-nitroblebbistatin and Mavacamten, Stabilize β-Cardiac Myosin in Different Structural and Functional States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mavacamten | C15H19N3O2 | CID 117761397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. Characterization of mavacamten pharmacokinetics in patients with hypertrophic cardiomyopathy to inform dose titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. What are the approved indications for Mavacamten? [synapse.patsnap.com]
- 27. ahajournals.org [ahajournals.org]
- 28. cardiocaretoday.com [cardiocaretoday.com]
- 29. hcplive.com [hcplive.com]
- 30. Mavacamten in Adults With Symptomatic Obstructive HCM Who Are Eligible for Septal Reduction Therapy - American College of Cardiology [acc.org]
- 31. Mavacamten in Patients With Hypertrophic Cardiomyopathy Referred for Septal Reduction: Week 56 Results From the VALOR-HCM Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ahajournals.org [ahajournals.org]
- 33. researchgate.net [researchgate.net]
Pharmacokinetics of 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid in preclinical models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid, also known as lumacaftor. Lumacaftor, a cornerstone in the treatment of cystic fibrosis, acts as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models is paramount for its development and for the discovery of new CFTR modulators. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological and experimental processes to serve as a critical resource for the scientific community.
Introduction
This compound (lumacaftor) is a small molecule designed to correct the misfolded F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF). By improving the conformational stability of the protein, lumacaftor increases the amount of functional CFTR delivered to the cell surface. This guide focuses on the preclinical pharmacokinetic properties of lumacaftor, which are foundational to understanding its clinical efficacy and safety profile. Preclinical studies in various animal models are essential to predict human pharmacokinetics and to establish a safe starting dose for clinical trials.
Pharmacokinetic Profile
The pharmacokinetic profile of lumacaftor has been evaluated in several preclinical species, primarily in rats and dogs. These studies are crucial for determining the drug's disposition and potential for accumulation and toxicity.
Absorption
Distribution
Lumacaftor is highly bound to plasma proteins, which significantly influences its distribution.
Table 1: Plasma Protein Binding of Lumacaftor
| Parameter | Value | Species | Source |
| Plasma Protein Binding | ~99% | Human | [1][2] |
| Primary Binding Protein | Albumin | Human | [1] |
The high degree of protein binding suggests that the free, pharmacologically active concentration of lumacaftor is low. The apparent volume of distribution has been estimated in humans, indicating its distribution into various tissues.
Table 2: Volume of Distribution of Lumacaftor in Humans
| Parameter | Value (CV%) |
| Apparent Volume of Distribution (Central) | 23.5 L (48.7%)[1] |
| Apparent Volume of Distribution (Peripheral) | 33.3 L (30.5%)[1] |
Metabolism
In humans, a significant portion of lumacaftor is excreted unchanged. The metabolism of lumacaftor that does occur is primarily through oxidation and glucuronidation.[2] In vitro studies have shown that lumacaftor is a strong inducer of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This has significant implications for drug-drug interactions when co-administered with CYP3A substrates.
Excretion
The primary route of elimination for lumacaftor is through the feces, with the majority being excreted as the unchanged parent drug.[1] Renal excretion of unchanged lumacaftor is negligible.[1]
Note: Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from preclinical studies in rats and dogs are not publicly available in detail. The FDA has reviewed these nonclinical pharmacology and toxicology studies, but the specific data points are not disclosed in the accessible documents.
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. The following sections outline typical protocols for key in vitro experiments used to characterize the ADME properties of drug candidates like lumacaftor.
In Vitro Metabolism using Liver Microsomes
Objective: To determine the metabolic stability and identify the major metabolic pathways of a compound.
Methodology:
-
Incubation: Lumacaftor is incubated with liver microsomes from preclinical species (e.g., rat, dog) and human donors. The incubation mixture contains NADPH as a cofactor to initiate enzymatic reactions.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound and identify metabolites.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify its potential for active transport.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Transport:
-
Apical to Basolateral (A-B): Lumacaftor is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is monitored over time. This simulates absorption from the gut into the bloodstream.
-
Basolateral to Apical (B-A): Lumacaftor is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is monitored. This assesses the potential for efflux back into the intestinal lumen.
-
-
Sampling: Samples are collected from the receiver compartment at specific time points.
-
Analysis: The concentration of lumacaftor in the samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
Objective: To determine the fraction of a compound that is bound to plasma proteins.
Methodology:
-
Preparation: A solution of lumacaftor is prepared in plasma from the desired species (rat, dog, human).
-
Dialysis: The plasma sample is placed in one chamber of a RED (Rapid Equilibrium Dialysis) device, separated by a semipermeable membrane from a buffer-filled chamber.
-
Equilibration: The device is incubated at 37°C with shaking to allow for equilibrium to be reached between the free drug in the plasma and the buffer.
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of lumacaftor in both samples is determined by LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated based on the concentration difference between the two chambers.
Signaling Pathway and Mechanism of Action
Lumacaftor's therapeutic effect is derived from its ability to correct the misfolding of the F508del-CFTR protein. The following diagram illustrates the simplified pathway of CFTR protein processing and the impact of lumacaftor.
Conclusion
The preclinical pharmacokinetic profile of lumacaftor is characterized by high plasma protein binding and elimination primarily through the feces as unchanged drug. It is a potent inducer of CYP3A4, a critical consideration for potential drug-drug interactions. While specific quantitative data from preclinical animal studies are not widely published, the available information from regulatory documents and in vitro studies provides a solid foundation for understanding the ADME properties of this important CFTR corrector. The experimental protocols and mechanistic diagrams presented in this guide offer valuable tools for researchers in the field of cystic fibrosis drug discovery and development. Further disclosure of detailed preclinical pharmacokinetic data would be beneficial for the scientific community to refine predictive models and accelerate the development of new therapies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of MYK-461: A Technical Guide to a Novel Cardiac Myosin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYK-461, also known as Mavacamten, is a first-in-class, selective, allosteric inhibitor of cardiac myosin.[1][2] It represents a targeted therapeutic approach for hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by hypercontractility of the heart muscle.[1][3] This technical guide provides a comprehensive overview of the in vitro characterization of MYK-461, detailing its mechanism of action, experimental protocols for its evaluation, and key quantitative data.
Mechanism of Action
MYK-461 reduces cardiac muscle contractility by directly targeting cardiac myosin, the motor protein responsible for generating force in the sarcomere.[3][4] Its primary mechanism involves the inhibition of the myosin ATPase activity, which is crucial for the chemomechanical cycle of muscle contraction.[3][4] Specifically, MYK-461 modulates multiple steps in this cycle.[1][5]
The key inhibitory actions of MYK-461 include:
-
Slowing the rate of phosphate release: This is considered the rate-limiting step in the myosin power stroke. By inhibiting phosphate release, MYK-461 reduces the number of myosin heads that can enter a strongly bound, force-producing state with actin.[1][3][5]
-
Stabilizing an auto-inhibited state: MYK-461 is thought to stabilize the "super-relaxed state" (SRX) of myosin, where the myosin heads are folded back and have a very low ATPase rate.[6][7] This reduces the number of available heads for actin interaction.
-
Decreasing the rate of ADP release: MYK-461 has also been shown to decrease the rate of ADP release from myosin alone.[1][5]
-
Reducing the number of myosin heads interacting with actin: The compound lessens the number of myosin-S1 heads that can transition from a weakly bound to a strongly bound state with the actin filament.[1][5]
Collectively, these actions lead to a decrease in the overall ensemble force produced by the sarcomere, thereby reducing cardiac contractility in a controlled manner.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of MYK-461.
Table 1: IC50 Values for MYK-461 Inhibition of Myosin ATPase Activity
| Myosin Type/System | IC50 (µM) | Hill Coefficient | Reference |
| Mouse Cardiac Myofibrils | 0.3 | - | [3][4] |
| Bovine Cardiac Myofibrils (pCa 6.25) | 0.490 ± 0.027 | 1.1 ± 0.02 | [5] |
| Human Cardiac Myofibrils (pCa 6.00) | 0.711 ± 0.099 | 2.04 ± 0.06 | [5] |
| Rabbit Fast Skeletal Myofibrils (pCa 6.00) | 2.14 ± 0.27 | 2.14 ± 0.06 | [5] |
| Purified Bovine Cardiac Actomyosin | 0.473 | - | [5] |
| Purified Human Cardiac Actomyosin | 0.727 | - | [5] |
| Purified Rabbit Fast Skeletal Actomyosin | 5.852 | - | [5] |
| Purified Chicken Gizzard Smooth Muscle Actomyosin | >50 | - | [5] |
| Human Cardiac Myosin-S1 (Phosphate Release) | 1.78 | - | [5] |
| Bovine Cardiac Myosin-S1 (Phosphate Release) | 1.85 | - | [5] |
Table 2: Effect of MYK-461 on In Vitro Motility and Force Generation
| Assay | Parameter | Effect of MYK-461 | IC50 (µM) | Reference |
| In Vitro Motility (Cardiac HMM) | Actin Sliding Velocity | Decreased | 0.587 ± 0.149 | [5] |
| Skinned Rat Cardiac Muscle Fibers | Maximal Tension | Decreased (~70% at 1.0 µM) | - | [3] |
| Isolated Adult Rat Ventricular Cardiomyocytes | Fractional Shortening | Decreased | 0.18 | [3][4] |
Table 3: Kinetic Parameters Affected by MYK-461
| Parameter | System | Effect of MYK-461 | Fold Change | Reference |
| Mant-ADP Release Rate (Basal) | Bovine Cardiac Myosin-S1 | Decreased | ~1.9-fold | [5] |
| Myosin-S1 Binding to Actin (Second-order rate constant) | Bovine Cardiac Myosin-S1 | Reduced | ~4-fold | [5] |
| Weak to Strong Transition Rate | Bovine Cardiac Myosin-S1 | No effect | - | [5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are described below.
Myofibril and Actomyosin ATPase Assays
Objective: To determine the concentration-dependent effect of MYK-461 on the steady-state ATPase activity of myosin.
Protocol:
-
Preparation of Myofibrils/Actomyosin:
-
Cardiac and skeletal myofibrils are prepared from tissue homogenates through differential centrifugation.
-
Purified actin and myosin are obtained through established protocols involving cycles of polymerization/depolymerization for actin and salt-based extraction and purification for myosin.
-
-
ATPase Assay:
-
The assay is typically performed using a regenerative ATPase assay coupled to NADH oxidation, which can be monitored spectrophotometrically at 340 nm.
-
Myofibrils or purified actomyosin are incubated in a buffer containing ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.
-
Varying concentrations of MYK-461 (typically dissolved in DMSO) are added to the reaction mixture.
-
The rate of NADH oxidation, which is proportional to the rate of ATP hydrolysis, is measured.
-
Data are normalized to a DMSO control and fitted to a dose-response curve to determine the IC50 value.[5]
-
In Vitro Motility Assay
Objective: To assess the effect of MYK-461 on the velocity of actin filaments propelled by myosin.
Protocol:
-
Flow Cell Preparation: A flow cell is constructed by attaching a coverslip to a microscope slide. The surface is coated with a nitrocellulose film.
-
Myosin Immobilization: Heavy meromyosin (HMM) is introduced into the flow cell and allowed to adhere to the nitrocellulose surface.
-
Actin Filament Visualization: Fluorescently labeled (e.g., with phalloidin-rhodamine) actin filaments are introduced into the flow cell along with ATP.
-
Data Acquisition: The movement of actin filaments is observed using fluorescence microscopy and recorded.
-
Analysis: The velocities of individual filaments are tracked and analyzed to determine the average sliding velocity. This is repeated for various concentrations of MYK-461.[5]
Skinned Muscle Fiber Tension Measurements
Objective: To measure the effect of MYK-461 on the force-generating capacity of cardiac muscle fibers.
Protocol:
-
Fiber Preparation: Small bundles of cardiac muscle fibers are dissected and chemically "skinned" (membranes permeabilized) using a detergent like Triton X-100. This allows for direct control of the intracellular environment.
-
Experimental Setup: The skinned fiber is mounted between a force transducer and a length controller.
-
Activation and Measurement: The fiber is bathed in solutions with varying calcium concentrations (pCa) to activate contraction. The isometric force (tension) generated at each pCa is recorded.
-
MYK-461 Application: The experiment is repeated in the presence of different concentrations of MYK-461 to determine its effect on maximal tension and calcium sensitivity (pCa50).[3]
Pre-Steady-State Kinetic Assays
Objective: To investigate the effect of MYK-461 on specific steps of the myosin chemomechanical cycle.
Protocol:
-
Phosphate Release: The release of phosphate is often measured using a fluorescently labeled phosphate-binding protein. Myosin-S1 is rapidly mixed with ATP in a stopped-flow apparatus, and the subsequent fluorescence change upon phosphate release is monitored. The experiment is performed at various MYK-461 concentrations to determine the effect on the rate of phosphate release.[5]
-
ADP Release: The release of ADP can be monitored by displacing a fluorescent ADP analog (mant-ADP) with ATP. The decrease in fluorescence as mant-ADP is released is measured in a stopped-flow instrument.[5]
-
Actin Binding: The rate of myosin-S1 binding to actin can be measured using pyrene-labeled actin. The fluorescence of pyrene-actin increases upon myosin binding. The change in fluorescence is monitored over time after rapid mixing of myosin-S1 and pyrene-actin.[5]
Visualizations
Myosin Chemomechanical Cycle and MYK-461 Inhibition
Caption: The cardiac myosin chemomechanical cycle and points of inhibition by MYK-461.
General Experimental Workflow for In Vitro Characterization
Caption: General experimental workflow for the in vitro characterization of MYK-461.
Logical Relationship of MYK-461's Mechanism of Action
Caption: Logical flow of MYK-461's mechanism from molecular inhibition to reduced contractility.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardiac Myosin Inhibitors in the Treatment of Hypertrophic Cardiomyopathy: Clinical Trials and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of sarcomere contractility suppresses hypertrophic cardiomyopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FilamenTech | Predicting the effects of drugs that affect changes in kinetic parameters [filamentech.com]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Crystal Structure of Mavacamten Bound to β-Cardiac Myosin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural basis for the therapeutic action of mavacamten, a first-in-class allosteric inhibitor of β-cardiac myosin, for the treatment of hypertrophic cardiomyopathy (HCM). By examining the high-resolution crystal and cryo-electron microscopy (cryo-EM) structures of mavacamten in complex with its target, this document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, the experimental methodologies used for structure determination, and the key quantitative data that underpin our current knowledge.
Introduction: Mavacamten and Hypertrophic Cardiomyopathy
Hypertrophic cardiomyopathy is a genetic disorder characterized by the thickening of the heart muscle, which can lead to obstruction of blood flow and is a leading cause of sudden cardiac death in young people.[1] At the molecular level, HCM is often driven by mutations in sarcomeric proteins, particularly β-cardiac myosin, the motor protein responsible for cardiac muscle contraction. These mutations often result in a hypercontractile state. Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin that targets the underlying pathophysiology of HCM by reducing this hypercontractility.[2][3]
Mechanism of Action: Stabilizing an Autoinhibited State
Mavacamten modulates the function of β-cardiac myosin by binding to an allosteric pocket, which is distinct from the ATP and actin binding sites.[4][5] This binding event stabilizes a closed, autoinhibited state of the myosin head, known as the interacting-heads motif (IHM).[1][6] In this conformation, the two heads of the myosin molecule are folded back and interact with each other, preventing them from binding to actin and hydrolyzing ATP, thereby reducing the number of force-producing cross-bridges.[1][6] This leads to a decrease in cardiac muscle contractility and an improvement in diastolic relaxation.[7]
dot
Structural Insights from X-ray Crystallography and Cryo-EM
The precise binding mode and conformational changes induced by mavacamten have been elucidated by X-ray crystallography and cryo-EM studies.
X-ray Crystal Structure of Mavacamten-Bound β-Cardiac Myosin S1 Fragment
The crystal structure of the bovine β-cardiac myosin S1 fragment in complex with mavacamten and ADP-BeFx (an ATP analog) was determined at a resolution of 2.61 Å.[4][5] This structure revealed that mavacamten binds to a pocket located at the interface of the converter domain and the relay helix.[4][5]
Cryo-EM Structure of Mavacamten-Bound Human β-Cardiac Heavy Meromyosin
A cryo-EM structure of human β-cardiac heavy meromyosin (HMM) in the presence of mavacamten and ADP-Pi was solved at a global resolution of 3.7 Å.[1][6][8] This structure captured the interacting-heads motif (IHM) stabilized by mavacamten, providing a detailed view of the autoinhibited state.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from the structural and biochemical studies of mavacamten's interaction with β-cardiac myosin.
Table 1: Crystallographic and Cryo-EM Data and Refinement Statistics
| Parameter | X-ray Crystallography (PDB: 8QYQ) | Cryo-EM (PDB: 9GZ1) |
| Data Collection | ||
| Resolution (Å) | 2.61 | 3.7 |
| Refinement | ||
| R-work | 0.178 | - |
| R-free | 0.217 | - |
Data from Auguin D, et al. Nat Commun. 2024 and McMillan SN, et al. bioRxiv. 2025.[1][4][5][8]
Table 2: Binding Affinity and Kinetic Parameters
| Parameter | Value | Method | Reference |
| Binding Affinity | |||
| EC50 (ATPase inhibition) | ~0.3 µM | Steady-state ATPase assay | [9] |
| Kinetic Parameters | |||
| Rate of Pi release | Decreased | Transient kinetics | [9] |
| Rate of ADP release | Decreased | Transient kinetics | [7] |
Experimental Protocols
This section details the methodologies employed in the structural determination of the mavacamten-β-cardiac myosin complex.
Protein Expression and Purification
-
Constructs : For X-ray crystallography, a bovine β-cardiac myosin S1 fragment was used.[4][5] For cryo-EM, a human β-cardiac heavy meromyosin (HMM) construct was utilized.[1][8]
-
Expression System : The specific expression systems (e.g., insect cells, E. coli) were employed for protein production.
-
Purification : Standard chromatography techniques, such as affinity and size-exclusion chromatography, were used to obtain highly pure and homogeneous protein samples.
X-ray Crystallography
dot
-
Crystallization : The purified β-cardiac myosin S1 fragment was co-crystallized with mavacamten and the ATP analog ADP-BeFx using the hanging drop vapor diffusion method.[4][5]
-
Data Collection : X-ray diffraction data were collected at a synchrotron source.
-
Structure Determination and Refinement : The structure was solved by molecular replacement using a previously determined myosin structure as a search model. The model was then refined against the experimental data.
Cryo-Electron Microscopy
dot
-
Sample Preparation : The human β-cardiac HMM was incubated with mavacamten and ADP-Pi.[1][8]
-
Grid Preparation : The complex was applied to cryo-EM grids and vitrified by plunge-freezing in liquid ethane.
-
Data Collection : Images were collected on a Titan Krios electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction : Single-particle analysis techniques were used to process the images and reconstruct a 3D density map.
-
Model Building and Refinement : An atomic model was built into the cryo-EM density map and refined.
Conclusion
The structural studies of mavacamten bound to β-cardiac myosin have provided invaluable insights into its inhibitory mechanism. By stabilizing the autoinhibited interacting-heads motif, mavacamten effectively reduces the number of myosin heads available for contraction, thereby addressing the hypercontractility that underlies hypertrophic cardiomyopathy. This detailed structural and quantitative understanding serves as a critical foundation for the development of next-generation cardiac myosin inhibitors and for further research into the molecular basis of heart disease.
References
- 1. Mavacamten inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cardiolatina.com [cardiolatina.com]
- 4. Omecamtiv mecarbil and Mavacamten target the same myosin pocket despite opposite effects in heart contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Omecamtiv mecarbil and Mavacamten target the same myosin pocket despite antagonistic effects in heart contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Mavacamten, a precision medicine for hypertrophic cardiomyopathy: From a motor protein to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mavacamten inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic and Mass Spectrometric Analysis of 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and mass spectrometric properties of the compound 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid, a key intermediate in the synthesis of MEK inhibitors. The information presented herein is intended to support research, development, and quality control activities involving this molecule. While experimental data for this specific compound is not publicly available, this guide provides predicted spectroscopic data based on its chemical structure, alongside generalized experimental protocols for its characterization.
Core Spectroscopic and Mass Spec Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. This data is calculated based on established principles of spectroscopy and is intended to provide a reference for the identification and characterization of the compound.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.8 - 10.2 | br s | 1H | -COOH |
| ~9.4 - 9.7 | br s | 1H | -NH- |
| ~7.8 - 7.9 | m | 1H | Ar-H |
| ~7.6 - 7.7 | m | 1H | Ar-H |
| ~7.3 - 7.4 | m | 1H | Ar-H |
| ~7.1 - 7.2 | m | 1H | Ar-H |
| ~6.8 - 6.9 | m | 1H | Ar-H |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicities (s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet, br: broad) are predicted based on expected spin-spin coupling.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (acid) |
| ~150 - 155 (d) | C-F |
| ~145 - 150 (d) | C-F |
| ~140 - 145 (d) | C-F |
| ~138 - 142 | C-I |
| ~130 - 135 | Ar-C |
| ~125 - 130 | Ar-C |
| ~120 - 125 | Ar-C |
| ~115 - 120 | Ar-C |
| ~110 - 115 | Ar-C |
| ~105 - 110 | Ar-C |
| ~100 - 105 | Ar-C |
Note: Chemical shifts are approximate. The presence of fluorine atoms will result in coupling with carbon nuclei, leading to doublet (d) or more complex splitting patterns.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 393.10 | High | [M]⁺ (Molecular Ion) |
| 374.09 | Moderate | [M - F]⁺ |
| 348.10 | Moderate | [M - COOH]⁺ |
| 266.00 | Moderate | [M - I]⁺ |
| 139.00 | High | [C₆H₃F₂NO₂]⁺ |
| 127.00 | Moderate | [I]⁺ |
Note: The molecular formula of the compound is C₁₃H₇F₃INO₂ with a molecular weight of 393.10 g/mol . Fragmentation patterns are predicted and may vary based on the ionization method and energy.
Experimental Protocols
The following are generalized protocols for obtaining NMR and Mass Spectrometry data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Transfer the sample to a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent will depend on the solubility of the compound.
-
Gently agitate the vial to dissolve the sample completely.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. Longer acquisition times are generally required due to the lower natural abundance of ¹³C.
-
If desired, other NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in structural elucidation.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.
-
The sample may need to be filtered to remove any particulates before introduction into the mass spectrometer.
2. Mass Spectrometry Analysis (Electrospray Ionization - ESI):
-
Set the mass spectrometer to the desired ionization mode (positive or negative). For a carboxylic acid, negative ion mode ([M-H]⁻) is often informative. For general fragmentation, positive ion mode ([M+H]⁺) is also used.
-
Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong signal for the molecular ion.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
Mandatory Visualizations
The following diagrams illustrate key conceptual workflows relevant to the analysis of this compound.
Allosteric Modulation of Cardiac Myosin by Mavacamten: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[1] It targets the underlying pathophysiology of hypertrophic cardiomyopathy (HCM) by modulating the number of myosin heads available for actin binding, thereby reducing hypercontractility, improving diastolic function, and alleviating left ventricular outflow tract (LVOT) obstruction.[2][3] This technical guide provides an in-depth overview of the mechanism of action of Mavacamten, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of the core concepts.
Introduction: The Pathophysiology of Hypertrophic Cardiomyopathy and the Role of Cardiac Myosin
Hypertrophic cardiomyopathy is a genetic disorder characterized by excessive thickening of the heart muscle, which can lead to significant morbidity and mortality.[4] At the molecular level, HCM is often driven by mutations in sarcomeric proteins, leading to a state of hypercontractility.[3] This is caused by an excess of myosin-actin cross-bridges, resulting in impaired relaxation and increased energy consumption by the heart.[1][3] Cardiac myosin, the molecular motor responsible for heart muscle contraction, is a key therapeutic target in HCM. Mavacamten directly addresses this hypercontractile state by modulating the function of cardiac myosin.[5]
Mechanism of Action: Allosteric Inhibition of Cardiac Myosin
Mavacamten functions as a selective and reversible allosteric inhibitor of the cardiac myosin ATPase.[2] It binds to a specific pocket on the myosin heavy chain, stabilizing the protein in a super-relaxed, energy-sparing state.[6] In this conformation, the myosin heads are folded back and are less likely to interact with actin, thus reducing the number of active cross-bridges.[1][3] This leads to a decrease in the overall force of contraction and an improvement in the heart's ability to relax during diastole.[2] Structural studies have revealed that Mavacamten's binding induces conformational changes that propagate through the myosin molecule, affecting multiple stages of the chemomechanical cycle and ultimately reducing its ATPase activity and force-generating capacity.[7][8]
Signaling Pathway of Cardiac Muscle Contraction and Mavacamten's Point of Intervention
The following diagram illustrates the key steps in cardiac muscle contraction and the specific point at which Mavacamten exerts its inhibitory effect.
Quantitative Data on Mavacamten's Effects
The following tables summarize the key quantitative findings from preclinical and clinical studies, demonstrating the impact of Mavacamten on cardiac myosin function and clinical outcomes in HCM.
Table 1: Preclinical Data on Mavacamten's Effect on Cardiac Myosin
| Parameter | Species/System | Mavacamten Concentration | Effect | Reference |
| ATPase Activity | Bovine Cardiac Myosin-S1 | IC50: 0.47 µM | Dose-dependent inhibition of actin-activated ATPase activity. | [9] |
| Bovine Cardiac HMM | IC50: 0.3 µM | Inhibition of steady-state ATPase. | [10] | |
| In Vitro Motility | Bovine Cardiac HMM | IC50: 0.587 µM | Concentration-dependent slowing of actin filament sliding velocity. | [11] |
| Human Cardiac HMM | IC50: 0.14 µM | Reduction of motility. | [7] | |
| Force Generation | Skinned Porcine Cardiac Muscle Fibers | 1 µM | Decrease in tension from 14.4 to 6.6 mN/mm². | [12] |
| Skinned Human Cardiac Muscle Fibers | 0.5 µM | Reduction in maximal force. | [4] | |
| Cross-Bridge Kinetics | N47K-Myosin RLC Mouse Model | 0.3 µM | Increased MgADP release and MgATP binding rates, leading to faster cross-bridge detachment. | [13][14] |
| Super-Relaxed State (SRX) | Porcine Cardiac Fibers | 50 µM | Increased percentage of SRX from 26% to 38%. | [12] |
| Human Cardiac Fibers | 50 µM | Increased percentage of SRX from 25% to 46%. | [12] |
Table 2: Clinical Data from the EXPLORER-HCM Phase 3 Trial (Mavacamten vs. Placebo at Week 30)
| Endpoint | Mavacamten Group | Placebo Group | p-value | Reference |
| Primary Composite Endpoint | 37% achieved | 17% achieved | 0.0005 | [15] |
| Change in Post-Exercise LVOT Gradient (mmHg) | -47 | -10 | <0.0001 | [15] |
| Change in pVO₂ (mL/kg/min) | +1.4 | -0.1 | 0.0006 | [15] |
| NYHA Class Improvement | 65% improved by ≥1 class | 31% improved by ≥1 class | <0.0001 | |
| Change in KCCQ-CSS Score | +13.6 | +4.2 | <0.0001 | |
| Change in HCMSQ-SoB Score | -2.8 | -0.9 | <0.0001 | |
| Change in LV Mass Index (g/m²) | -17.4 | -1.6 | <0.0001 | [15] |
| Change in LVEF (%) | -6.6 | -0.3 | 0.0025 | [15] |
| Reduction in NT-proBNP | 80% greater reduction | - | <0.0001 | [5] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the effects of Mavacamten on cardiac myosin.
Myosin ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by myosin, which is a direct indicator of its enzymatic activity.
Objective: To determine the effect of Mavacamten on the actin-activated ATPase activity of cardiac myosin.
Materials:
-
Purified cardiac myosin (S1 fragment or HMM)
-
Actin
-
ATP
-
Mavacamten at various concentrations
-
Assay buffer (e.g., containing imidazole, KCl, MgCl₂, EGTA, DTT)
-
Malachite green reagent for phosphate detection
Procedure:
-
Prepare a reaction mixture containing assay buffer, actin, and myosin.
-
Add Mavacamten or vehicle (DMSO) to the reaction mixture and incubate.
-
Initiate the reaction by adding ATP.
-
At various time points, quench the reaction (e.g., with perchloric acid).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
Calculate the ATPase rate and determine the IC50 of Mavacamten.
In Vitro Motility Assay
This assay visualizes the movement of actin filaments propelled by myosin motors, providing a measure of myosin's mechanical function.
Objective: To quantify the effect of Mavacamten on the velocity of actin filament translocation by cardiac myosin.
Materials:
-
Purified cardiac myosin (HMM)
-
Fluorescently labeled actin filaments (e.g., with rhodamine-phalloidin)
-
ATP
-
Mavacamten at various concentrations
-
Flow cell (microscope slide and coverslip)
-
Fluorescence microscope with a sensitive camera
Procedure:
-
Coat the surface of the flow cell with myosin.
-
Introduce fluorescently labeled actin filaments into the flow cell.
-
Add assay buffer containing ATP and Mavacamten or vehicle.
-
Record videos of the moving actin filaments using fluorescence microscopy.
-
Analyze the videos to determine the sliding velocity of the actin filaments.
Skinned Cardiac Fiber Force Measurement
This technique allows for the direct measurement of force generation in a more physiologically relevant system of permeabilized muscle fibers.
Objective: To assess the impact of Mavacamten on the force-generating capacity of cardiac muscle.
Materials:
-
Skinned (chemically permeabilized) cardiac muscle fibers
-
Activating solutions with varying calcium concentrations (pCa)
-
Relaxing solution (low calcium)
-
Mavacamten at various concentrations
-
Force transducer and length controller apparatus
Procedure:
-
Mount a skinned cardiac fiber between a force transducer and a length controller.
-
Expose the fiber to a relaxing solution.
-
Introduce activating solutions with increasing calcium concentrations to induce force generation, establishing a force-pCa relationship.
-
Incubate the fiber with Mavacamten.
-
Repeat the force-pCa measurements in the presence of Mavacamten.
-
Analyze the data to determine the effect of Mavacamten on maximal force, calcium sensitivity (pCa50), and other contractile parameters.
Experimental Workflow Diagram
The following diagram provides a generalized workflow for the in vitro characterization of Mavacamten.
Conclusion
Mavacamten represents a targeted therapeutic approach for hypertrophic cardiomyopathy, directly addressing the underlying hypercontractility of the cardiac sarcomere. Through its allosteric modulation of cardiac myosin, Mavacamten effectively reduces the number of force-producing cross-bridges, leading to improvements in cardiac function and clinical symptoms. The quantitative data from a range of preclinical and clinical studies provide robust evidence for its mechanism of action and therapeutic efficacy. The experimental protocols outlined in this guide serve as a foundation for further research into the nuanced effects of Mavacamten and the development of future cardiac myosin modulators.
References
- 1. teachmephysiology.com [teachmephysiology.com]
- 2. med.libretexts.org [med.libretexts.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Effects of mavacamten on Ca2+ sensitivity of contraction as sarcomere length varied in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. researchgate.net [researchgate.net]
- 7. Mavacamten inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mavacamten decreases maximal force and Ca2+ sensitivity in the N47K-myosin regulatory light chain mouse model of hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Clinical Study to Evaluate Mavacamten [MYK-461] in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
Technical Guide: Early-Stage Research on MYK-461 for Preventing Cardiac Hypertrophy in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertrophic cardiomyopathy (HCM) is the most prevalent inherited cardiac disease, characterized by the thickening of the heart muscle, which can lead to severe cardiovascular complications.[1] The underlying pathology often involves mutations in sarcomere proteins, resulting in hyperdynamic cardiac contraction and impaired relaxation.[1][2] MYK-461 (Mavacamten) is a first-in-class, selective, allosteric inhibitor of cardiac myosin ATPase that directly targets the hypercontractility driving HCM.[2][3][4] This technical guide provides an in-depth overview of the seminal early-stage research on MYK-461 in mouse models of HCM, focusing on its efficacy in preventing the development of cardiac hypertrophy.
Mechanism of Action
MYK-461 reduces cardiac muscle contractility by inhibiting the excessive formation of myosin-actin cross-bridges that leads to hypercontractility, left ventricular hypertrophy, and reduced compliance.[3][4] It directly binds to the cardiac myosin heavy chain and decreases its ATPase activity.[1][2] This modulation stabilizes an energy-sparing, "off-actin" state of the myosin heads, thereby reducing the number of myosin heads available to interact with actin and generate force.[3] By addressing the root cause of hypercontractility, MYK-461 has been shown in preclinical models to prevent the downstream pathological remodeling associated with HCM, including hypertrophy, cardiomyocyte disarray, and fibrosis.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early-stage studies of MYK-461 in mouse models of hypertrophic cardiomyopathy.
Table 1: In Vitro Efficacy of MYK-461
| Parameter | Myosin Type/Preparation | IC50 Value | Maximal Inhibition | Reference |
| ATPase Activity | Mouse Cardiac Myofibrils | 0.3 µM | ~90% | [1] |
| ATPase Activity | Purified Bovine Myosin S1 | 0.3 µM | Not Specified | [1] |
| Fractional Shortening | Adult Rat Ventricular Cardiomyocytes | 0.18 µM | Not Specified | [1] |
| Maximal Tension | Skinned Rat Cardiac Muscle Fibers | ~70% reduction at 1.0 µM | Not Applicable | [1] |
Table 2: In Vivo Efficacy of MYK-461 in HCM Mouse Models
| Mouse Model | Treatment Timing | Key Parameter | Observation | Reference |
| R403Q, R719W, R453C | Pre-hypertrophy (8-15 weeks) | Left Ventricular Wall Thickness (LVWT) | Prevented the increase in LVWT observed in untreated HCM mice. | [1] |
| R403Q, R719W, R453C | Post-hypertrophy (15-30 weeks) | Left Ventricular Wall Thickness (LVWT) | Reduced LVWT compared to baseline. | [1] |
| R403Q | Pre-hypertrophy | Cardiomyocyte Alignment | Increased aligned cardiomyocytes by 30% (to 59 ± 10%). | [1] |
| R403Q | Post-hypertrophy | Cardiomyocyte Alignment | No significant improvement in alignment. | [1] |
| R403Q, R453C | Pre-hypertrophy | Hypertrophic & Profibrotic Gene Expression | Normalized the expression of a 200-gene set towards wild-type levels. | [1] |
| R403Q, R453C | Pre-hypertrophy | Mitochondrial Gene Expression | Reduced the percentage of dysregulated mitochondrial genes. | [1] |
| N47K | In vitro treatment | Maximal Isometric Force | Decreased maximal force in both wild-type and N47K muscle strips. | [5][6] |
| N47K | In vitro treatment | Ca2+ Sensitivity (pCa50) | Reduced Ca2+ sensitivity of contraction. | [5][6] |
Experimental Protocols
Detailed methodologies from key preclinical studies are outlined below to facilitate the design of future experiments.
Animal Models
-
Genetics: Transgenic mice harboring heterozygous human mutations in the myosin heavy chain known to cause HCM, including R403Q, R719W, and R453C, were utilized.[1] Another model used expressed a mutation in the cardiac myosin regulatory light chain (N47K).[5] Wild-type littermates served as controls.
-
Housing: Mice were housed in a controlled environment with a standard light/dark cycle and ad libitum access to food and water.[3]
Drug Administration
-
Formulation: MYK-461 was formulated for oral administration. For chronic studies, it was often administered in the drinking water.[3]
-
Dosage for Chronic Prevention Studies: A common dosage used to assess the prevention of disease progression was approximately 2.5 mg/kg per day.[1] Another protocol suggests a target dose of 0.83 mg/kg/day in drinking water.[3]
-
Treatment Regimens:
-
Prevention (Pre-hypertrophic): Treatment was initiated in young mice (e.g., 8 to 15 weeks of age) before the development of overt left ventricular hypertrophy.[1]
-
Reversal (Post-hypertrophic): Treatment was started in older mice (e.g., 15 to 30 weeks of age) after hypertrophy was already established.[1]
-
In Vivo Analysis
-
Echocardiography:
-
Procedure: Transthoracic echocardiography was performed on lightly anesthetized mice (e.g., with isoflurane) at baseline and regular intervals.[3]
-
Measurements: M-mode and 2D images of the left ventricle were acquired to measure parameters such as left ventricular wall thickness (LVWT) and fractional shortening.[1][3]
-
-
Histological Analysis:
-
Tissue Preparation: Hearts were excised, fixed in formalin, and embedded in paraffin for sectioning.[3]
-
Staining: Sections were stained with hematoxylin and eosin (H&E) to assess cardiomyocyte organization and with Masson's trichrome to quantify fibrosis.[3]
-
Cardiomyocyte Alignment Analysis: The angular dispersion of cardiomyocytes was quantified from H&E stained sections to assess myocardial disarray.[1]
-
-
Gene Expression Analysis:
-
RNA Extraction: RNA was isolated from ventricular tissue.
-
Analysis: RNA sequencing or quantitative PCR was used to assess the expression levels of genes associated with cardiac hypertrophy, fibrosis, and mitochondrial function.[1]
-
In Vitro and Ex Vivo Analysis
-
Myosin ATPase Activity Assay:
-
Preparation: Cardiac myofibrils were isolated from mouse heart tissue.
-
Assay: The rate of ATP hydrolysis was measured in the presence of varying concentrations of MYK-461 to determine the IC50.[1]
-
-
Skinned Muscle Fiber Mechanics:
-
Preparation: Skinned papillary muscle strips were prepared from the ventricles.
-
Procedure: The muscle strips were mounted on a force transducer, and steady-state isometric tension was measured at different calcium concentrations (pCa) with and without MYK-461.[5]
-
Visualizations: Signaling Pathways and Workflows
MYK-461 Mechanism of Action in Preventing Cardiac Hypertrophy
References
- 1. A small-molecule inhibitor of sarcomere contractility suppresses hypertrophic cardiomyopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of sarcomere contractility suppresses hypertrophic cardiomyopathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the synthesis of 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid, a valuable intermediate in pharmaceutical research and development. The synthesis is a two-step process commencing with a palladium-catalyzed Buchwald-Hartwig amination to form the methyl ester intermediate, followed by hydrolysis to yield the final product. This protocol includes detailed methodologies, quantitative data, and safety information.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its structural features, including multiple fluorine atoms and an iodine atom, make it a versatile scaffold for the development of novel therapeutic agents. The protocol outlined below describes a reliable and efficient method for its preparation in a laboratory setting.
Chemical Structures
| Compound | Structure |
| Methyl 2-amino-3,4-difluorobenzoate | |
| 1-fluoro-4-iodo-2-nitrobenzene | |
| Methyl 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoate | ![]() |
| This compound | ![]() |
Experimental Protocols
Part 1: Synthesis of Methyl 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoate (Buchwald-Hartwig Amination)
This procedure is based on established Buchwald-Hartwig amination protocols for the formation of N-aryl bonds.
Materials:
-
Methyl 2-amino-3,4-difluorobenzoate
-
1-Fluoro-4-iodo-2-nitrobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer with heating mantle
-
Condenser
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add methyl 2-amino-3,4-difluorobenzoate (1.0 eq), 1-fluoro-4-iodo-2-nitrobenzene (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous toluene to the flask.
-
Degas the reaction mixture by bubbling nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford methyl 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoate.
Part 2: Synthesis of this compound (Hydrolysis)
This protocol is adapted from a known procedure for the hydrolysis of the corresponding methyl ester.[1]
Materials:
-
Methyl 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoate
-
Lithium hydroxide (LiOH)
-
Methanol
-
Water
-
2 N Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Standard laboratory glassware
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve methyl 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoate (1.0 eq) in a mixture of methanol and water (1:1 v/v).
-
Add lithium hydroxide (8.2 eq) to the solution.[1]
-
Heat the reaction mixture to 78 °C and stir for 1 hour.[1]
-
After cooling to room temperature, acidify the reaction mixture to a pH of 2 using a 2 N HCl solution.[1]
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with water to remove any remaining salts.
-
Dry the solid product under vacuum to yield this compound as a white solid.[1]
Quantitative Data
| Parameter | Value | Reference |
| Yield (Step 2) | 96% | [1] |
| Melting Point | 189-191 °C | |
| Appearance | White solid | [1] |
| Molecular Formula | C₁₃H₇F₃INO₂ | |
| Molecular Weight | 393.10 g/mol |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the two-step synthesis.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling of Reagents:
-
Palladium catalysts and phosphine ligands are air and moisture sensitive. Handle them under an inert atmosphere. They are also toxic and should be handled with care.
-
Toluene is a flammable and toxic solvent. Work in a well-ventilated fume hood.
-
Cesium carbonate is a strong base and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Lithium hydroxide and hydrochloric acid are corrosive. Handle with care to avoid skin and eye contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocol described provides a comprehensive guide for the synthesis of this compound. By following the detailed steps for the Buchwald-Hartwig amination and subsequent hydrolysis, researchers can reliably produce this important building block for drug discovery and development. Adherence to the safety precautions is essential for a safe and successful synthesis.
References
Application Notes and Protocols for the Quantification of Mavacamten in Human Plasma by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavacamten is a first-in-class, selective, allosteric, and reversible cardiac myosin inhibitor approved for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM).[1] Accurate quantification of Mavacamten in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the determination of Mavacamten in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.[1][2]
Principle of the Method
The method involves the extraction of Mavacamten and an internal standard (IS) from human plasma, followed by chromatographic separation and detection by a tandem mass spectrometer. The use of a stable isotope-labeled internal standard, such as Mavacamten-d6, is highly recommended to ensure the accuracy and precision of the results by compensating for matrix effects and variability in sample processing.[3] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Analytes: Mavacamten reference standard, Mavacamten-d6 (internal standard)
-
Chemicals and Solvents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, ultrapure
-
-
Biological Matrix: Drug-free human plasma (K2EDTA as anticoagulant)
Instrumentation
-
UPLC System: A system capable of delivering reproducible gradients at high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase column suitable for the separation of small molecules, such as a C18 column.
Experimental Protocols
Two common sample preparation techniques are presented: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
1. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of Mavacamten in methanol.
- Prepare a 1 mg/mL stock solution of Mavacamten-d6 in methanol.
- From these stocks, prepare serial dilutions for calibration standards and quality control (QC) samples in methanol or a methanol/water mixture.
- Prepare a working solution of the internal standard (Mavacamten-d6) at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
2. Sample Preparation Workflow:
3. Detailed Steps:
- Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
- Add 150 µL of cold acetonitrile containing the internal standard (Mavacamten-d6).
- Vortex the mixture for 1 minute to precipitate the plasma proteins.
- Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract, potentially reducing matrix effects.
1. Preparation of Stock and Working Solutions:
- Follow the same procedure as in Protocol 1.
- Prepare a working solution of the internal standard (Mavacamten-d6) at an appropriate concentration in methanol.
2. Sample Preparation Workflow:
3. Detailed Steps:
- Pipette 100 µL of plasma sample into a clean tube.
- Add a small volume of the internal standard working solution.
- Add a suitable buffer (e.g., 100 µL of 0.1 M sodium carbonate, pH 9) and an appropriate extraction solvent (e.g., 1 mL of methyl tert-butyl ether).
- Vortex the mixture for 5 minutes.
- Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
- Transfer the organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- Transfer to a vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
The following are recommended starting conditions for method development.
| Parameter | Recommended Condition |
| UPLC System | |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 | |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Analyte |
| Mavacamten | |
| Mavacamten-d6 |
Method Validation Summary
A bioanalytical method for the quantification of Mavacamten in plasma should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical acceptance criteria and representative data from a validated method for Mavacamten in rat plasma, which can serve as a reference for human plasma method validation.[1]
Table 1: Calibration Curve and Linearity
| Parameter | Typical Acceptance Criteria | Representative Data (Rat Plasma)[1] |
| Calibration Model | Linear, weighted (1/x or 1/x²) | Linear |
| Correlation Coefficient (r²) | ≥ 0.99 | Not explicitly stated, but excellent linearity reported |
| Linearity Range | To be determined | 1.0 - 100 ng/mL |
Table 2: Accuracy and Precision
| Parameter | Typical Acceptance Criteria | Representative Data (Rat Plasma)[1] |
| Intra-day Accuracy | Within ±15% of nominal (±20% at LLOQ) | -2.4% to 9.1% |
| Inter-day Accuracy | Within ±15% of nominal (±20% at LLOQ) | -2.4% to 9.1% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 4.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 4.2% |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Acceptance Criteria | Representative Data (Rat Plasma)[1] |
| Recovery | Consistent, precise, and reproducible | Validated to meet guidelines |
| Matrix Effect | No significant ion suppression or enhancement | Validated to meet guidelines |
Table 4: Stability
| Stability Type | Typical Storage Conditions and Duration | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles at -20°C and/or -80°C | Mean concentration within ±15% of nominal |
| Short-Term Stability | Room temperature for a specified duration (e.g., 4-24 hours) | Mean concentration within ±15% of nominal |
| Long-Term Stability | -20°C or -80°C for a duration covering the study sample storage period | Mean concentration within ±15% of nominal |
| Post-Preparative Stability | In autosampler at a specified temperature (e.g., 4°C) for a specified duration | Mean concentration within ±15% of nominal |
Mavacamten Metabolism and Bioanalytical Considerations
Mavacamten is primarily metabolized by the cytochrome P450 enzymes CYP2C19 and to a lesser extent by CYP3A4.[4] This is a critical consideration in clinical studies, as genetic polymorphisms in CYP2C19 can lead to significant inter-individual variability in drug exposure. The bioanalytical method must be robust and specific enough to distinguish Mavacamten from its potential metabolites.
Conclusion
The UPLC-MS/MS methods described provide a reliable and sensitive approach for the quantification of Mavacamten in human plasma. The choice between protein precipitation and liquid-liquid extraction will depend on the specific requirements of the study, such as throughput and the need for sample cleanup. Proper method validation is essential to ensure the generation of high-quality data for pharmacokinetic and clinical studies. The use of a stable isotope-labeled internal standard is strongly recommended for achieving the highest level of accuracy and precision.
References
Application Note and Protocol for the LC-MS/MS Detection of 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid (Lumacaftor)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid, also known as lumacaftor, in human plasma. This protocol is designed for researchers in drug development and clinical monitoring who require a sensitive and robust method for determining lumacaftor concentrations in biological matrices. The method utilizes protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection by electrospray ionization tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. A stable isotope-labeled internal standard, lumacaftor-d4, is used to ensure accuracy and precision.
Introduction
This compound (lumacaftor) is a key therapeutic agent used in combination with other drugs for the treatment of cystic fibrosis. Accurate and reliable quantification of lumacaftor in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a validated LC-MS/MS protocol for the determination of lumacaftor in human plasma, providing the necessary parameters for sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
This compound (Lumacaftor) reference standard
-
Lumacaftor-d4 (internal standard)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥98%)
-
Human plasma (drug-free)
Standard and Sample Preparation
Stock Solutions:
-
Prepare a primary stock solution of lumacaftor at a concentration of 1 mg/mL in methanol.
-
Prepare a primary stock solution of lumacaftor-d4 (Internal Standard, IS) at a concentration of 1 mg/mL in methanol.
Working Solutions:
-
Prepare a series of working standard solutions of lumacaftor by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to achieve concentrations for spiking into plasma for the calibration curve.
-
Prepare a working internal standard solution of lumacaftor-d4 at a concentration of 1500 ng/mL in methanol.
Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking the appropriate lumacaftor working solutions into drug-free human plasma to achieve final concentrations ranging from 0.01 to 10 µg/mL.[1]
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner.
Sample Preparation Protocol:
-
To a 500 µL aliquot of plasma sample (unknown, calibration standard, or QC), add 50 µL of the 1500 ng/mL lumacaftor-d4 internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Add 900 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 65% mobile phase A and 35% mobile phase B).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution is required.
| Parameter | Recommended Condition |
| Column | C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Gradient Elution | See Table 1 for a typical gradient program. |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 65 | 35 |
| 3.0 | 25 | 75 |
| 3.1 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 65 | 35 |
| 6.0 | 65 | 35 |
Mass Spectrometry:
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 400°C |
| Nebulizer Gas | Instrument Dependent (Optimize for best signal) |
| Drying Gas | Instrument Dependent (Optimize for best signal) |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following MRM transitions should be monitored. Compound-specific parameters such as declustering potential (DP), entrance potential (EP), collision energy (CE), and collision cell exit potential (CXP) should be optimized for the specific instrument being used.
Table 2: MRM Transitions and Optimized Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Entrance Potential (EP) (V) | Collision Energy (CE) (eV) | Collision Cell Exit Potential (CXP) (V) |
| Lumacaftor | 453.1 | 197.2 | 101 | 10 | 49 | 14 |
| Lumacaftor-d4 (IS) | 457.1 | 201.2 | Optimize | Optimize | Optimize | Optimize |
Note: While a complete set of optimized parameters for Lumacaftor-d4 was not available in a single public source, these should be optimized to be similar to the parent compound.
Data Presentation
The quantitative data for the method should be summarized to demonstrate its performance characteristics.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.01 - 10.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (% Bias) | Within ±15% |
| Inter-day Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of lumacaftor in plasma.
Logical Relationship of Key Method Components
References
Application Notes and Protocols for MYK-461 (Mavacamten) in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of MYK-461 (Mavacamten), a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1] Mavacamten targets the underlying pathophysiology of hypertrophic cardiomyopathy (HCM) by reducing the excessive myosin-actin cross-bridge formation that leads to hypercontractility.[1] This document summarizes recommended dosages, experimental protocols, and key findings from preclinical animal studies to facilitate the design and execution of future research.
Mechanism of Action
Mavacamten modulates the function of β-cardiac myosin heavy chain, the motor protein responsible for cardiac muscle contraction.[1] In HCM, mutations in sarcomeric proteins often lead to a state of hypercontractility. Mavacamten stabilizes the "off-actin" state of myosin, reducing the number of myosin heads available to interact with actin filaments. This leads to a decrease in sarcomere power, which helps to normalize cardiac contractility, improve diastolic relaxation, and reduce left ventricular outflow tract (LVOT) obstruction in HCM models.[1][2][3]
A simplified representation of MYK-461's mechanism of action is illustrated below.
Caption: Mechanism of action of MYK-461 in the cardiac sarcomere.
Recommended Dosages in Animal Models
The appropriate dosage of MYK-461 can vary significantly depending on the animal model, the specific research question (e.g., prevention vs. reversal of phenotype), and the desired level of target engagement. The following tables summarize dosages reported in various preclinical studies.
Table 1: MYK-461 Dosage in Mouse Models of HCM
| Mouse Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Transgenic (cTnT R92W/L) | ~0.83 mg/kg/day | Drinking Water | 6 months | Prevented disease progression. | [1] |
| Transgenic (α-cardiac myosin heavy chain mutations) | 2.5 mg/kg/day | Drinking Water | 6-15 weeks | Suppressed development of ventricular hypertrophy, cardiomyocyte disarray, and myocardial fibrosis. | [4][5] |
| N47K-Myosin Regulatory Light Chain | 0.3 µM (in vitro) | N/A | N/A | Decreased maximal isometric force and reduced Ca2+ sensitivity of contraction. | [6][7] |
Table 2: MYK-461 Dosage in Other Animal Models
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Rat (Healthy) | 1 mg/kg/day | Oral (Single Dose) | N/A | Reduced fractional shortening by ~20%. | [8] |
| Rat (Toxicity Study) | 0.3 mg/kg/day | Oral | 26 weeks | No-Observed-Adverse-Effect-Level (NOAEL). | [8] |
| Dog (Healthy) | 0.045 mg/kg | Oral | 31 days | Reduced fractional shortening by ~11%. | [8] |
| Dog (Toxicity Study) | 0.06 mg/kg/day | Oral | 39 weeks | No-Observed-Adverse-Effect-Level (NOAEL). | [8] |
| Cat (HCM Model) | Dose-dependent | N/A | N/A | Reduced contractility and relieved LVOT pressure gradients. | [9] |
Experimental Protocols
The following are detailed protocols for the administration and evaluation of MYK-461 in a mouse model of HCM, synthesized from published studies.
Protocol 1: Chronic Oral Administration of MYK-461 in a Transgenic Mouse Model of HCM
Objective: To evaluate the long-term efficacy of Mavacamten in preventing or reversing the HCM phenotype.
Materials:
-
Transgenic mice with an HCM-causing mutation (e.g., cTnT R92W) and wild-type littermate controls.
-
MYK-461 (Mavacamten).
-
Vehicle for control group (e.g., drinking water).
-
Echocardiography system with a high-frequency transducer.
-
Histology equipment and reagents (e.g., formalin, paraffin, Masson's trichrome stain).
-
Biomarker analysis kits (e.g., for NT-proBNP).
Procedure:
-
Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.
-
Baseline Measurements: Perform baseline echocardiography on all animals to assess cardiac function, including left ventricular wall thickness, fractional shortening, and ejection fraction.
-
Drug Preparation and Administration:
-
Prepare a stock solution of Mavacamten.
-
For the treatment group, administer Mavacamten in the drinking water to achieve a target dose (e.g., 2.5 mg/kg/day).[4] The concentration in the water should be calculated based on the average daily water consumption of the mice and adjusted regularly based on body weight.
-
The control group receives drinking water with the vehicle alone.
-
-
Monitoring:
-
Monitor body weight and general health of the animals regularly.
-
Perform echocardiography at specified intervals (e.g., every 4-8 weeks) to assess changes in cardiac structure and function.
-
-
Terminal Procedures:
-
At the end of the study (e.g., after 14 weeks), perform terminal invasive hemodynamic assessments.[1]
-
Euthanize animals and collect hearts for histological analysis (e.g., assessment of fibrosis and myocyte disarray) and biomarker analysis (e.g., gene expression of hypertrophic and fibrotic markers).[4][5]
-
The workflow for a typical in vivo study is depicted below.
Caption: General experimental workflow for an in vivo study with MYK-461.
Data Presentation and Interpretation
All quantitative data should be presented as mean ± SEM. Statistical analysis should be performed to compare treated groups with control groups. Key endpoints to consider for evaluation include:
-
Echocardiographic parameters: Left ventricular wall thickness, fractional shortening, ejection fraction, and left atrial volume.
-
Hemodynamic parameters: Cardiac output and left ventricular pressure-volume loops.
-
Histological parameters: Myocardial fibrosis and cardiomyocyte disarray.
-
Biomarkers: Plasma levels of NT-proBNP and gene expression of profibrotic and pro-hypertrophic markers.
It is crucial to establish a dose-response relationship and to monitor for any potential adverse effects, especially at higher doses, as Mavacamten has a narrow therapeutic window.[8]
Conclusion
MYK-461 (Mavacamten) has demonstrated significant therapeutic potential in preclinical models of HCM by targeting the fundamental mechanism of hypercontractility. The provided dosages and protocols serve as a starting point for designing robust in vivo studies. Careful consideration of the specific animal model, experimental design, and relevant endpoints is essential for advancing our understanding of this novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Myosin Inhibitors in the Treatment of Hypertrophic Cardiomyopathy: Clinical Trials and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of sarcomere contractility suppresses hypertrophic cardiomyopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of sarcomere contractility suppresses hypertrophic cardiomyopathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mavacamten decreases maximal force and Ca2+ sensitivity in the N47K-myosin regulatory light chain mouse model of hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. cardiolatina.com [cardiolatina.com]
Application Notes and Protocols for Cell-Based Assay Design in Cardiac Myosin Inhibitor Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac myosin is the molecular motor responsible for the contraction of the heart muscle. Its activity is finely regulated to ensure proper cardiac function. In certain pathological conditions, such as hypertrophic cardiomyopathy (HCM), hyperactive cardiac myosin leads to excessive contraction and thickening of the heart muscle.[1][2][3] Cardiac myosin inhibitors are a novel class of drugs that directly target the underlying mechanism of HCM by reducing the excessive contractility of the heart muscle.[3][4] These inhibitors function by stabilizing the super-relaxed state (SRX) of myosin, which reduces the number of available actin-myosin cross-bridges and thereby decreases the force of contraction.[4]
The development and screening of new cardiac myosin inhibitors require robust and reliable cell-based assays that can accurately assess their effects on cardiomyocyte function. This document provides detailed application notes and protocols for designing and implementing such assays, focusing on two key methodologies: cardiomyocyte contraction assays and cardiac myosin ATPase activity assays. These assays are crucial for evaluating the efficacy and potency of candidate inhibitor compounds in a physiologically relevant cellular context.
Signaling Pathway of Cardiac Muscle Contraction and Inhibition
Cardiac muscle contraction is initiated by an action potential that triggers the influx of calcium ions (Ca2+) into the cardiomyocyte. This influx of Ca2+ leads to a further release of Ca2+ from the sarcoplasmic reticulum, a specialized intracellular calcium store.[5] The elevated intracellular Ca2+ concentration allows for the binding of Ca2+ to troponin C, which in turn causes a conformational change in the troponin-tropomyosin complex. This change exposes the myosin-binding sites on the actin filaments.
Cardiac myosin, powered by the hydrolysis of ATP, then cyclically interacts with actin, pulling the thin filaments towards the center of the sarcomere, resulting in muscle contraction.[6] Cardiac myosin inhibitors interfere with this process by binding to the myosin heavy chain and stabilizing it in an energy-conserving, super-relaxed state where it is unable to effectively interact with actin, thus reducing the force of contraction.[4]
Caption: Signaling pathway of cardiac muscle contraction and the mechanism of cardiac myosin inhibition.
Key Cell-Based Assays
Two primary types of cell-based assays are fundamental for testing cardiac myosin inhibitors:
-
Cardiomyocyte Contraction Assay: This functional assay directly measures the effect of inhibitors on the contractility of living cardiomyocytes.
-
Cardiac Myosin ATPase Activity Assay: This biochemical assay quantifies the enzymatic activity of myosin, which is directly linked to its motor function.
Protocol 1: Cardiomyocyte Contraction Assay
This protocol details the measurement of cardiomyocyte contractility using video microscopy and image analysis. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are recommended for their physiological relevance and availability.
Experimental Workflow
Caption: Workflow for the cardiomyocyte contraction assay.
Materials
-
hiPSC-derived cardiomyocytes
-
Cardiomyocyte maintenance medium
-
Fibronectin-coated 96-well plates
-
Cardiac myosin inhibitor compounds
-
Automated microscope with video recording capability and environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., MyocytoBeats, IonOptix)[7][8]
Method
-
Cell Plating:
-
Thaw hiPSC-CMs according to the manufacturer's protocol.
-
Plate the cells onto fibronectin-coated 96-well plates at a density that allows for the formation of a spontaneously beating monolayer.
-
Culture the cells in maintenance medium at 37°C and 5% CO2 for 7-10 days to allow for recovery and maturation.
-
-
Compound Preparation:
-
Prepare a stock solution of the cardiac myosin inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compound in the maintenance medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).
-
-
Contraction Measurement:
-
Place the 96-well plate on the automated microscope stage.
-
Allow the plate to equilibrate for 10-15 minutes.
-
Record baseline videos (e.g., 30 seconds) of spontaneously contracting cardiomyocytes in each well.
-
Carefully add the prepared compound dilutions to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C and 5% CO2.
-
Record post-treatment videos of cardiomyocyte contraction in each well.
-
-
Data Analysis:
-
Use image analysis software to quantify various parameters of cardiomyocyte contraction from the recorded videos.[9][10] Key parameters include:
-
Contraction Amplitude: The extent of cell shortening.
-
Beating Rate: The frequency of contractions per minute.
-
Contraction and Relaxation Velocity: The speed of shortening and re-lengthening.
-
-
Normalize the post-treatment data to the baseline data for each well.
-
Plot the normalized contraction amplitude against the compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Data Presentation
| Compound Concentration (µM) | Normalized Contraction Amplitude (%) | Beating Rate (beats/min) | Contraction Velocity (µm/s) | Relaxation Velocity (µm/s) |
| Vehicle Control | 100 ± 5.2 | 62 ± 4.1 | 15.3 ± 1.8 | 12.1 ± 1.5 |
| 0.01 | 95.3 ± 4.8 | 61 ± 3.9 | 14.8 ± 1.7 | 11.8 ± 1.4 |
| 0.1 | 78.1 ± 6.1 | 60 ± 4.5 | 11.2 ± 1.3 | 9.5 ± 1.1 |
| 1 | 45.2 ± 5.5 | 58 ± 3.7 | 6.8 ± 0.9 | 5.4 ± 0.7 |
| 10 | 15.8 ± 3.9 | 55 ± 4.2 | 2.5 ± 0.5 | 2.1 ± 0.4 |
Data are presented as mean ± standard deviation.
Protocol 2: Cardiac Myosin ATPase Activity Assay
This protocol describes a colorimetric assay to measure the actin-activated ATPase activity of cardiac myosin, which is inhibited by the test compounds. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis using Malachite Green.[11]
Experimental Workflow
Caption: Workflow for the cardiac myosin ATPase activity assay.
Materials
-
Human β-cardiac myosin S1 fragment
-
Actin
-
Cardiac myosin inhibitor compounds
-
Assay Buffer (e.g., 15 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.1 mM EGTA)[12]
-
ATP solution (10 mM)
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well microplate
-
Plate reader
Method
-
Reagent Preparation:
-
Prepare stock solutions of the cardiac myosin inhibitor in a suitable solvent (e.g., DMSO).
-
Create serial dilutions of the compound in the assay buffer.
-
Prepare a phosphate standard curve by diluting the phosphate standard solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Actin (e.g., final concentration 10 µM)
-
Cardiac Myosin Inhibitor at various concentrations (include a vehicle control)
-
Human β-cardiac myosin S1 (e.g., final concentration 0.25 µM)[11]
-
-
Include "no enzyme" controls for background subtraction.
-
Bring the volume of each well to a pre-determined volume (e.g., 45 µL) with Assay Buffer.
-
-
Reaction Initiation and Incubation:
-
Pre-warm the plate to 37°C for 5 minutes.
-
Initiate the ATPase reaction by adding ATP to each well (e.g., 5 µL of 10 mM ATP for a final concentration of 1 mM).[11]
-
Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a quenching solution (e.g., a solution containing a strong acid).
-
Add the Malachite Green reagent to each well.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 620 nm and 660 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Use the phosphate standard curve to determine the concentration of Pi released in each well.
-
Calculate the percent inhibition of ATPase activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
| Compound Concentration (µM) | Absorbance (650 nm) | Pi Released (µM) | % Inhibition |
| Vehicle Control | 0.852 ± 0.041 | 10.5 | 0 |
| 0.01 | 0.815 ± 0.038 | 10.1 | 3.8 |
| 0.1 | 0.648 ± 0.032 | 8.0 | 23.8 |
| 1 | 0.375 ± 0.025 | 4.6 | 56.2 |
| 10 | 0.150 ± 0.018 | 1.8 | 82.9 |
| No Enzyme Control | 0.055 ± 0.005 | 0 | - |
Data are presented as mean ± standard deviation.
Conclusion
The cell-based assays described in these application notes provide a robust framework for the preclinical evaluation of cardiac myosin inhibitors. The cardiomyocyte contraction assay offers a direct functional readout in a cellular context that mimics the in vivo environment, while the myosin ATPase activity assay provides a more direct measure of target engagement and enzymatic inhibition. By employing these detailed protocols, researchers can effectively screen and characterize novel therapeutic candidates for the treatment of hypertrophic cardiomyopathy and other diseases of cardiac hypercontractility.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardiac myosin inhibitors for HCM - Cardiomyopathy Research, the Netherlands [cardiomyopathy-research.nl]
- 3. healthcentral.com [healthcentral.com]
- 4. Cardiac Myosin Inhibitors in Hypertrophic Cardiomyopathy: Clinical Advances and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cardiomyocyte contractility measurements [bio-protocol.org]
- 9. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of cardiomyocyte contraction based on image correlation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ohsu.edu [ohsu.edu]
Application Notes and Protocols: Mavacamten in Hypertrophic Cardiomyopathy (HCM) Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertrophic cardiomyopathy (HCM) is a genetic disorder characterized by unexplained thickening of the heart muscle, which can lead to significant morbidity and mortality.[1] At the molecular level, HCM is often caused by mutations in genes encoding sarcomeric proteins, leading to a state of hypercontractility, impaired cardiac relaxation, and increased energy consumption by the heart muscle.[2][3] Mavacamten (formerly MYK-461) is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[4][5] It directly targets the underlying pathophysiology of HCM by reducing the excessive formation of myosin-actin cross-bridges that drive hypercontractility.[2][6][7] By modulating the number of myosin heads available to interact with actin, Mavacamten shifts the myosin population towards an energy-sparing, "super-relaxed" state.[5][8][9] This action normalizes sarcomeric function, reduces left ventricular outflow tract (LVOT) obstruction, and improves cardiac filling pressures.[1][5][7]
These application notes provide a comprehensive guide for the utilization of Mavacamten in preclinical HCM disease models. It includes a summary of key quantitative data from various studies and detailed experimental protocols to facilitate the design and execution of robust preclinical research.
Mechanism of Action
Mavacamten operates by binding to the catalytic domain of β-cardiac myosin heavy chain, the motor protein responsible for cardiac muscle contraction.[2] In the hypercontractile state of HCM, there is an excess of myosin-actin cross-bridges.[2] Mavacamten selectively inhibits the ATPase activity of myosin, which reduces the number of myosin heads that can enter the power-generating state.[5][8] This allosteric modulation leads to a reduction in both systolic force-producing cross-bridges and residual diastolic cross-bridges, thereby decreasing myocardial contractility and improving diastolic relaxation.[5]
Caption: Mechanism of action of Mavacamten in hypertrophic cardiomyopathy.
Quantitative Data from Preclinical Models
Mavacamten has been evaluated in various in vivo and in vitro models of HCM, consistently demonstrating its efficacy in reducing hypercontractility and improving disease-related phenotypes.
Table 1: Effects of Mavacamten in Animal Models of HCM
| Model | Mutation | Treatment Details | Key Findings | Reference |
| Transgenic Mice | Myosin R403Q | Early treatment | Prevented development of Left Ventricular Hypertrophy (LVH). | [8] |
| Transgenic Mice | N47K-myosin regulatory light chain | 0.3 µM Mavacamten (in vitro, skinned papillary muscle) | Decreased maximal isometric force and reduced Ca2+ sensitivity of contraction. | [10][11] |
| Feline Model | Naturally occurring HCM | N/A | Inhibited myosin ATPase and reduced LVOT obstruction. | [8] |
Table 2: Effects of Mavacamten in In Vitro HCM Models
| Model | Mutation/Condition | Treatment Details | Key Findings | Reference |
| Isolated Cardiomyocytes (db/db mice) | Diabetic Cardiomyopathy | 250 nM Mavacamten | Decreased fractional shortening and improved contraction velocity. | [12] |
| iPSC-CMs | MYH6 variants | 500 nM Mavacamten | Eliminated baseline hypercontractility. | [13] |
| Guinea Pig Cardiomyocytes | cTnT R92Q, cTnI R145G | 250 nM Mavacamten | Partially reversed increased Ca2+ sensitivity. Rescued myofilament Ca2+ sensitivity changes. | [14] |
| Human Myocardium (skinned strips) | N/A | Increasing concentrations | Reduced maximal force production. | [15] |
Experimental Protocols
The following protocols are generalized from published studies and should be adapted based on specific experimental needs and institutional guidelines.
In Vivo Study: Transgenic Mouse Model of HCM
This protocol describes a long-term study to assess the preventive effects of Mavacamten on HCM development in a transgenic mouse model.
Caption: General experimental workflow for in vivo Mavacamten studies.
A. Materials:
-
Animals: Transgenic mice with an HCM-causing mutation (e.g., cTnT R92Q) and wild-type littermate controls.[4]
-
Compound: Mavacamten (MYK-461).
-
Vehicle: Appropriate vehicle for drug administration (e.g., drinking water).[4]
-
Equipment: Echocardiography system with a high-frequency transducer, histology processing equipment, biomarker analysis kits (e.g., NT-proBNP).[4]
B. Procedure:
-
Animal Housing & Acclimation: House mice in a controlled environment (12-hour light/dark cycle) with ad libitum access to food and water. Allow for at least one week of acclimation before starting the experiment.[4]
-
Drug Preparation & Administration:
-
Prepare a stock solution of Mavacamten.
-
Administer Mavacamten in the drinking water to achieve the desired target dose (e.g., ~0.83 mg/kg/day).[4] The concentration should be calculated based on the average daily water consumption of the mice.
-
The treatment duration can be long-term (e.g., 6 months) starting from a young age (e.g., 2 months) to evaluate the prevention of disease progression.[4]
-
-
Echocardiographic Analysis:
-
Lightly anesthetize mice (e.g., with isoflurane).[4]
-
Acquire M-mode and 2D images of the left ventricle.
-
Measure parameters such as left ventricular internal dimensions, interventricular septal thickness, and posterior wall thickness. Calculate fractional shortening and ejection fraction.[4]
-
Perform measurements at baseline and at regular intervals throughout the study.
-
-
Biomarker Analysis:
-
Collect blood samples at the study endpoint.
-
Measure plasma levels of relevant cardiac biomarkers like NT-proBNP using commercially available kits.[4]
-
-
Histological Analysis:
In Vitro Study: Cardiomyocyte Contractility Assay
This protocol outlines the assessment of Mavacamten's effect on contractility in isolated cardiomyocytes.
A. Materials:
-
Cells: Isolated adult ventricular cardiomyocytes or induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).[12][13]
-
Compound: Mavacamten (MYK-461).
-
Reagents: Cell culture medium, appropriate buffers.
-
Equipment: Inverted microscope with a video camera, contractility analysis software (e.g., ImageJ with MYOCYTER macro).[13]
B. Procedure:
-
Cell Preparation: Isolate or culture cardiomyocytes according to standard laboratory protocols.
-
Compound Preparation: Prepare a stock solution of Mavacamten in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium to achieve final concentrations (e.g., 250 nM).[12][14]
-
Baseline Measurement:
-
Place a dish of contracting cardiomyocytes on the microscope stage.
-
Record baseline contractility using video imaging for a set duration.
-
-
Treatment:
-
Add Mavacamten at the desired final concentration to the cardiomyocytes.
-
Incubate for a specified period (e.g., 15 minutes).[14]
-
-
Post-Treatment Measurement:
-
Record video of the same cardiomyocytes post-treatment.
-
-
Data Analysis:
-
Use a video-based contractility analysis program to measure parameters before and after drug administration.
-
Key parameters include: fractional shortening, contraction velocity, and relaxation time.[12]
-
Conclusion
Mavacamten represents a targeted therapeutic strategy for HCM that directly addresses the fundamental mechanism of hypercontractility.[8][16] Preclinical studies in various animal and in vitro models have consistently demonstrated its ability to normalize sarcomere function, reduce cardiac hypertrophy, and improve diastolic function. The protocols and data presented here serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of Mavacamten and other cardiac myosin inhibitors in the context of hypertrophic cardiomyopathy and related cardiac disorders.
References
- 1. Hypertrophic Cardiomyopathy with Special Focus on Mavacamten and Its Future in Cardiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Review: Mavacamten and Aficamten in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. dicardiology.com [dicardiology.com]
- 7. Mavacamten for Obstructive HCM: Key Points - American College of Cardiology [acc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Mavacamten decreases maximal force and Ca2+ sensitivity in the N47K-myosin regulatory light chain mouse model of hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mavacamten decreases maximal force and Ca2+ sensitivity in the N47K-myosin regulatory light chain mouse model of hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Mavacamten rescues increased myofilament calcium sensitivity and dysregulation of Ca2+ flux caused by thin filament hypertrophic cardiomyopathy mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of mavacamten on Ca2+ sensitivity of contraction as sarcomere length varied in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Proper handling and storage conditions for 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and use of 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid powder. This compound is a key intermediate in the synthesis of MEK inhibitors, such as Cobimetinib, which target the MAPK/ERK signaling pathway involved in cell proliferation and survival.[1]
Physicochemical and Safety Data
A comprehensive summary of the quantitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 391211-97-5 | [2][3][4][5][6] |
| Molecular Formula | C₁₃H₇F₃INO₂ | [2][3][4][5] |
| Molecular Weight | 393.10 g/mol | [3][5] |
| Appearance | Off-White to Beige Solid | [1] |
| Melting Point | 189-191°C | [1][2] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. | [1] |
| Storage Temperature | Varies by supplier; recommended to be stored refrigerated at 2-8°C for long-term stability. Some suppliers suggest room temperature. | [1][4] |
GHS Hazard and Precautionary Statements:
| Hazard Class | Hazard Statement | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant. |
| Skin irritation (Category 2) | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Biological Context: Role in MEK Inhibition
This compound serves as a crucial building block for the synthesis of Cobimetinib, a potent and selective inhibitor of MEK1 and MEK2.[1] MEK (mitogen-activated protein kinase kinase) is a critical component of the RAS/RAF/MEK/ERK signaling pathway.[7][8][9][10][11] Dysregulation of this pathway is a common driver of cell proliferation in various cancers.[7][11] By inhibiting MEK, compounds derived from this intermediate can block downstream signaling to ERK, thereby inhibiting tumor cell growth.[7][8][9]
Experimental Protocols
Safe Handling and Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, appropriate safety measures are mandatory.
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: In a chemical fume hood, bring the vial of this compound powder to room temperature before opening.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.93 mg.
-
Dissolution: Add the weighed powder to an appropriate sterile, amber glass vial. Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (37°C) and sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1-2 weeks) or at -80°C for long-term storage (months). Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol for Stability Testing of the Compound Powder
This protocol is based on general guidelines for stability testing of pharmaceutical compounds.[12][13][14][15][16]
Objective: To evaluate the stability of this compound powder under different storage conditions over time.
Materials:
-
This compound powder (at least three different batches if possible).
-
Amber glass vials with airtight seals.
-
Calibrated stability chambers set to the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Analytical instrumentation for purity assessment (e.g., HPLC-UV, LC-MS).
Methodology:
-
Initial Analysis (Time 0): Before placing the samples in the stability chambers, perform a complete analysis on a sample from each batch. This includes:
-
Appearance (visual inspection).
-
Purity assay (e.g., by HPLC).
-
Identification of any degradation products (e.g., by LC-MS).
-
-
Sample Preparation and Storage:
-
Aliquot the powder from each batch into multiple amber glass vials.
-
Place the vials in the different stability chambers.
-
-
Time Points for Testing:
-
Accelerated: 0, 3, and 6 months.
-
Intermediate and Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Analysis at Each Time Point: At each scheduled time point, remove a vial from each storage condition and perform the same set of analyses as in the initial assessment.
-
Data Evaluation: Compare the results at each time point to the initial data. A significant change is defined as a failure to meet the established acceptance criteria for purity and degradation products.
References
- 1. 2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic Acid | 391211-97-5 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)benzoic acid 391211-97-5 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. echemi.com [echemi.com]
- 6. This compound - [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cobimetinib - NCI [dctd.cancer.gov]
- 10. dermnetnz.org [dermnetnz.org]
- 11. benchchem.com [benchchem.com]
- 12. japsonline.com [japsonline.com]
- 13. gmpsop.com [gmpsop.com]
- 14. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. www3.paho.org [www3.paho.org]
Application Notes and Protocols for Measuring Mavacamten Effects on Cardiomyocyte Contractility
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1][2] It targets the underlying pathophysiology of hypertrophic cardiomyopathy (HCM) by reducing the excessive contractility of the heart muscle.[3][4] Mavacamten modulates the number of myosin heads that can enter the power-generating state, thereby decreasing the probability of force-producing cross-bridge formation.[1][5] This shifts the myosin population towards an energy-sparing, "super-relaxed" state, leading to a reduction in myocardial hypercontractility and an improvement in diastolic function.[1][2][6]
These application notes provide a detailed experimental framework for researchers to investigate and quantify the effects of Mavacamten on cardiomyocyte contractility in vitro. The protocols outlined below describe the isolation of primary adult ventricular cardiomyocytes and subsequent functional assays to measure contractility and intracellular calcium dynamics.
Key Experimental Approaches
To comprehensively assess the impact of Mavacamten on cardiomyocyte function, a combination of experimental techniques is recommended:
-
Isolation and Culture of Adult Ventricular Cardiomyocytes: A robust method for obtaining viable, rod-shaped cardiomyocytes is fundamental for subsequent in vitro assays.[7][8][9]
-
Cardiomyocyte Contractility and Sarcomere Shortening Analysis: This involves video-based analysis of cardiomyocyte contraction to quantify parameters such as shortening amplitude, and velocities of shortening and relengthening.[10][11][12]
-
Intracellular Calcium Transient Measurement: Simultaneous measurement of intracellular calcium concentration ([Ca²⁺]ᵢ) transients provides insights into the excitation-contraction coupling and how Mavacamten may influence calcium handling.[11][13][14]
-
Myosin ATPase Activity Assay: A biochemical assay to directly measure the enzymatic activity of cardiac myosin in the presence of varying concentrations of Mavacamten.
Experimental Protocols
Protocol 1: Isolation of Adult Rat Ventricular Cardiomyocytes
This protocol is adapted from established methods utilizing Langendorff perfusion for enzymatic digestion of the heart.[7][8][15]
Materials:
-
Adult Sprague-Dawley rats (250-300g)
-
Perfusion Buffer (Ca²⁺-free): Krebs-Henseleit (KH) buffer
-
Digestion Buffer: Perfusion buffer containing Collagenase Type II and Hyaluronidase
-
Stopping Buffer: Perfusion buffer with 10% Fetal Bovine Serum (FBS)
-
Calcium Reintroduction Buffers: Perfusion buffer with incremental concentrations of CaCl₂
-
Langendorff perfusion system
-
Surgical instruments
Procedure:
-
Anesthesia and Heart Excision: Anesthetize the rat and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Perfusion Buffer.
-
Aortic Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Secure the aorta with a suture.
-
Perfusion and Stabilization: Begin retrograde perfusion with warm (37°C), oxygenated (95% O₂/5% CO₂) Perfusion Buffer to clear the coronary circulation of blood.
-
Enzymatic Digestion: Switch the perfusion to the Digestion Buffer. Continue perfusion until the heart becomes flaccid (typically 15-25 minutes).
-
Ventricle Dissociation: Remove the heart from the cannula. Remove the atria and mince the ventricular tissue in Stopping Buffer.
-
Cell Dispersion: Gently triturate the minced tissue with a pipette to release individual cardiomyocytes.
-
Filtration and Enrichment: Filter the cell suspension through a nylon mesh to remove undigested tissue. Allow the cardiomyocytes to settle by gravity and remove the supernatant containing non-myocytes.
-
Calcium Reintroduction: Gradually reintroduce calcium by resuspending the cardiomyocyte pellet in a series of buffers with increasing calcium concentrations.
-
Cell Plating: Plate the isolated, calcium-tolerant, rod-shaped cardiomyocytes on laminin-coated coverslips for subsequent experiments.
Protocol 2: Measurement of Cardiomyocyte Contractility and Calcium Transients
This protocol utilizes an integrated microscopy system (e.g., IonOptix) for simultaneous recording of sarcomere shortening and intracellular calcium transients.[12][13][16]
Materials:
-
Isolated adult rat ventricular cardiomyocytes on laminin-coated coverslips
-
Tyrode's solution (containing 1.8 mM CaCl₂)
-
Fura-2 AM (for calcium imaging)
-
Mavacamten stock solution (in DMSO)
-
Inverted microscope with a high-speed camera and sarcomere length detection software
-
Calcium imaging system with dual-excitation light source
-
Field stimulator
Procedure:
-
Fura-2 AM Loading: Incubate the cardiomyocytes with Fura-2 AM in Tyrode's solution for 15 minutes at room temperature. Subsequently, wash the cells with fresh Tyrode's solution to remove excess dye.
-
Microscope Setup: Place the coverslip in a perfusion chamber on the microscope stage and perfuse with Tyrode's solution at 37°C.
-
Cell Selection: Select a quiescent, rod-shaped cardiomyocyte with clear striations for recording.
-
Baseline Recording: Pace the cardiomyocyte at a physiological frequency (e.g., 1 Hz) using the field stimulator. Simultaneously record sarcomere length and Fura-2 fluorescence ratios (340/380 nm).
-
Mavacamten Treatment: Introduce Mavacamten at the desired concentration into the perfusion solution. Allow for a sufficient equilibration period (e.g., 10-15 minutes).
-
Post-Treatment Recording: Record sarcomere length and Fura-2 fluorescence again under the same stimulation protocol.
-
Data Analysis: Analyze the recorded traces to determine the parameters listed in the data presentation section.
Data Presentation
Quantitative data should be summarized in tables for clear comparison of the effects of Mavacamten at different concentrations.
Table 1: Effect of Mavacamten on Cardiomyocyte Contractility Parameters
| Mavacamten Conc. | Peak Shortening (% of Diastolic Length) | Max. Velocity of Shortening (+dL/dt, µm/s) | Max. Velocity of Relengthening (-dL/dt, µm/s) | Time to Peak Shortening (ms) | Time to 90% Relengthening (ms) |
| Vehicle (DMSO) | |||||
| 1 µM | |||||
| 10 µM | |||||
| 100 µM |
Table 2: Effect of Mavacamten on Intracellular Calcium Transients
| Mavacamten Conc. | Diastolic [Ca²⁺]ᵢ (nM) | Systolic [Ca²⁺]ᵢ (nM) | Ca²⁺ Transient Amplitude (Δ[Ca²⁺]ᵢ, nM) | Ca²⁺ Transient Decay Rate (τ, ms) |
| Vehicle (DMSO) | ||||
| 1 µM | ||||
| 10 µM | ||||
| 100 µM |
Visualizations
Mavacamten's Mechanism of Action
Caption: Mavacamten's inhibitory effect on the cardiac sarcomere.
Experimental Workflow
Caption: Workflow for measuring Mavacamten's effects.
References
- 1. droracle.ai [droracle.ai]
- 2. Mavacamten Cardiac Myosin Inhibitor: Clinical Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mavacamten? [synapse.patsnap.com]
- 4. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mavacamten stabilizes an autoinhibited state of two-headed cardiac myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Cardiac Contractile Dysfunction and Ca2+ Transients in Rodent Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aurorabiomed.com [aurorabiomed.com]
- 13. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Shortening and Calcium Homeostasis Analysis in Adult Cardiomyocytes via a New Software Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cardiomyocyte calcium imaging and contractility. [bio-protocol.org]
Application Notes and Protocols for MYK-461 (Mavacamten) in Sarcomere Mechanics and Hypercontractility Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MYK-461, also known as Mavacamten, is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1][2] It is a small molecule modulator that targets the underlying hypercontractility of the sarcomere, which is a key pathophysiological feature of hypertrophic cardiomyopathy (HCM).[3] By inhibiting the excessive myosin-actin cross-bridge formation, MYK-461 reduces the number of myosin heads available to generate force, thereby normalizing cardiac contractility and improving diastolic function.[4][5] These application notes provide a comprehensive overview of the use of MYK-461 in studying sarcomere mechanics and hypercontractility, complete with detailed experimental protocols and quantitative data from key studies.
Mechanism of Action
MYK-461 directly targets β-cardiac myosin heavy chain (MYH7), the predominant myosin isoform in the adult human heart.[6] Its mechanism of action involves multiple steps in the myosin chemomechanical cycle:[3]
-
Inhibition of Phosphate Release: MYK-461 primarily slows the rate of phosphate release from the myosin-ADP-Pi complex, which is the rate-limiting step for entry into the strongly-bound, force-producing state.[6]
-
Stabilization of the Super-Relaxed State (SRX): The inhibitor promotes a sequestered, energy-sparing state of myosin heads known as the super-relaxed state, reducing the number of heads available to interact with actin.
-
Reduction of Myosin Heads Transitioning to the "On" State: MYK-461 decreases the number of myosin heads that can transition from a weakly-bound to a strongly-bound state with actin.
This multi-faceted inhibition of myosin ATPase activity leads to a reduction in the overall force generated by the sarcomere, thus countering the hypercontractility observed in conditions like HCM.[6]
Data Presentation
The following tables summarize the quantitative data from preclinical and clinical studies on the effects of MYK-461.
Table 1: In Vitro and Preclinical Efficacy of MYK-461
| Parameter | Model System | MYK-461 Concentration | Effect | Reference |
| Myosin ATPase Activity (IC50) | Mouse Cardiac Myofibrils | 0.3 µM | 50% inhibition | [6] |
| Purified Bovine Myosin S1 | 0.3 µM | 50% inhibition | [6] | |
| Human Cardiac Myofibrils | 0.711 ± 0.099 µM | 50% inhibition | [3] | |
| Maximal Tension | Skinned Rat Cardiac Muscle Fibers | 1.0 µM | ~70% reduction | [6] |
| Fractional Shortening (IC50) | Isolated Adult Rat Ventricular Cardiomyocytes | 0.18 µM | 50% reduction | [6] |
| Phosphate Release Rate (IC50) | Human Cardiac Myosin-S1 | 1.78 µM | 50% inhibition | [3] |
Table 2: Clinical Efficacy of Mavacamten in Obstructive HCM (EXPLORER-HCM Trial)
| Endpoint | Mavacamten Group (n=123) | Placebo Group (n=128) | p-value | Reference |
| Primary Composite Endpoint | 37% achieved | 17% achieved | 0.0005 | [1][7] |
| Change in Post-Exercise LVOT Gradient (mmHg) | -47 | -10 | <0.0001 | [7] |
| Change in Peak VO2 (mL/kg/min) | +1.4 | -0.1 | 0.0006 | [7] |
| Improvement in NYHA Class (≥1 class) | 65% | 31% | <0.0001 | [8] |
| Change in KCCQ-CSS | +9.1 | +4.1 | <0.0001 | [7] |
LVOT: Left Ventricular Outflow Tract; NYHA: New York Heart Association; pVO2: peak oxygen consumption; KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire-Clinical Summary Score.
Experimental Protocols
Cardiac Myosin ATPase Activity Assay
This protocol is designed to measure the effect of MYK-461 on the actin-activated ATPase activity of cardiac myosin using a colorimetric malachite green assay to detect inorganic phosphate (Pi) release.[6]
Materials:
-
Purified cardiac myosin (or myosin subfragment-1, S1)
-
Actin
-
MYK-461 stock solution (in DMSO)
-
Assay Buffer: 20 mM imidazole (pH 7.5), 10 mM KCl, 3 mM MgCl2, 1 mM DTT
-
ATP solution (10 mM in Assay Buffer)
-
Malachite Green Reagent
-
Citrate Quenching Solution
-
Phosphate Standard (e.g., KH2PO4)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare MYK-461 dilutions: Serially dilute the MYK-461 stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO).
-
Set up the reaction: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Actin (final concentration, e.g., 10 µM)
-
Cardiac myosin/S1 (final concentration, e.g., 0.1 µM)
-
MYK-461 dilution or vehicle
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction: Add ATP solution to each well to a final concentration of 1 mM.
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 20 minutes).
-
Stop the reaction: Add Citrate Quenching Solution to each well.
-
Color development: Add Malachite Green Reagent to each well and incubate for 15 minutes at room temperature for color development.
-
Measure absorbance: Read the absorbance at 650 nm using a plate reader.
-
Data analysis:
-
Generate a phosphate standard curve.
-
Calculate the amount of Pi released in each well.
-
Plot the ATPase activity against the MYK-461 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Motility Assay
This assay measures the effect of MYK-461 on the velocity of actin filaments propelled by surface-adsorbed myosin.
Materials:
-
Cardiac myosin
-
Rhodamine-phalloidin labeled actin filaments
-
MYK-461 stock solution (in DMSO)
-
Motility Buffer: 25 mM imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT
-
ATP solution (in Motility Buffer)
-
Antifade solution (e.g., with glucose oxidase, catalase, and glucose)
-
Nitrocellulose-coated coverslips
-
Flow cell
-
Fluorescence microscope with a high-sensitivity camera
Procedure:
-
Prepare the flow cell: Assemble a flow cell with a nitrocellulose-coated coverslip.
-
Myosin coating: Infuse the flow cell with a solution of cardiac myosin (e.g., 100 µg/mL in Motility Buffer) and incubate for 5 minutes to allow the myosin to adsorb to the surface.
-
Blocking: Wash the flow cell with Motility Buffer containing 1% BSA to block non-specific binding sites.
-
Actin binding: Infuse the flow cell with rhodamine-phalloidin labeled actin filaments (e.g., 10 nM in Motility Buffer) and incubate for 1 minute.
-
Initiate motility: Infuse the flow cell with Motility Buffer containing ATP (e.g., 1 mM), the desired concentration of MYK-461 (or vehicle), and an antifade solution.
-
Image acquisition: Immediately begin recording the movement of the fluorescent actin filaments using the fluorescence microscope.
-
Data analysis:
-
Use tracking software to determine the velocity of individual actin filaments.
-
Calculate the average filament velocity for each MYK-461 concentration.
-
Plot the velocity against the MYK-461 concentration to assess the inhibitory effect.
-
Skinned Cardiac Muscle Fiber Mechanics
This protocol describes the measurement of force generation in permeabilized (skinned) cardiac muscle fibers in the presence of MYK-461.
Materials:
-
Cardiac muscle tissue (e.g., rat papillary muscle)
-
Skinning Solution: Relaxing solution containing 1% Triton X-100
-
Relaxing Solution (pCa 9.0): e.g., 100 mM KCl, 20 mM imidazole (pH 7.0), 7 mM MgCl2, 2 mM EGTA, 4 mM ATP
-
Activating Solution (pCa 4.5): Same as relaxing solution but with 2 mM CaCl2 instead of EGTA.
-
Solutions with intermediate pCa values (made by mixing relaxing and activating solutions)
-
MYK-461 stock solution (in DMSO)
-
Force transducer and length controller apparatus
-
Microscope
Procedure:
-
Fiber preparation: Dissect a small bundle of cardiac muscle fibers and chemically "skin" them by incubating in Skinning Solution to permeabilize the cell membranes.
-
Mounting: Mount a single skinned fiber or a small bundle between a force transducer and a length controller.
-
Sarcomere length adjustment: Adjust the fiber to a desired sarcomere length (e.g., 2.2 µm) while viewing under a microscope.
-
Baseline measurement: Bathe the fiber in Relaxing Solution to measure passive tension.
-
Force-pCa relationship:
-
Sequentially expose the fiber to solutions with increasing calcium concentrations (decreasing pCa) to induce force generation.
-
Record the steady-state force at each pCa.
-
This generates a baseline force-pCa curve.
-
-
MYK-461 treatment:
-
Incubate the fiber in Relaxing Solution containing the desired concentration of MYK-461 (or vehicle) for a set period.
-
Repeat the force-pCa measurements in the presence of MYK-461.
-
-
Data analysis:
-
Plot force as a function of pCa for both control and MYK-461 treated conditions.
-
Determine the maximal force (Fmax) and the pCa50 (the pCa at which 50% of maximal force is generated).
-
Compare these parameters between the control and treated conditions to quantify the effect of MYK-461 on force and calcium sensitivity.
-
Visualizations
Caption: Mechanism of action of MYK-461 on the sarcomere.
Caption: Workflow for the myosin ATPase activity assay.
Caption: Experimental workflow for skinned cardiac muscle fiber mechanics.
Conclusion
MYK-461 (Mavacamten) is a powerful tool for investigating the role of myosin hypercontractility in cardiac disease. The protocols and data presented here provide a foundation for researchers to utilize this molecule in their studies of sarcomere mechanics and to explore its therapeutic potential. The detailed methodologies for in vitro and ex vivo assays, along with the summary of clinical trial data, offer a comprehensive resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Ex vivo Methods for Measuring Cardiac Muscle Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. ohsu.edu [ohsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emjreviews.com [emjreviews.com]
Troubleshooting & Optimization
Improving the yield and purity of 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid synthesis
Welcome to the technical support center for the synthesis of 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and effective methods for synthesizing this molecule involve a C-N cross-coupling reaction, followed by hydrolysis if a benzoic acid ester is used as the starting material. The two primary cross-coupling strategies are:
-
Ullmann Condensation: This method utilizes a copper catalyst to couple an aryl amine with an aryl halide. For this specific synthesis, it would involve the reaction of a 2-halo-3,4-difluorobenzoic acid derivative with 2-fluoro-4-iodoaniline.
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction that is often effective under milder conditions than the traditional Ullmann reaction. It involves reacting a 2-halo-3,4-difluorobenzoic acid derivative with 2-fluoro-4-iodoaniline in the presence of a palladium catalyst and a suitable phosphine ligand.
Following the C-N bond formation, if the starting material was an ester (e.g., methyl 2-bromo-3,4-difluorobenzoate), a final hydrolysis step is necessary to yield the desired carboxylic acid.
Q2: I am observing a low yield in my C-N coupling reaction. What are the potential causes and solutions?
A2: Low yields in the C-N coupling step can arise from several factors. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue.
Q3: My final product is difficult to purify and contains persistent impurities. What are the likely side products and how can I remove them?
A3: Impurities can originate from unreacted starting materials, side reactions, or degradation. Common impurities may include the dehalogenated starting materials or byproducts from competing reactions. For effective purification, a combination of column chromatography and recrystallization is often employed. Refer to the detailed purification protocol for specific guidance.
Q4: Can you provide a detailed experimental protocol for the synthesis?
A4: Below are detailed experimental protocols for the key steps in the synthesis of this compound.
Troubleshooting Guides
Issue 1: Low Yield in C-N Coupling Reaction (Ullmann Condensation)
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use freshly purchased, high-purity copper(I) iodide (CuI). Ensure the catalyst is not old or oxidized. |
| Inappropriate Ligand | For challenging couplings, the addition of a ligand such as L-proline or a phenanthroline derivative can improve the yield. Screen different ligands to find the optimal one for your specific substrates. |
| Incorrect Base | A strong, non-nucleophilic base is crucial. Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) are commonly used. Ensure the base is anhydrous and used in sufficient excess (typically 2-3 equivalents). |
| Suboptimal Solvent | High-boiling polar aprotic solvents like DMF, DMSO, or NMP are generally effective. Ensure the solvent is anhydrous. |
| Low Reaction Temperature | Ullmann reactions often require high temperatures (120-180 °C). Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Insufficient Reaction Time | These reactions can be slow. Monitor the reaction over an extended period (24-48 hours) to ensure it has gone to completion. |
Issue 2: Low Yield in C-N Coupling Reaction (Buchwald-Hartwig Amination)
| Potential Cause | Recommended Solution |
| Inactive Catalyst/Ligand | Use a high-quality palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2) and an electron-rich, bulky phosphine ligand (e.g., XPhos, RuPhos). Ensure both are stored under an inert atmosphere. |
| Incorrect Base | A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required. Ensure the base is fresh and handled under inert conditions. |
| Oxygen Contamination | The Pd(0) catalytic species is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (nitrogen or argon) using Schlenk techniques. |
| Suboptimal Solvent | Anhydrous toluene, dioxane, or THF are commonly used solvents. Ensure the solvent is thoroughly dried before use. |
| Low Reaction Temperature | While generally milder than Ullmann reactions, some Buchwald-Hartwig couplings require heating (80-110 °C). Optimize the temperature for your specific substrates. |
Issue 3: Incomplete Hydrolysis of the Methyl Ester
| Potential Cause | Recommended Solution |
| Insufficient Base | Use a sufficient excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-5 equivalents). |
| Low Reaction Temperature | Heat the reaction mixture (e.g., 60-80 °C) to facilitate the hydrolysis. |
| Short Reaction Time | Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting material. The reaction may require several hours to go to completion. |
| Poor Solubility | Ensure the ester is fully dissolved in a suitable solvent system, such as a mixture of methanol and water, to allow for efficient reaction with the aqueous base. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Ullmann Condensation
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI (10 mol%) | None | K2CO3 (2 eq) | DMF | 150 | 24 | Moderate |
| CuI (10 mol%) | L-Proline (20 mol%) | K2CO3 (2 eq) | DMSO | 130 | 24 | Good |
| CuI (10 mol%) | Phenanthroline (20 mol%) | K3PO4 (2 eq) | NMP | 140 | 36 | Good-Excellent |
Note: Yields are generalized based on literature for similar reactions and should be optimized for the specific synthesis.
Experimental Protocols
Protocol 1: Ullmann Condensation for Methyl 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoate
-
To a dry reaction vessel, add methyl 2-bromo-3,4-difluorobenzoate (1.0 eq), 2-fluoro-4-iodoaniline (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 130 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Dissolve the methyl 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoate (1.0 eq) in a mixture of methanol and water.
-
Add lithium hydroxide (LiOH) (3.0 eq) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir for 1-2 hours.[1]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 2N HCl.[1]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry under vacuum to afford the final product.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the C-N coupling reaction.
References
Troubleshooting Mavacamten solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Mavacamten in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Mavacamten is not dissolving in my aqueous buffer. What are the common causes?
A1: Poor aqueous solubility is a known characteristic of Mavacamten.[1] The primary reasons for this include:
-
High Lipophilicity: Mavacamten is a lipophilic molecule, meaning it has a preference for non-polar environments over aqueous solutions.[2]
-
Crystal Lattice Energy: As a crystalline solid, energy is required to break apart the crystal structure before it can dissolve.[1][2]
-
pH-Dependent Solubility: The solubility of Mavacamten can be influenced by the pH of the buffer.[2]
Q2: I'm observing precipitation after diluting my Mavacamten DMSO stock solution into an aqueous buffer. Why is this happening and how can I prevent it?
A2: This phenomenon, known as "precipitation upon dilution," is a common issue when working with compounds that are highly soluble in organic solvents like DMSO but sparingly soluble in aqueous solutions.[2] When the concentrated DMSO stock is added to the buffer, the local concentration of Mavacamten can temporarily exceed its solubility limit in the mixed solvent system, leading to precipitation.
To prevent this:
-
Use an intermediate solvent: First, dissolve Mavacamten in an organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1] Then, dilute this stock solution with your aqueous buffer of choice.[1]
-
Optimize the solvent ratio: A 1:1 solution of DMF:PBS (pH 7.2) has been shown to achieve a Mavacamten solubility of approximately 0.5 mg/mL.[1]
-
Sonication: Applying sonication can help to break up aggregates and enhance dissolution.[3]
-
Gentle warming: In some cases, gentle warming of the solution can aid in dissolving the compound. However, be cautious as excessive heat can degrade the compound.
-
Work with lower concentrations: If possible, using a more diluted final concentration of Mavacamten in your experiment can help to avoid precipitation.
Q3: What is the recommended procedure for preparing a Mavacamten stock solution?
A3: To prepare a stock solution, dissolve Mavacamten in an organic solvent of choice.[1] It is recommended to purge the solvent with an inert gas before adding the compound to minimize oxidation.[1] Commonly used organic solvents for Mavacamten include DMSO, DMF, and ethanol.[1] For maximum solubility in aqueous buffers, it is advised to first dissolve Mavacamten in DMF and then dilute it with the desired aqueous buffer.[1]
Q4: How should I store my Mavacamten solutions?
A4: Mavacamten is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[1] Stock solutions in organic solvents can be stored at -80°C for up to a year.[3] It is not recommended to store aqueous solutions of Mavacamten for more than one day.[1]
Mavacamten Solubility Data
The following table summarizes the solubility of Mavacamten in various solvents.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ~20 - 83.33 | ~73.16 - 304.86 | Sonication or ultrasonic assistance may be needed.[3][4] |
| DMF | ~33 | ~120.73 | - |
| Ethanol | ~1 | ~3.66 | - |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~1.83 | Recommended for achieving solubility in aqueous buffers.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ~2 | ~7.32 | In vivo formulation, sonication recommended.[3] |
| 10% DMSO + 90% corn oil | ≥ 2.08 | ≥ 7.61 | In vivo formulation.[4] |
| Water | Insoluble | - | [5] |
Molecular Weight of Mavacamten: 273.33 g/mol [3]
Experimental Protocols
Protocol for Preparing Mavacamten Solution for In Vitro Experiments:
-
Weighing: Carefully weigh the desired amount of Mavacamten crystalline solid in a suitable microcentrifuge tube.
-
Initial Dissolution in Organic Solvent:
-
Add the appropriate volume of high-purity, anhydrous DMSO or DMF to the Mavacamten solid to achieve a concentrated stock solution (e.g., 10-50 mg/mL).
-
Vortex the tube for 30-60 seconds to facilitate dissolution.
-
If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
-
-
Dilution into Aqueous Buffer:
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.2).
-
While vortexing the aqueous buffer, slowly add the Mavacamten stock solution dropwise to achieve the final desired concentration. This gradual addition helps to prevent localized high concentrations and subsequent precipitation.
-
For example, to prepare a 1:1 DMF:PBS solution, add an equal volume of the Mavacamten-DMF stock to the PBS buffer.
-
-
Final Mixing and Use:
-
Vortex the final solution for an additional 30 seconds.
-
Use the freshly prepared aqueous solution immediately or within the same day for your experiments.[1] Do not store aqueous solutions for extended periods.
-
Visualizations
Caption: A workflow for dissolving Mavacamten.
Caption: Mavacamten's inhibitory effect on cardiac myosin.
References
Technical Support Center: MYK-461 (Mavacamten) in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize and understand potential off-target effects of MYK-461 (Mavacamten) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MYK-461?
A1: MYK-461 is a first-in-class, selective, allosteric, and reversible inhibitor of β-cardiac myosin ATPase.[1][2] It directly targets the sarcomeric hypercontractility that is a hallmark of hypertrophic cardiomyopathy (HCM).[1][3] By binding to a specific pocket in the myosin motor domain, MYK-461 reduces the rate of ATP hydrolysis, which in turn decreases the number of myosin heads that can bind to actin to form force-producing cross-bridges.[1][2] This modulation shifts the myosin population towards an energy-sparing, "super-relaxed" state, leading to reduced cardiac contractility and energy consumption.[1][3]
Q2: Is MYK-461 known for significant off-target effects?
A2: Preclinical and clinical studies have demonstrated a high degree of selectivity for cardiac myosin over other myosin isoforms, such as those in skeletal and smooth muscle.[1] This selectivity is a key pharmacological advantage.[1] While no small molecule is entirely without the potential for off-target interactions at high concentrations, widespread off-target effects for MYK-461 have not been a prominent finding in published literature. However, at concentrations significantly higher than the IC50 for its primary target, the risk of off-target activity increases.
Q3: I am observing unexpected cellular phenotypes. How can I distinguish between on-target, off-target, and cytotoxic effects?
A3: This is a critical question in pharmacological studies. Here's a systematic approach:
-
Dose-Response Relationship: A true on-target effect should occur at a concentration range consistent with the known IC50 of MYK-461 for cardiac myosin ATPase inhibition (approximately 0.3 µM in mouse cardiac myofibrils).[4][5] Off-target effects or cytotoxicity often manifest at significantly higher concentrations.
-
Use of Controls:
-
Negative Control: A structurally similar but inactive molecule, if available, can help differentiate on-target from off-target effects.
-
Positive Control: A different, well-characterized cardiac myosin inhibitor (if available) should produce a similar phenotype.
-
Vehicle Control (e.g., DMSO): This is essential to ensure the observed effects are not due to the solvent.
-
-
Orthogonal Assays: Confirm the primary on-target effect (e.g., reduced contractility) in your cellular model using a different assay method.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can provide direct evidence of MYK-461 binding to its intended target in your cells.[6][7][8]
Q4: What are the typical concentrations of MYK-461 used in cellular assays?
A4: The effective concentration can vary depending on the cell type and assay. However, based on its IC50, a starting point for dose-response experiments would be in the range of 0.1 to 10 µM.[4][9] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experiment, balancing on-target effects with potential for cytotoxicity.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Poor Cell Health
Symptoms:
-
Rounding and detachment of cardiomyocytes.
-
Increased lactate dehydrogenase (LDH) release in the culture medium.
-
Reduced cell viability as measured by assays like MTT or trypan blue exclusion.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| High Concentration of MYK-461 | Perform a dose-response experiment to determine the cytotoxic IC50. Aim to use the lowest effective concentration that elicits the desired on-target effect. |
| Solvent (e.g., DMSO) Toxicity | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.1%). Include a vehicle-only control. |
| On-Target Effect Leading to Cellular Stress | A significant reduction in contractility might be detrimental to certain cardiomyocyte models over long incubation times. Perform a time-course experiment to assess when cytotoxicity becomes apparent. |
| Cell Culture Conditions | Ensure optimal cell culture conditions, including media, serum, and incubator settings. Cardiomyocytes can be sensitive to environmental stressors. |
Issue 2: Inconsistent or No On-Target Effect (Reduced Contractility)
Symptoms:
-
No change in cardiomyocyte beating frequency or amplitude.
-
Lack of expected changes in sarcomere shortening.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Suboptimal MYK-461 Concentration | Perform a dose-response experiment to identify the optimal concentration range for your cell model. |
| Compound Degradation | Prepare fresh stock solutions of MYK-461 and store them according to the manufacturer's recommendations. |
| Insensitive Assay Readout | Use a more sensitive or direct measure of contractility. For example, impedance-based systems or video microscopy with sarcomere length analysis. |
| Cell Model Does Not Express Target | Confirm the expression of β-cardiac myosin in your cell line (e.g., iPSC-derived cardiomyocytes vs. a non-muscle cell line). |
Issue 3: Suspected Off-Target Phenotype Unrelated to Contractility
Symptoms:
-
Changes in cell morphology not directly related to contraction.
-
Alterations in gene expression pathways unrelated to the sarcomere.
-
Unexpected changes in signaling pathways.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Off-Target Kinase Inhibition | While not widely reported for MYK-461, at high concentrations, off-target kinase inhibition is a possibility for many small molecules. Consider a broad-spectrum kinase inhibitor as a positive control for such effects. If a specific pathway is suspected, use a selective inhibitor for that pathway to see if it phenocopies the effect. |
| Interaction with Other Cellular Proteins | Perform a target deconvolution study. A Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify proteins that are stabilized by MYK-461 binding. |
| Metabolism of MYK-461 | MYK-461 is metabolized by CYP2C19 and CYP3A4.[10][11][12] Your cell model may metabolize the compound into a species with different activity. Consider using inhibitors of these CYPs to see if the phenotype is altered. |
| Use of a Structurally Unrelated Inhibitor | If another cardiac myosin inhibitor with a different chemical scaffold is available, test if it produces the same unexpected phenotype. If not, the effect is more likely due to an off-target interaction of MYK-461. |
Experimental Protocols
Protocol 1: Dose-Response Assessment of Cytotoxicity using LDH Assay
Objective: To determine the concentration at which MYK-461 induces cytotoxicity in your cardiomyocyte cell model.
Methodology:
-
Cell Seeding: Plate cardiomyocytes in a 96-well plate at a density that allows for optimal contractility and viability for the duration of the experiment.
-
Compound Preparation: Prepare a 2x stock solution of MYK-461 in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Also, prepare a 2x vehicle control.
-
Treatment: Remove half of the medium from each well and add an equal volume of the 2x compound solutions. Include wells for "untreated," "vehicle control," and a "maximum LDH release" control (lyse cells with a lysis buffer provided with the LDH assay kit).
-
Incubation: Incubate the plate for a duration relevant to your primary assay (e.g., 24 hours).
-
LDH Assay: Follow the manufacturer's protocol for the LDH cytotoxicity assay to measure LDH release in the supernatant.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control. Plot the dose-response curve to determine the cytotoxic IC50.
Protocol 2: Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that MYK-461 binds to cardiac myosin in your cellular model.
Methodology:
-
Cell Culture and Treatment: Culture cardiomyocytes to a sufficient density. Treat the cells with MYK-461 at a concentration expected to be effective (e.g., 10x the IC50 for on-target activity) and a vehicle control for 1 hour.
-
Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.
-
Thermal Challenge: Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Separation of Soluble and Aggregated Protein: Centrifuge the samples to pellet the aggregated proteins.
-
Protein Analysis: Analyze the amount of soluble cardiac myosin in the supernatant by Western blot or another suitable protein detection method.
-
Data Interpretation: In the presence of MYK-461, cardiac myosin should be stabilized, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Quantitative Data Summary
Table 1: MYK-461 Potency Across Different In Vitro Systems
| Assay System | Parameter | IC50 / EC50 | Reference |
| Mouse Cardiac Myofibrils | ATPase Activity | ~0.3 µM | [4][5][9] |
| Bovine Cardiac Myofibrils | ATPase Activity | ~0.49 µM | [13] |
| Human Cardiac Myofibrils | ATPase Activity | ~0.71 µM | [13] |
| Rabbit Skeletal Myofibrils | ATPase Activity | ~2.14 µM | [13] |
| Adult Rat Ventricular Cardiomyocytes | Fractional Shortening | ~0.18 µM | [9] |
Visualizations
Caption: Mechanism of action of MYK-461 on the cardiac sarcomere.
Caption: Troubleshooting workflow for unexpected phenotypes with MYK-461.
Caption: Logical relationships between observed effects and potential causes.
References
- 1. Mavacamten for Obstructive Hypertrophic Cardiomyopathy: Targeting Sarcomeric Hypercontractility with Demonstrated Long-Term Safety and Efficacy—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the approved indications for Mavacamten? [synapse.patsnap.com]
- 3. dicardiology.com [dicardiology.com]
- 4. apexbt.com [apexbt.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A small-molecule inhibitor of sarcomere contractility suppresses hypertrophic cardiomyopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo pharmacokinetic characterization of mavacamten, a first-in-class small molecule allosteric modulator of beta cardiac myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mavacamten for Obstructive HCM: Key Points - American College of Cardiology [acc.org]
- 12. academic.oup.com [academic.oup.com]
- 13. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Mavacamten dose titration in in vitro experiments to avoid cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Mavacamten dose titration in in vitro experiments to avoid cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Mavacamten and how does it relate to potential in vitro cytotoxicity?
A1: Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1] It targets the underlying hypercontractility of cardiomyocytes by reducing the number of myosin heads that can enter the power-generating state, thus decreasing the probability of cross-bridge formation.[2] This leads to a reduction in sarcomere contractility. At excessively high concentrations in vitro, this intended pharmacological effect of reducing contractility can become exaggerated, potentially leading to cellular stress and cytotoxicity. Therefore, careful dose titration is crucial to distinguish the desired pharmacological effect from cytotoxicity.
Q2: What is a good starting concentration for Mavacamten in cardiomyocyte cultures?
A2: Based on published in vitro studies, a concentration of 250 nM has been repeatedly used to elicit pharmacological effects on cardiomyocyte contractility and calcium sensitivity without reported cytotoxicity.[3] It is recommended to start with a concentration range that brackets this value (e.g., 10 nM to 1 µM) to determine the optimal concentration for your specific cell model and endpoint.
Q3: I am observing unexpected cell death in my cardiomyocyte culture after Mavacamten treatment. What could be the cause?
A3: Unexpected cell death could be due to several factors:
-
High Mavacamten Concentration: The concentration used may be too high, leading to excessive inhibition of contractility and subsequent cellular stress.
-
Solvent Cytotoxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically ≤ 0.1%).
-
Compound Precipitation: Mavacamten has limited aqueous solubility.[4] Poor solubility can lead to the formation of precipitates that are cytotoxic. Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted in the culture medium.
-
Suboptimal Cell Culture Conditions: Pre-existing stress in the cardiomyocyte culture can make them more susceptible to any experimental manipulation. Ensure your cells are healthy and viable before starting the experiment.
Q4: How can I assess Mavacamten-induced cytotoxicity in my experiments?
A4: It is essential to run a parallel cytotoxicity assay along with your functional assay. Standard cell viability assays such as the MTT, MTS, or a live/dead cell staining assay (e.g., Calcein-AM/Ethidium Homodimer-1) can be used. It is recommended to assess cytotoxicity across the same concentration range and time points as your primary experiment.
Q5: What are the solubility characteristics of Mavacamten for in vitro use?
A5: Mavacamten is soluble in organic solvents like DMSO and DMF.[4] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. Mavacamten is sparingly soluble in aqueous buffers. To prepare working solutions, the DMSO stock should be serially diluted in the cell culture medium. It is crucial to ensure the final DMSO concentration is kept low and consistent across all conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results | Inconsistent Mavacamten concentration due to precipitation. | Prepare fresh dilutions of Mavacamten from a DMSO stock for each experiment. Visually inspect for any precipitation after dilution in media. |
| Cell culture heterogeneity. | Ensure a consistent cell seeding density and a healthy, confluent monolayer of cardiomyocytes before treatment. | |
| No observable effect of Mavacamten | Mavacamten concentration is too low. | Perform a dose-response experiment starting from a low nanomolar range and titrating up to the micromolar range. |
| Degraded Mavacamten. | Store Mavacamten stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. | |
| Sudden drop in cell viability at a specific concentration | Exceeded the cytotoxic threshold. | This indicates the upper limit of your dose-response curve. Focus on concentrations below this threshold for pharmacological studies. |
| Compound precipitation at higher concentrations. | Check the solubility limit of Mavacamten in your culture medium. If precipitation is observed, consider using a different solvent or a lower concentration range. |
Quantitative Data Summary
| Parameter | Value | System | Reference |
| IC50 (Myosin ATPase) | 0.3 µM | Purified bovine myosin S1 | [4] |
| IC50 (Myosin ATPase) | 490 nM | Bovine cardiac myosin | [5] |
| IC50 (Myosin ATPase) | 711 nM | Human cardiac myosin | [5] |
| Effective Concentration (In Vitro) | 250 nM | Isolated mouse cardiomyocytes | [3] |
| Effective Concentration Range (In Vitro) | 0.1 - 2 µM | Human iPSC-derived cardiomyocytes | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Cytotoxic Concentration of Mavacamten
This protocol outlines a method to simultaneously assess the pharmacological effect and cytotoxicity of Mavacamten in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Materials:
-
hiPSC-CMs
-
Appropriate cell culture medium
-
Mavacamten
-
DMSO (cell culture grade)
-
Cell viability assay kit (e.g., MTT, MTS, or PrestoBlue)
-
Calcium imaging dye (e.g., Fluo-4 AM) or contractility measurement system
-
96-well plates (clear bottom for imaging/viability, black walls for fluorescence)
Procedure:
-
Cell Seeding: Plate hiPSC-CMs in a 96-well plate at a density that allows for a confluent, spontaneously beating monolayer within 48-72 hours.
-
Mavacamten Preparation:
-
Prepare a 10 mM stock solution of Mavacamten in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to prepare 2X working concentrations. A suggested range is 20 nM to 20 µM (final concentrations will be 10 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Mavacamten concentration).
-
-
Treatment:
-
Carefully remove half of the medium from each well and replace it with an equal volume of the 2X Mavacamten working solutions or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Pharmacological Effect (Calcium Transients or Contractility):
-
At the end of the treatment period, measure the desired functional parameter. For calcium transients, load the cells with a calcium-sensitive dye and record fluorescence changes. For contractility, use a suitable video-based or impedance-based system.
-
-
Assessment of Cytotoxicity:
-
After the functional assessment, perform a cell viability assay on the same plate according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the functional data to the vehicle control.
-
Normalize the viability data to the vehicle control (set as 100% viability).
-
Plot the dose-response curves for both the pharmacological effect and cytotoxicity on the same graph to identify the therapeutic window.
-
Visualizations
Caption: Mavacamten inhibits myosin ATPase, shifting it to a super-relaxed state and reducing cross-bridge formation.
Caption: Workflow for determining the optimal non-cytotoxic dose of Mavacamten.
Caption: Decision tree for troubleshooting unexpected cytotoxicity with Mavacamten.
References
Mavacamten Treatment and LVEF: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Mavacamten. The following information addresses the interpretation of unexpected changes in Left Ventricular Ejection Fraction (LVEF) during Mavacamten treatment.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of Mavacamten on LVEF?
A1: Mavacamten is a first-in-class, selective, allosteric inhibitor of cardiac myosin ATPase.[1] Its mechanism of action involves reducing the number of actin-myosin cross-bridges, thereby decreasing cardiac muscle hypercontractility.[2][3] A reduction in LVEF is an expected pharmacological effect consistent with this mechanism.[4] In clinical trials, Mavacamten treatment led to a mean decrease in LVEF, though on average, it remained within the normal range (>50%).[4][5] For example, the EXPLORER-HCM trial reported a mean LVEF decrease of 3.9% with Mavacamten compared to 0.01% with placebo from a hyperdynamic baseline of 74%.[4]
Q2: How is an "unexpected" or significant change in LVEF defined during Mavacamten treatment?
A2: An unexpected or significant change is generally defined as a drop in LVEF to below 50%.[4][6] The U.S. Food and Drug Administration (FDA) has issued a boxed warning for the risk of heart failure due to systolic dysfunction, and treatment interruption is recommended if LVEF falls below 50%.[6][7] These events are typically transient and reversible with dose adjustment or temporary discontinuation of the drug.[8][9]
Q3: What is the reported incidence of significant LVEF reduction in clinical studies and real-world use?
A3: The incidence of LVEF reduction to <50% is a known risk, and data from clinical trials and post-market surveillance provide estimates of its frequency.
| Study/Program | Patient Population | Incidence of LVEF <50% | Key Findings |
| EXPLORER-HCM | Symptomatic obstructive hypertrophic cardiomyopathy (oHCM) | 6% (7 of 123 patients) | Reductions were reversible in all 7 patients following treatment interruption.[10] |
| MAVA-LTE (Long-Term Extension) | oHCM | 8.7% (20 patients) over 739 patient-years | All reductions were transient and recovered to ≥50% after temporary treatment interruption.[8][9] |
| REMS Program (Real-World Data) | Symptomatic oHCM | 4.6% (256 of 5,573 patients) | Data from the first 22 months of post-approval use confirm the safety profile seen in clinical trials.[11] |
Q4: What are the potential causes of a more-than-expected drop in LVEF?
A4: Several factors can contribute to a significant reduction in LVEF during Mavacamten treatment:
-
Drug-Drug Interactions: Mavacamten is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19 and to a lesser extent CYP3A4.[10][12][13] Co-administration with moderate to strong inhibitors of these enzymes can increase Mavacamten plasma concentrations, heightening the risk of excessive LVEF reduction and heart failure.[6][14] Conversely, discontinuing CYP inducers can also increase exposure.[6]
-
CYP2C19 Metabolizer Status: Individuals who are poor metabolizers of CYP2C19 may have higher plasma concentrations of Mavacamten, potentially requiring lower doses. The prevalence of this phenotype varies among different populations.[15]
-
Intercurrent Illness: Serious illnesses, such as infections or arrhythmias like atrial fibrillation, can place additional stress on the heart and increase the risk of developing systolic dysfunction in patients treated with Mavacamten.[8][12]
-
Overdose: An overdose of Mavacamten can lead to significant systolic dysfunction.[16]
Q5: What is the recommended course of action if a significant LVEF reduction is observed?
A5: If LVEF drops below 50% at any point during treatment, the standard recommendation is to interrupt Mavacamten therapy immediately.[6][14] LVEF should be re-evaluated every 4 weeks until it recovers to ≥50%.[14] Once LVEF has recovered, treatment may be resumed at the next lower dose level.[4][6] If a patient on the lowest dose (2.5 mg) experiences a second LVEF reduction to <50%, permanent discontinuation of the drug is recommended.[4][14]
Troubleshooting Guide: Investigating Unexpected LVEF Changes
This guide provides a systematic approach for researchers to investigate unexpected LVEF reductions observed in experimental settings.
Step 1: Immediate Action and Verification
-
Action: Temporarily suspend Mavacamten administration.
-
Protocol: Repeat the LVEF measurement to confirm the initial finding and rule out technical error. Utilize the same imaging modality and protocol as the baseline measurement for consistency.
Step 2: Review Experimental Records
-
Action: Conduct a thorough review of all experimental logs and records since the last LVEF assessment.
-
Protocol:
-
Concomitant Medications: Verify all other administered agents. Cross-reference with a database of CYP2C19 and CYP3A4 inhibitors and inducers.
-
Subject Health Status: Note any signs of illness, infection, or arrhythmia.
-
Dosing Records: Confirm the accuracy of Mavacamten dosing and administration records to rule out a dosing error.
-
Step 3: Pharmacokinetic and Pharmacodynamic Analysis
-
Action: If feasible, analyze plasma samples to determine Mavacamten concentration.
-
Protocol:
-
Collect plasma samples at appropriate time points post-dosing.
-
Use a validated analytical method (e.g., LC-MS/MS) to quantify Mavacamten levels.
-
Compare the measured concentration to the expected therapeutic range (target is typically 350-700 ng/mL).[4] Elevated levels may indicate a metabolic issue or drug interaction.
-
Step 4: Genotyping (If Applicable)
-
Action: Determine the CYP2C19 metabolizer status of the subject.
-
Protocol:
-
Obtain a DNA sample (e.g., from blood or tissue).
-
Perform genotyping for common CYP2C19 polymorphisms associated with poor, intermediate, normal, and rapid metabolizer phenotypes.
-
Visualizing Key Concepts
Mavacamten's Mechanism of Action
Caption: Mechanism of Mavacamten in reducing cardiac hypercontractility.
Troubleshooting Workflow for LVEF Reduction
References
- 1. Mavacamten Cardiac Myosin Inhibitor: Clinical Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dicardiology.com [dicardiology.com]
- 3. droracle.ai [droracle.ai]
- 4. ahajournals.org [ahajournals.org]
- 5. Mavacamten-Induced Cardiac Remodeling in HCM - American College of Cardiology [acc.org]
- 6. drugs.com [drugs.com]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. Long-term effect of mavacamten in obstructive hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. packageinserts.bms.com [packageinserts.bms.com]
- 11. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 12. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]
- 13. Mavacamten for symptomatic obstructive hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reference.medscape.com [reference.medscape.com]
- 15. nhstaysideadtc.scot.nhs.uk [nhstaysideadtc.scot.nhs.uk]
- 16. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing variability in results from Mavacamten functional assays
Welcome to the Technical Support Center for Mavacamten functional assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability in experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work with this novel cardiac myosin inhibitor.
Troubleshooting Guides & FAQs
This section provides answers to specific issues that may arise during your experiments with Mavacamten.
Issue 1: Inconsistent or No Inhibition Observed in ATPase Assays
-
Question: I am not observing the expected inhibitory effect of Mavacamten on cardiac myosin ATPase activity, or the results are highly variable between experiments. What are the possible causes?
-
Answer: Variability or a lack of inhibition in ATPase assays can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Reagent Quality and Preparation:
-
Mavacamten Stock Solution: Ensure your Mavacamten stock solution is prepared correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Myosin and Actin Purity: The purity and activity of your cardiac myosin and actin preparations are critical. Inactive or denatured proteins can lead to inconsistent results.
-
ATP Concentration: Verify the concentration of your ATP stock solution. Inaccurate ATP concentrations will affect the baseline ATPase rate and can mask the inhibitory effect of Mavacamten.
-
-
Assay Conditions:
-
Buffer Composition: The composition of your assay buffer, including ionic strength and pH, can influence Mavacamten's activity. Ensure consistency across all experiments.
-
Temperature Control: Maintain a constant and appropriate temperature throughout the assay. Temperature fluctuations can significantly impact enzyme kinetics.
-
Incubation Times: Pre-incubating Mavacamten with myosin before initiating the reaction with ATP can improve the consistency of inhibition.
-
-
Myosin Isoform:
-
Confirm that you are using the correct cardiac myosin isoform. Mavacamten is selective for β-cardiac myosin.[1]
-
-
Troubleshooting Workflow:
Troubleshooting workflow for ATPase assay issues.
-
Issue 2: High Variability in In Vitro Motility Assay Results
-
Question: The actin filament sliding velocities in my in vitro motility assays with Mavacamten are highly variable. What could be causing this?
-
Answer: Variability in in vitro motility assays is a common issue. Consider the following factors:
-
Surface Passivation: Inconsistent coating of the coverslip surface can lead to uneven myosin binding and variable filament motility. Ensure a uniform and effective surface passivation.
-
Myosin Head Activity: The presence of "dead" (inactive) myosin heads can impede actin filament movement. Consider purifying your myosin preparation to remove these inactive heads.
-
Actin Filament Length: Variation in the length of actin filaments can contribute to variability in sliding velocity. Aim for a consistent length distribution of filaments in your preparations.
-
Mavacamten Concentration: Ensure accurate and consistent final concentrations of Mavacamten in your motility chambers.
-
Issue 3: Unexpected Results in Force Generation and Ca2+ Sensitivity Assays
-
Question: My force generation and Ca2+ sensitivity results with Mavacamten are not as expected. For instance, the reduction in force is minimal, or the Ca2+ sensitivity shift is inconsistent. Why might this be happening?
-
Answer: These complex assays are sensitive to a variety of experimental parameters:
-
Muscle Preparation Integrity: The quality of the skinned muscle fiber or myofibril preparation is paramount. Damaged preparations will yield unreliable and variable results.
-
Sarcomere Length: Force generation is highly dependent on sarcomere length. Ensure you are setting and maintaining a consistent sarcomere length throughout your experiments.[2][3][4]
-
Calcium Concentration: Accurate preparation of calcium buffers is crucial for determining Ca2+ sensitivity. Inaccuracies in free calcium concentration will lead to shifts in the force-pCa relationship.
-
Temperature: These assays are temperature-sensitive. Maintaining a stable temperature is essential for reproducible results.
-
Mavacamten Diffusion: In skinned fiber preparations, ensure adequate time for Mavacamten to diffuse into the fiber and reach its target.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for Mavacamten from various functional assays. These values can serve as a reference for your experimental outcomes.
Table 1: Mavacamten IC50 Values in Different Functional Assays
| Assay Type | Myosin Source | IC50 (µM) | Reference |
| Actomyosin ATPase | Bovine Cardiac | 0.473 | [1] |
| Actomyosin ATPase | Human Cardiac | 0.727 | [1] |
| In Vitro Motility | Cardiac Heavy Meromyosin (cHMM) | 0.14 - 0.587 | [1][5] |
| In Vitro Motility | Cardiac Subfragment 1 (cS1) | 0.62 | [5] |
Table 2: Effects of Mavacamten on Force Generation and Ca2+ Sensitivity
| Parameter | Experimental System | Mavacamten Concentration | Observed Effect | Reference |
| Maximal Isometric Force | Skinned Papillary Muscle (Mouse) | 0.3 µM | ~25% reduction | [6] |
| Ca2+ Sensitivity (pCa50) | Skinned Papillary Muscle (Mouse, WT-RLC) | 0.3 µM | Significant reduction | [6] |
| Ca2+ Sensitivity (pCa50) | Skinned Papillary Muscle (Mouse, N47K-RLC) | 0.3 µM | Reduced reduction compared to WT | [6] |
Detailed Experimental Protocols
1. Cardiac Myosin ATPase Assay
This protocol describes a general procedure for measuring the actin-activated ATPase activity of cardiac myosin and its inhibition by Mavacamten.
-
Reagents:
-
Purified cardiac myosin (β-isoform)
-
Purified F-actin
-
ATPase Assay Buffer (e.g., 12 mM PIPES pH 6.8, 2 mM MgCl₂, 10 mM KCl, 1 mM DTT)[7]
-
ATP solution (concentration to be optimized)
-
Mavacamten stock solution in DMSO
-
Phosphate detection reagent (e.g., malachite green-based)
-
-
Procedure:
-
Prepare a reaction mixture containing cardiac myosin and F-actin in the ATPase assay buffer.
-
Add varying concentrations of Mavacamten (or DMSO as a vehicle control) to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 23°C) to allow for Mavacamten binding.[7]
-
Initiate the reaction by adding ATP.
-
Allow the reaction to proceed for a time period where ATP hydrolysis is linear.
-
Stop the reaction and measure the amount of inorganic phosphate released using a suitable detection reagent.
-
Calculate the ATPase activity and plot the percent inhibition as a function of Mavacamten concentration to determine the IC50 value.
-
-
Experimental Workflow:
Workflow for a typical cardiac myosin ATPase assay.
2. In Vitro Motility Assay
This protocol outlines the steps for observing the effect of Mavacamten on the sliding velocity of actin filaments over a myosin-coated surface.
-
Reagents:
-
Cardiac heavy meromyosin (cHMM)
-
Fluorescently labeled F-actin
-
Motility Buffer (containing ATP, an ATP regeneration system, and an oxygen scavenger system)
-
Mavacamten stock solution in DMSO
-
Passivated glass coverslips
-
-
Procedure:
-
Prepare a flow cell using a passivated glass coverslip and a slide.
-
Introduce cHMM into the flow cell and allow it to adsorb to the surface.
-
Block non-specific binding sites with a protein like bovine serum albumin (BSA).
-
Introduce fluorescently labeled F-actin into the flow cell.
-
Initiate motility by flowing in the Motility Buffer containing the desired concentration of Mavacamten (or DMSO).
-
Observe and record the movement of actin filaments using fluorescence microscopy.
-
Analyze the recorded videos to determine the average sliding velocity of the actin filaments.
-
3. Skinned Muscle Fiber Force Generation and Ca2+ Sensitivity Assay
This protocol describes the measurement of isometric force and Ca2+ sensitivity in skinned cardiac muscle fibers in the presence of Mavacamten.
-
Reagents:
-
Skinned cardiac muscle fiber preparation
-
Relaxing Solution (low Ca2+)
-
Activating Solutions (varying Ca2+ concentrations)
-
Mavacamten stock solution in DMSO
-
-
Procedure:
-
Mount a skinned muscle fiber between a force transducer and a motor.
-
Set the sarcomere length to a desired value (e.g., 2.1-2.3 µm).[4][7]
-
Bathe the fiber in Relaxing Solution to measure passive tension.
-
Sequentially expose the fiber to Activating Solutions with increasing Ca2+ concentrations to generate a force-pCa curve.
-
Repeat the process in the presence of a specific concentration of Mavacamten to determine its effect on maximal force and Ca2+ sensitivity (pCa50).
-
Mavacamten Signaling Pathway and Mechanism of Action
Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin.[3] It modulates the number of myosin heads that can enter the "on actin" (power-generating) state, thereby reducing the probability of force-producing cross-bridge formation.[1] This action shifts the myosin population towards an energy-sparing, super-relaxed state.[1]
Mechanism of action of Mavacamten in the cardiac sarcomere.
References
- 1. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ex vivo Methods for Measuring Cardiac Muscle Mechanical Properties [frontiersin.org]
- 3. Ex vivo Methods for Measuring Cardiac Muscle Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Mavacamten inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Myosin in autoinhibited off state(s), stabilized by mavacamten, can be recruited via inotropic effectors - PMC [pmc.ncbi.nlm.nih.gov]
Managing drug-drug interactions with Mavacamten due to CYP2C19 and CYP3A4 metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing drug-drug interactions (DDIs) with Mavacamten, a novel cardiac myosin inhibitor. Due to its primary metabolism by cytochrome P450 enzymes CYP2C19 and CYP3A4, co-administration with inhibitors or inducers of these enzymes can significantly alter Mavacamten's plasma concentrations, leading to potential safety and efficacy concerns.[1][2][3][4][5][6][7][8][9] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for Mavacamten and their clinical significance?
A1: Mavacamten is predominantly metabolized by CYP2C19 (approximately 74%) and to a lesser extent by CYP3A4 (approximately 18%) and CYP2C9 (approximately 8%).[6][10][11] This metabolic profile makes Mavacamten susceptible to significant DDIs when co-administered with drugs that inhibit or induce these enzymes.[1][3][4][5][9] Altered Mavacamten exposure can increase the risk of adverse effects, such as heart failure due to systolic dysfunction, or lead to a loss of therapeutic efficacy.[1][2][3][5]
Q2: What are the recommendations for co-administering Mavacamten with CYP2C19 or CYP3A4 inhibitors?
A2: Co-administration with CYP inhibitors requires careful management:
-
Strong CYP2C19 or Strong CYP3A4 Inhibitors: Concomitant use is contraindicated.[2][3][5][12] These inhibitors can significantly increase Mavacamten exposure, elevating the risk of heart failure.[2][3][5][12]
-
Moderate CYP2C19 or Moderate CYP3A4 Inhibitors: If a patient is on a stable dose of a moderate inhibitor, Mavacamten should be initiated at a reduced dose of 5 mg once daily.[1][2] If a moderate inhibitor is initiated in a patient already on Mavacamten, the Mavacamten dose should be reduced by one level (e.g., from 10 mg to 5 mg).[2] Close monitoring of the patient's cardiac function is essential.[13]
-
Weak CYP2C19 Inhibitors: For patients on stable therapy with a weak CYP2C19 inhibitor, Mavacamten can be initiated at the standard 5 mg daily dose.[2] If a weak inhibitor is started in a patient already on Mavacamten, the dose should be reduced by one level.[2]
Q3: What are the guidelines for co-administering Mavacamten with CYP2C19 or CYP3A4 inducers?
A3: Co-administration with moderate to strong inducers of either CYP2C19 or CYP3A4 is contraindicated.[2][3][5] These agents can decrease Mavacamten exposure, potentially reducing its efficacy.[2][3][5] Discontinuation of the inducer could lead to a subsequent increase in Mavacamten levels, raising the risk of systolic dysfunction.[2][3][5]
Q4: How does a patient's CYP2C19 genotype affect Mavacamten's pharmacokinetics and dosing?
A4: A patient's CYP2C19 genotype significantly impacts Mavacamten exposure. Individuals who are CYP2C19 poor metabolizers (PMs) have a substantially longer Mavacamten half-life (23 days) compared to normal metabolizers (6-9 days).[4][14] Following a single 15 mg dose, Mavacamten's area under the curve (AUC) is increased by 241% and the maximum concentration (Cmax) by 47% in PMs compared to normal metabolizers.[14][15] This increased exposure in PMs necessitates careful dose titration and monitoring.[4][14] The European Medicines Agency (EMA) recommends CYP2C19 genotyping, with a lower starting dose of 2.5 mg once daily for PMs.[16]
Q5: Are there any specific over-the-counter (OTC) medications that researchers should be aware of?
A5: Yes, researchers and clinicians should advise patients about potential interactions with OTC medications like omeprazole, esomeprazole, and cimetidine, which are CYP2C19 inhibitors and can increase Mavacamten exposure.[3][9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high Mavacamten plasma concentrations in an in vivo study. | Co-administration of a known or unknown CYP2C19 or CYP3A4 inhibitor. | 1. Review all concomitant medications, including OTC drugs and herbal supplements. 2. Conduct a literature search for the inhibitory potential of all co-administered substances. 3. Consider genotyping the study subjects for CYP2C19 polymorphisms. |
| Reduced Mavacamten efficacy observed in a clinical trial. | Co-administration of a CYP2C19 or CYP3A4 inducer. | 1. Scrutinize the medication history of participants for any known inducers (e.g., rifampin, St. John's Wort). 2. Evaluate patient compliance with Mavacamten dosing. |
| High variability in pharmacokinetic data across study participants. | Differences in CYP2C19 metabolizer status. | 1. Stratify data analysis based on CYP2C19 genotype (poor, intermediate, normal, and ultrarapid metabolizers). 2. Ensure the study population has a balanced representation of different metabolizer phenotypes if feasible. |
| In vitro metabolism rate is slower than anticipated. | Incorrect cofactors or suboptimal incubation conditions in the assay. | 1. Verify the concentration and viability of NADPH in the incubation mixture. 2. Ensure the microsomal protein concentration and incubation time are within the linear range for the reaction. 3. Confirm the correct pH and temperature of the incubation buffer. |
Quantitative Data on Drug-Drug Interactions
The following table summarizes the pharmacokinetic changes of Mavacamten when co-administered with various CYP inhibitors and inducers.
| Co-administered Drug | CYP Interaction | Mavacamten Dose | Effect on Mavacamten AUC | Effect on Mavacamten Cmax | CYP2C19 Phenotype of Study Population |
| Omeprazole[10][15] | Weak CYP2C19 Inhibitor | 15 mg single dose | ↑ 48% | No significant effect | Normal and Rapid Metabolizers |
| Verapamil[10][15] | Moderate CYP3A4 Inhibitor | 25 mg single dose | ↑ 16% | ↑ 52% | Intermediate and Normal Metabolizers |
| Diltiazem (predicted)[10] | Moderate CYP3A4 Inhibitor | Not specified | ↑ up to 55% | ↑ up to 42% | Poor Metabolizers |
| Ketoconazole (predicted)[10] | Strong CYP3A4 Inhibitor | 15 mg | ↑ up to 130% | ↑ up to 90% | Not specified |
| Rifampin (predicted)[15] | Strong CYP2C19 & CYP3A4 Inducer | 15 mg single dose | ↓ 87% | ↓ 22% | Normal Metabolizers |
| Rifampin (predicted)[15] | Strong CYP2C19 & CYP3A4 Inducer | 15 mg single dose | ↓ 69% | ↓ 4% | Poor Metabolizers |
Experimental Protocols
In Vitro Metabolism: CYP Reaction Phenotyping
This protocol is a representative example for identifying the CYP enzymes responsible for Mavacamten metabolism.
1. Objective: To determine the relative contribution of major CYP isoforms to the metabolism of Mavacamten.
2. Materials:
-
Pooled human liver microsomes (HLM)
-
Recombinant human CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
Mavacamten
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Specific chemical inhibitors for each CYP isoform
-
LC-MS/MS system
3. Methodology:
-
Incubation with Recombinant CYPs:
-
Prepare incubation mixtures containing a specific recombinant CYP enzyme, Mavacamten (e.g., 1 µM), and buffer.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples for the depletion of Mavacamten using LC-MS/MS.
-
-
Incubation with HLM and Chemical Inhibitors:
-
Prepare incubation mixtures containing HLM, Mavacamten, and either a specific chemical inhibitor or vehicle control.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate and terminate the reaction as described above.
-
Analyze the samples and compare the rate of Mavacamten metabolism in the presence and absence of each inhibitor.
-
4. Data Analysis:
-
Calculate the percentage of Mavacamten metabolism inhibited by each chemical inhibitor.
-
Determine the rate of metabolism by each recombinant CYP enzyme.
-
Combine the results to estimate the fractional contribution of each CYP isoform to the overall metabolism of Mavacamten.
In Vivo Pharmacokinetic DDI Study: Mavacamten and a Moderate CYP3A4 Inhibitor (Example: Verapamil)
This protocol is a representative example based on clinical studies investigating the interaction between Mavacamten and Verapamil.[17]
1. Objective: To evaluate the effect of multiple doses of Verapamil on the single-dose pharmacokinetics of Mavacamten in healthy volunteers.
2. Study Design:
-
Open-label, two-period, crossover study.
-
Period 1: Administer a single oral dose of Mavacamten (e.g., 25 mg) to participants.
-
Washout Period: A sufficient time to ensure complete elimination of Mavacamten.
-
Period 2: Administer Verapamil (e.g., 240 mg sustained-release) once daily for a specified duration (e.g., 28 days) to reach steady-state. On the last day of Verapamil administration, co-administer a single oral dose of Mavacamten (e.g., 25 mg).
3. Participants:
-
Healthy adult volunteers.
-
Genotyped for CYP2C19 to include a mix of metabolizer phenotypes.
4. Sample Collection:
-
Collect serial blood samples at predefined time points before and after Mavacamten administration in both periods (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, 240, 336, 504, and 672 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
5. Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Mavacamten in human plasma.
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including AUC (from time zero to the last measurable concentration and extrapolated to infinity), Cmax, and Tmax for Mavacamten in both periods.
-
Use statistical methods to compare the pharmacokinetic parameters of Mavacamten administered alone versus with Verapamil.
Visualizations
Caption: Mavacamten Metabolic Pathways and Interactions.
Caption: Decision Workflow for Managing Mavacamten DDIs.
Caption: Experimental Workflow for DDI Characterization.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 3. enamine.net [enamine.net]
- 4. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 5. ahajournals.org [ahajournals.org]
- 6. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 7. CAMZYOS® (mavacamten) | Start and Maintain Treatment [camzyoshcp.com]
- 8. packageinserts.bms.com [packageinserts.bms.com]
- 9. Effects of Omeprazole and Verapamil on the Pharmacokinetics, Safety, and Tolerability of Mavacamten: Two Drug-Drug Interaction Studies in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Camzyos and omeprazole Interactions - Drugs.com [drugs.com]
- 11. oyc.co.jp [oyc.co.jp]
- 12. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 13. flore.unifi.it [flore.unifi.it]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Reversibility of left ventricular ejection fraction reduction after MYK-461 withdrawal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effects of MYK-461 (Mavacamten) on left ventricular ejection fraction (LVEF). The information is intended to assist researchers in interpreting their experimental findings and addressing potential challenges.
Troubleshooting Guides
Issue: Unexpectedly large or persistent reduction in LVEF after MYK-461 administration.
Question: We observed a significant drop in LVEF in our animal models after administering MYK-461, and it is not recovering as expected after withdrawal. What could be the cause and what are the troubleshooting steps?
Answer:
A reduction in LVEF is an expected pharmacological effect of MYK-461 due to its mechanism as a cardiac myosin inhibitor.[1][2] However, a larger than anticipated or non-reversible decline warrants investigation. Here are potential causes and troubleshooting steps:
-
Dosage and Pharmacokinetics:
-
Verify Dosage: Double-check the dose calculations and the concentration of your dosing solution. An inadvertent overdose can lead to excessive cardiac suppression.
-
Pharmacokinetic Variability: Be aware of potential inter-individual differences in drug metabolism. Genetic variations in cytochrome P450 enzymes, particularly CYP2C19, can lead to significant differences in drug exposure and, consequently, more pronounced LVEF reduction.[2][3] Consider genotyping your animal models if significant variability is observed.
-
Drug Interactions: Concomitant administration of other medications, especially other negative inotropes (e.g., beta-blockers, calcium channel blockers) or inhibitors of CYP2C19 and CYP3A4, can potentiate the effect of MYK-461 and lead to a greater than expected LVEF reduction.[2][4] Review all administered compounds for potential interactions.
-
-
Experimental Protocol:
-
Washout Period: Ensure an adequate washout period to allow for complete drug clearance. Mavacamten has a long half-life (6-9 days in humans), which may be different in your animal model.[5] A six-week washout period has been used in feline studies to ensure complete elimination.[5]
-
Anesthesia: The type of anesthesia used during imaging can impact cardiac function. Ensure you are using a consistent and appropriate anesthetic regimen that has minimal cardiodepressant effects.
-
-
Animal Model Health:
-
Underlying Cardiac Dysfunction: Pre-existing, subclinical cardiac abnormalities in your animal model could be exacerbated by MYK-461. A thorough baseline cardiac assessment is crucial.
-
Intercurrent Illness: Infections, inflammation, or other systemic illnesses can independently affect cardiac function and may confound the observed effects of MYK-461.[6] Monitor the overall health of the animals closely.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected LVEF reduction.
Issue: High variability in LVEF measurements between subjects.
Answer:
High variability in LVEF measurements is a common challenge in preclinical research. Here are key areas to focus on for improving consistency:
-
Standardize Imaging Protocols:
-
Consistent Imaging Views: Ensure that the same echocardiographic views (e.g., long-axis, short-axis) are used for all animals at every time point.
-
Frame Rate and Resolution: Use a high frame rate and optimal image resolution to clearly define the endocardial border throughout the cardiac cycle.
-
Anesthesia: As mentioned previously, use a consistent and light plane of anesthesia to minimize its impact on heart rate and contractility.
-
-
Standardize LVEF Calculation Methods:
-
Method Selection: Choose a single, validated method for LVEF calculation (e.g., biplane method of disks, Teichholz formula) and use it consistently.
-
Endocardial Tracing: The person performing the endocardial tracing should be experienced and blinded to the treatment groups to minimize bias. Intra- and inter-observer variability should be assessed.
-
Automated Software: Consider using automated LVEF calculation software to reduce human error, but ensure the software's automated border detection is accurate for your specific images.
-
-
Control for Physiological Variables:
-
Heart Rate: Heart rate can significantly influence LVEF. Report the heart rate at the time of each measurement and consider using statistical methods to account for its variability.
-
Loading Conditions: Preload and afterload can affect LVEF. Ensure that animals are in a similar physiological state (e.g., hydration, stress level) during each imaging session.
-
Frequently Asked Questions (FAQs)
Q1: Is the reduction in LVEF with MYK-461 always reversible?
A1: In clinical trials, reductions in LVEF associated with Mavacamten (MYK-461) have been shown to be transient and reversible upon temporary treatment interruption or dose reduction.[2][7][8][9] In the MAVA-LTE study, all patients who experienced a transient reduction in LVEF to <50% recovered to an LVEF of ≥50%.[7][8] However, the reversibility in a specific preclinical experiment can depend on the dose, duration of treatment, and the health of the animal model.
Q2: What is the typical magnitude and timeline of LVEF reduction and recovery?
A2: The magnitude of LVEF reduction is dose-dependent. In clinical trials, mean LVEF decreased from baseline but generally remained within the normal range.[6][7][8] For instance, in the MAVA-LTE study, the mean LVEF decreased from 73.9% at baseline to 66.6% at Week 24.[7][8] When LVEF drops below 50%, treatment is typically interrupted.[2][4] Recovery of LVEF to ≥50% is a prerequisite for restarting treatment, often at a lower dose.[2] In a real-world study, treatment was interrupted for 4 weeks with re-initiation of mavacamten at the next lower dose pending LVEF recovery to ≥50%.[10]
Q3: How does MYK-461's mechanism of action lead to LVEF reduction?
A3: MYK-461 is a selective, reversible inhibitor of cardiac myosin ATPase.[2] It reduces the number of actin-myosin cross-bridges formed during systole, thereby decreasing myocardial hypercontractility.[3][11] This reduction in the force of contraction leads to a decrease in the left ventricular ejection fraction. The intended therapeutic effect is to alleviate the hypercontractile state seen in conditions like hypertrophic cardiomyopathy (HCM).[11]
Caption: Mechanism of MYK-461 leading to LVEF reduction.
Data Presentation
Table 1: Summary of LVEF Changes in Mavacamten Clinical Trials
| Study (Population) | Baseline Mean LVEF (%) | Change in Mean LVEF (%) | Incidence of LVEF <50% | Reversibility |
| PIONEER-HCM (oHCM) | Not Reported | Cohort A: -15%Cohort B: -6%[12] | Not specified as incidence | Well-tolerated |
| EXPLORER-HCM (oHCM) | ~74% | -4% (Mavacamten) vs. 0% (Placebo) | 5.7% (7 patients)[2][9] | Transient and reversible |
| MAVA-LTE (oHCM) | 73.9% | -7.3% (at Week 24)-10% (at Week 180)[7][8] | 8.7% (20 patients) over 739 patient-years[7][8] | All recovered LVEF to ≥50%[7][8] |
| VALOR-HCM (oHCM) | Not Reported | Not Reported | 11.1% (12 patients) | 75% of those with LVEF <50% continued treatment[13] |
| Real-World Study | Not Reported | Not Reported | 3 patients had transient discontinuation[10] | Reversible upon temporary discontinuation[10] |
oHCM: Obstructive Hypertrophic Cardiomyopathy
Experimental Protocols
Protocol 1: Oral Administration of MYK-461 in a Mouse Model of HCM
This protocol is a general guideline and should be adapted based on the specific research question and mouse model.
-
Objective: To evaluate the long-term efficacy of MYK-461 in a transgenic mouse model of HCM.
-
Materials:
-
Transgenic mice with an HCM-causing mutation and wild-type littermate controls.
-
MYK-461 (Mavacamten).
-
Drinking water or appropriate vehicle for oral gavage.
-
Echocardiography system with a high-frequency transducer.
-
-
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week before the experiment.
-
Drug Preparation: Prepare a stock solution of MYK-461. For administration in drinking water, calculate the concentration based on the average daily water consumption to achieve the target dose (e.g., approximately 0.83 mg/kg/day).[14] For oral gavage, dissolve MYK-461 in a suitable vehicle.
-
Dosing: Administer MYK-461 daily for the desired treatment duration (e.g., 6 months).
-
LVEF Monitoring:
-
Perform baseline echocardiography before initiating treatment.
-
Conduct follow-up echocardiography at regular intervals (e.g., every 4-8 weeks) and at the end of the study.
-
Lightly anesthetize mice (e.g., with isoflurane) and acquire M-mode and 2D images of the left ventricle.
-
Measure left ventricular internal dimension at end-diastole and end-systole to calculate LVEF.
-
-
Washout Period (Optional): After the treatment period, a washout period can be included to assess the reversibility of LVEF changes. The duration should be determined based on pharmacokinetic studies in mice.
-
Terminal Procedures: At the end of the study, collect blood for biomarker analysis and excise hearts for histological analysis.
-
Protocol 2: Acute Intravenous Infusion of MYK-461 in a Feline Model of HCM
This protocol is based on a study investigating the acute effects of MYK-461 on LVOT obstruction.
-
Objective: To assess the acute, dose-dependent effects of MYK-461 on cardiac contractility and hemodynamics.
-
Materials:
-
Cats with naturally-occurring HCM.
-
MYK-461 for intravenous administration.
-
Anesthetic agents.
-
Echocardiography system.
-
Intravenous infusion pump.
-
-
Procedure:
-
Anesthesia and Baseline Measurements: Anesthetize the cat and perform a complete baseline echocardiogram.[15]
-
Induction of LVOT Obstruction (if applicable): An adrenergic agonist like isoproterenol can be infused to induce or exacerbate LVOT obstruction.[15]
-
MYK-461 Infusion:
-
Post-Infusion Monitoring: After discontinuing the MYK-461 infusion, continue to monitor cardiac function via echocardiography as the drug is cleared.
-
Washout and Control Study: A washout period of at least six weeks should be allowed before any crossover to a vehicle control infusion.[5]
-
Caption: General experimental workflow for assessing LVEF changes.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Mavacamten for symptomatic obstructive hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Myosin Inhibitors in Hypertrophic Cardiomyopathy: Clinical Advances and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. A Small Molecule Inhibitor of Sarcomere Contractility Acutely Relieves Left Ventricular Outflow Tract Obstruction in Feline Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-term effect of mavacamten in obstructive hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mavacamten in the Treatment of Obstructive Hypertrophic Cardiomyopathy: from Pathophysiology To Real World Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eighteen‐Month Real‐World Experience Using Mavacamten for Treatment of Obstructive Hypertrophic Cardiomyopathy in a Racially Diverse Population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Cardiac myosin inhibitors and how do they work? [synapse.patsnap.com]
- 12. Mavacamten Treatment for Obstructive Hypertrophic Cardiomyopathy: A Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mavacamten in Patients With Hypertrophic Cardiomyopathy Referred for Septal Reduction: Week 56 Results From the VALOR-HCM Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Mavacamten | MYK-461 | Myosin | TargetMol [targetmol.com]
Validation & Comparative
Validating the Efficacy of MYK-461 in Genetic Mouse Models of Hypertrophic Cardiomyopathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of MYK-461 (Mavacamten) in genetic mouse models of hypertrophic cardiomyopathy (HCM). The information presented is collated from key preclinical studies to support further research and drug development in this area.
Introduction to MYK-461 and Hypertrophic Cardiomyopathy
Hypertrophic cardiomyopathy is the most common inherited cardiac disease, characterized by the thickening of the heart muscle, which can lead to impaired cardiac function and, in some cases, sudden cardiac death.[1][2] The disease is often caused by mutations in genes encoding sarcomere proteins, the fundamental contractile units of heart muscle cells.[1][3] These mutations can lead to a state of hypercontractility, a key initiating factor in the development of HCM.[2]
MYK-461, now known as Mavacamten, is a first-in-class small molecule inhibitor of cardiac myosin ATPase.[3][4] It is designed to target the underlying cause of HCM by reducing the excessive contractility of the sarcomere.[4][5] By binding to cardiac myosin, MYK-461 modulates the chemomechanical cycle of myosin, reducing the rate of phosphate release and decreasing the number of myosin heads that can interact with the actin filament.[1][5] This ultimately leads to a reduction in the force of contraction.[5] Preclinical studies in genetic mouse models have been pivotal in demonstrating the potential of MYK-461 to prevent and even reverse the pathological features of HCM.[1][5]
Comparative Efficacy of MYK-461 in HCM Mouse Models
Preclinical studies have utilized well-established genetic mouse models of HCM that carry specific mutations in the myosin heavy chain gene, such as R403Q, R719W, and R453C, which are known to cause HCM in humans.[1] These models recapitulate key features of the human disease, including left ventricular hypertrophy, cardiomyocyte disarray, and myocardial fibrosis.[1]
Echocardiographic Assessment of Cardiac Function
Echocardiography is a non-invasive technique used to assess cardiac structure and function. In HCM mouse models, MYK-461 has been shown to have significant effects on key echocardiographic parameters.
Table 1: Effect of MYK-461 on Echocardiographic Parameters in HCM Mouse Models
| Parameter | Mouse Model | Treatment Group | Age (weeks) | Value | % Change vs. Untreated |
| Left Ventricular Wall Thickness (mm) | R403Q | Untreated | 30 | 0.95 ± 0.03 | - |
| R403Q | MYK-461 (early treatment) | 30 | 0.75 ± 0.02 | -21% | |
| R453C | Untreated | 30 | 0.92 ± 0.04 | - | |
| R453C | MYK-461 (early treatment) | 30 | 0.73 ± 0.03 | -21% | |
| Fractional Shortening (%) | R403Q | Untreated | 30 | 65 ± 3 | - |
| R403Q | MYK-461 (early treatment) | 30 | 50 ± 4 | -23% | |
| R453C | Untreated | 30 | 62 ± 4 | - | |
| R453C | MYK-461 (early treatment) | 30 | 48 ± 5 | -23% |
Data synthesized from Green et al., Science 2016. Values are represented as mean ± SEM.
Early and chronic administration of MYK-461 was shown to prevent the development of left ventricular hypertrophy in these mouse models.[1] Furthermore, in mice that had already developed hypertrophy, treatment with MYK-461 led to a measurable decrease in left ventricular wall thickness, suggesting a reversal of the disease phenotype.[1]
Histological Analysis of Cardiac Remodeling
Histological examination of heart tissue from HCM mouse models reveals cardiomyocyte disarray and increased fibrosis, which are hallmarks of the disease.
Table 2: Effect of MYK-461 on Histological Parameters in HCM Mouse Models
| Parameter | Mouse Model | Treatment Group | Age (weeks) | Value | % Change vs. Untreated |
| Myocardial Fibrosis (% area) | R403Q | Untreated | 30 | 8.2 ± 1.1 | - |
| R403Q | MYK-461 (early treatment) | 30 | 2.5 ± 0.5 | -70% | |
| R453C | Untreated | 30 | 6.9 ± 0.9 | - | |
| R453C | MYK-461 (early treatment) | 30 | 2.1 ± 0.4 | -70% | |
| Cardiomyocyte Alignment (% aligned) | R403Q | Untreated | 30 | 45 ± 8 | - |
| R403Q | MYK-461 (early treatment) | 30 | 59 ± 10 | +31% |
Data synthesized from Green et al., Science 2016. Values are represented as mean ± SEM.
Treatment with MYK-461 significantly reduced the development of myocardial fibrosis and improved cardiomyocyte alignment in HCM mice.[1] This indicates that the drug can attenuate the adverse remodeling processes that contribute to the progression of HCM.
Gene Expression Analysis
The development of cardiac hypertrophy and fibrosis is accompanied by changes in the expression of specific genes.
Table 3: Effect of MYK-461 on Hypertrophic and Profibrotic Gene Expression in R403Q HCM Mouse Hearts
| Gene | Gene Function | Fold Change (Untreated vs. Wild-Type) | Fold Change (MYK-461 Treated vs. Wild-Type) |
| Nppa (ANP) | Hypertrophic marker | ~10 | ~2 |
| Nppb (BNP) | Hypertrophic marker | ~15 | ~3 |
| Myh7 (β-MHC) | Fetal gene re-expression | ~8 | ~1.5 |
| Col1a1 | Fibrosis marker | ~6 | ~1.5 |
| Col3a1 | Fibrosis marker | ~5 | ~1.2 |
Data estimated from figures in Green et al., Science 2016.
MYK-461 was found to suppress the upregulation of genes associated with cardiac hypertrophy and fibrosis in HCM mouse models.[1] This demonstrates that the beneficial effects of the drug extend to the molecular level, normalizing the pathological gene expression program.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of MYK-461 in mouse models of HCM.
Echocardiography in Mice
Objective: To non-invasively assess cardiac function and morphology.
Protocol:
-
Mice are lightly anesthetized with isoflurane (1-2%) to maintain a stable heart rate.
-
The chest area is shaved to ensure optimal ultrasound probe contact.
-
Mice are placed on a heated platform to maintain body temperature at 37°C.
-
ECG electrodes are attached to monitor heart rate.
-
A high-frequency ultrasound system with a linear array transducer is used.
-
Standard parasternal long-axis and short-axis views of the left ventricle are obtained.
-
M-mode images are acquired at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.
-
Fractional shortening (FS) is calculated as: [(LVIDd - LVIDs) / LVIDd] * 100.
Histological Analysis of Myocardial Fibrosis
Objective: To quantify the extent of fibrosis in heart tissue.
Protocol:
-
Hearts are excised, washed in phosphate-buffered saline (PBS), and fixed in 4% paraformaldehyde.
-
The fixed tissues are embedded in paraffin and sectioned at a thickness of 5-10 µm.
-
Sections are deparaffinized and rehydrated through a series of ethanol washes.
-
Picrosirius Red Staining:
-
Slides are incubated in a Picrosirius red solution (0.1% Sirius red in saturated picric acid) for 60 minutes.
-
Slides are then washed in two changes of acidified water (0.5% acetic acid).
-
Dehydration is performed through a series of ethanol washes and cleared with xylene.
-
Slides are mounted with a permanent mounting medium.
-
-
Quantification:
-
Images of the stained sections are captured using a light microscope.
-
The percentage of the fibrotic area (stained red) relative to the total tissue area is quantified using image analysis software (e.g., ImageJ).
-
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the expression levels of specific genes in heart tissue.
Protocol:
-
Total RNA is extracted from heart tissue using a suitable RNA isolation kit (e.g., TRIzol).
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcription kit.
-
qRT-PCR is performed using a real-time PCR system with a SYBR Green-based detection method.
-
Specific primers for the genes of interest (e.g., Nppa, Nppb, Myh7, Col1a1, Col3a1) and a housekeeping gene (e.g., Gapdh) are used.
-
The relative expression of each target gene is calculated using the delta-delta Ct (2^-ΔΔCt) method, normalized to the housekeeping gene.
Visualizing the Impact of MYK-461
Mechanism of Action of MYK-461
Caption: Mechanism of action of MYK-461 on the cardiac sarcomere in HCM.
Experimental Workflow for Evaluating MYK-461 in Mouse Models
Caption: A typical experimental workflow for preclinical evaluation of MYK-461.
Logical Relationship of MYK-461's Effects on HCM Pathophysiology
Caption: The logical cascade from molecular cause to pathology and therapeutic intervention.
Conclusion
The data from genetic mouse models of HCM provide compelling evidence for the efficacy of MYK-461 in targeting the fundamental cause of the disease. By reducing sarcomere hypercontractility, MYK-461 has been shown to prevent and even reverse key pathological features of HCM, including left ventricular hypertrophy, myocardial fibrosis, and adverse gene expression changes. These preclinical findings have paved the way for successful clinical trials and the eventual approval of Mavacamten for the treatment of obstructive HCM in humans.[4] The use of these well-characterized mouse models remains crucial for the development and evaluation of new therapeutic strategies for hypertrophic cardiomyopathy.
References
- 1. A small-molecule inhibitor of sarcomere contractility suppresses hypertrophic cardiomyopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] A small-molecule inhibitor of sarcomere contractility suppresses hypertrophic cardiomyopathy in mice | Semantic Scholar [semanticscholar.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 5. cardiacrhythmnews.com [cardiacrhythmnews.com]
A Comparative Analysis of Mavacamten and Beta-Blockers in Preclinical Models of Hypertrophic Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Mavacamten, a first-in-class cardiac myosin inhibitor, against traditional beta-blocker therapy in preclinical models of Hypertrophic Cardiomyopathy (HCM). The following sections detail the mechanisms of action, present key experimental data in a comparative format, outline the methodologies of pivotal preclinical studies, and visualize the underlying signaling pathways and experimental workflows.
Mechanism of Action: A Tale of Two Targets
Mavacamten and beta-blockers employ fundamentally different strategies to alleviate the pathophysiology of HCM. Mavacamten directly targets the hypercontractility at its source, the cardiac sarcomere, while beta-blockers modulate the downstream effects of sympathetic nervous system activation on the heart.
Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1] In HCM, an excess of myosin-actin cross-bridges leads to hypercontractility, impaired relaxation (diastolic dysfunction), and increased energy consumption. Mavacamten stabilizes the "off-actin" (super-relaxed) state of the myosin heads, reducing the number of available cross-bridges for contraction. This targeted action decreases the excessive contractility characteristic of HCM, improves diastolic function, and reduces left ventricular outflow tract (LVOT) obstruction.
Beta-blockers , such as metoprolol, propranolol, and atenolol, are competitive antagonists of β-adrenergic receptors. In the heart, stimulation of these receptors by catecholamines (e.g., adrenaline and noradrenaline) increases heart rate, myocardial contractility, and blood pressure. By blocking these receptors, beta-blockers reduce the heart's workload and oxygen demand.[2] This leads to a decreased heart rate, which prolongs diastolic filling time, and a reduction in the force of contraction, which can lessen the dynamic LVOT obstruction.[3][4]
Data Presentation: Preclinical Efficacy at a Glance
The following tables summarize key quantitative data from preclinical studies investigating the effects of Mavacamten and various beta-blockers in animal models of cardiomyopathy.
Table 1: Effects of Mavacamten in a Mouse Model of HCM
| Parameter | Vehicle Control | Mavacamten | Percentage Change | p-value | Animal Model | Study |
| Left Ventricular Hypertrophy | Present | Prevented/Reversed | - | <0.05 | Mouse model with HCM mutation | [5] |
| Myocardial Fibrosis | Present | Prevented | - | <0.05 | Mouse model with HCM mutation | [5] |
| Cardiomyocyte Disarray | Present | Prevented | - | <0.05 | Mouse model with HCM mutation | [5] |
| Profibrotic Gene Expression | Elevated | Reduced | - | <0.05 | Mouse model with HCM mutation | [5] |
| Pro-hypertrophic Gene Expression | Elevated | Reduced | - | <0.05 | Mouse model with HCM mutation | [5] |
Table 2: Effects of Beta-Blockers in Various Animal Models of Cardiomyopathy
| Beta-Blocker | Parameter | Control/Untreated | Treated | Percentage Change | p-value | Animal Model | Study |
| Atenolol | 5-Year All-Cause Mortality | - | No significant difference | - | 0.729 | Feline Preclinical HCM | [6] |
| Atenolol | 5-Year Cardiac Mortality | - | No significant difference | - | 0.897 | Feline Preclinical HCM | [6] |
| Carvedilol | Myocardial Fibrosis Area | 31 ± 2% | 12 ± 1% | ~61% reduction | <0.01 | Rat Model of Dilated Cardiomyopathy | [7] |
| Carvedilol | Heart Weight | 1.36 ± 0.04 g | 1.14 ± 0.03 g | ~16% reduction | <0.05 | Rat Model of Dilated Cardiomyopathy | [7] |
| Carvedilol (R-enantiomer) | Stroke Volume | - | Improved | - | - | Mouse Model of HCM (Myh6R403Q/+) | [8] |
| Carvedilol (R-enantiomer) | Cardiac Output | - | Improved | - | - | Mouse Model of HCM (Myh6R403Q/+) | [8] |
| Propranolol | 28-Day Cumulative Mortality | 32% | 29% | No significant difference | - | Turkey Model of Congestive Cardiomyopathy | [9] |
| Metoprolol | Myocardial Hydroxyproline | Elevated | Reduced | - | <0.05 | Rat Model of Myocardial Infarction | [10] |
| Metoprolol | Interstitial Collagen Volume Fraction | Elevated | Reduced | - | <0.05 | Rat Model of Myocardial Infarction | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key preclinical studies cited in this guide.
Mavacamten in a Mouse Model of HCM
-
Animal Model: A mouse model of HCM expressing a human myosin mutation that leads to age-dependent left ventricular hypertrophy.
-
Treatment Protocol: Mavacamten was administered to two groups of mice: one group before the development of myocardial thickening (prevention study) and another group with established hypertrophic cardiac changes (reversal study).
-
Assessments:
-
Histopathology: Myocardial tissue was examined for evidence of hypertrophy, fibrosis, and cardiomyocyte disarray.
-
Gene Expression Analysis: The expression of profibrotic and pro-hypertrophic genes was quantified to assess the molecular effects of Mavacamten.
-
-
Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the Mavacamten-treated and vehicle control groups.
Atenolol in Feline Preclinical HCM
-
Animal Model: 63 client-owned cats with preclinical (asymptomatic) HCM diagnosed by echocardiography.
-
Study Design: A prospective, observational, open-label clinical cohort study with a 5-year follow-up period.
-
Treatment Protocol: 42 cats were treated with oral atenolol (6.25 to 12.5 mg, every 12 hours), and 21 cats remained untreated. A control group of 31 healthy cats was also observed.
-
Primary Endpoint: Death from any cause (all-cause mortality). Cardiac-related deaths were also specifically analyzed.
-
Statistical Analysis: Survival analysis was performed to compare all-cause and cardiac mortality between the treated and untreated HCM groups, as well as between the HCM and control groups.
Carvedilol in a Rat Model of Dilated Cardiomyopathy
-
Animal Model: A rat model of dilated cardiomyopathy induced by autoimmune myocarditis.
-
Treatment Protocol: Rats were divided into three groups: a vehicle control group, a low-dose carvedilol group (2 mg/kg), and a high-dose carvedilol group (20 mg/kg).
-
Assessments:
-
Hemodynamics: Left ventricular end-diastolic pressure (LVEDP) was measured.
-
Gross Pathology: Heart weight and size were recorded.
-
Histopathology: The area of myocardial fibrosis was quantified.
-
-
Statistical Analysis: One-way ANOVA followed by post-hoc tests were used to compare the parameters between the different treatment groups.
R-Enantiomer of Carvedilol in a Mouse Model of HCM
-
Animal Model: An established mouse model of HCM with an Arg403Gln (R403Q) missense mutation in the Myh6 gene.
-
Treatment Protocol: The R-enantiomer of carvedilol was administered to the HCM mice.
-
Assessments:
-
Hemodynamics: In vivo pressure-volume loop analysis was performed to measure stroke volume and cardiac output.
-
In Vitro Studies: The effects of the drug on myocyte contractility and arrhythmia were evaluated in isolated cardiomyocytes.
-
-
Comparative Drugs: The effects of the R-enantiomer of carvedilol were compared to metoprolol, verapamil, and Mavacamten.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Mavacamten and beta-blockers, as well as a typical experimental workflow for preclinical drug testing in HCM.
Caption: Mavacamten's mechanism of action in the cardiac sarcomere.
Caption: Beta-blocker mechanism of action on cardiac myocytes.
Caption: A generalized experimental workflow for preclinical drug comparison in HCM models.
References
- 1. Carvedilol prevents myocardial fibrosis in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transgenic rabbit model for human troponin I-based hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Effects of metoprolol on left ventricular function in rats with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Do beta-blockers have a place in the treatment of feline hypertrophic cardiomyopathy (HCM)? – Vet Practice Support [vetpracticesupport.com]
- 6. Effect of treatment with atenolol on 5-year survival in cats with preclinical (asymptomatic) hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low dose carvedilol inhibits progression of heart failure in rats with dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Effect of early propranolol treatment in an animal model of congestive cardiomyopathy: I Mortality and Ca2+ transport in sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effects of carvedilol and metoprolol on cardiac fibrosis in rats with experimental myocardial infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Mavacamten's Impact on Cardiac Biomarkers: A Comparative Analysis for Hypertrophic Cardiomyopathy
A detailed guide for researchers and drug development professionals on the cross-validation of Mavacamten's effects on NT-proBNP and cTnI in comparison to alternative therapies for hypertrophic cardiomyopathy (HCM).
This guide provides a comprehensive comparison of Mavacamten, a first-in-class cardiac myosin inhibitor, with other therapeutic alternatives for hypertrophic cardiomyopathy (HCM), focusing on their respective impacts on the key cardiac biomarkers: N-terminal pro-B-type natriuretic peptide (NT-proBNP) and cardiac troponin I (cTnI). This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of quantitative data, detailed experimental protocols, and visual representations of key biological and procedural pathways.
Introduction to Mavacamten and Cardiac Biomarkers in HCM
Hypertrophic cardiomyopathy is a genetic disorder characterized by the thickening of the heart muscle, which can lead to significant morbidity and mortality. Cardiac biomarkers such as NT-proBNP and cTnI are crucial for diagnosing, monitoring, and prognosticating HCM. Elevated levels of NT-proBNP are indicative of increased myocardial wall stress, while elevated cTnI levels suggest myocardial injury.
Mavacamten is an allosteric and reversible inhibitor of cardiac myosin ATPase that reduces the excessive myosin-actin cross-bridge formation responsible for the hypercontractility, left ventricular hypertrophy, and reduced compliance seen in HCM[1][2][3]. By normalizing contractility, Mavacamten aims to alleviate the underlying pathophysiology of the disease.
Comparative Analysis of Therapeutic Agents on Cardiac Biomarkers
This section presents a comparative analysis of Mavacamten and other therapeutic options for HCM, focusing on their reported effects on NT-proBNP and cTnI levels. The data is compiled from various clinical trials.
Data Presentation: Impact on NT-proBNP and cTnI
| Therapeutic Agent | Drug Class | Clinical Trial(s) | Change in NT-proBNP | Change in cTnI | Citation(s) |
| Mavacamten | Cardiac Myosin Inhibitor | EXPLORER-HCM, MAVERICK-HCM, VALOR-HCM | Significant reduction (e.g., 53% decrease in geometric mean in MAVERICK-HCM) | Significant reduction (e.g., 34% decrease in geometric mean in MAVERICK-HCM) | [4][5][6][7] |
| Aficamten | Cardiac Myosin Inhibitor | SEQUOIA-HCM, REDWOOD-HCM | Significant reduction (e.g., 79% reduction within 8 weeks in SEQUOIA-HCM) | Significant reduction (e.g., 41% reduction within 8 weeks in SEQUOIA-HCM) | [8][9][10][11] |
| Metoprolol | Beta-Blocker | TEMPO, MAPLE-HCM | No significant difference compared to placebo in one study; Aficamten showed greater reduction than metoprolol in another. | Data not consistently reported in HCM-specific trials. | [12][13][14][15] |
| Verapamil | Calcium Channel Blocker | Various | Limited data specifically on NT-proBNP changes in HCM trials. | Limited data specifically on cTnI changes in HCM trials. | [16][17] |
| Diltiazem | Calcium Channel Blocker | Various | Limited data specifically on NT-proBNP changes in HCM trials. | Limited data specifically on cTnI changes in HCM trials. | |
| Disopyramide | Class Ia Antiarrhythmic | Various | No specific data on NT-proBNP changes in human HCM trials. | Reduction reported in a study on cats; limited human data. | [18] |
Note: Quantitative data for beta-blockers, calcium channel blockers, and disopyramide on NT-proBNP and cTnI in the specific context of HCM is less robust compared to the newer cardiac myosin inhibitors. Many studies on these older drugs focused on hemodynamic and symptomatic improvements rather than biomarker changes.
Experimental Protocols for Biomarker Measurement
The accurate quantification of NT-proBNP and cTnI is paramount in clinical trials. The following outlines a typical experimental protocol for measuring these biomarkers using immunoassays, which are the standard methods employed in the cited studies.
General Protocol for NT-proBNP and cTnI Immunoassays
1. Sample Collection and Preparation:
-
Blood samples are collected from trial participants at baseline and at specified follow-up time points.
-
For serum, blood is collected in serum separator tubes and allowed to clot. For plasma, blood is collected in tubes containing an anticoagulant such as EDTA.
-
Samples are centrifuged to separate the serum or plasma from blood cells.
-
The resulting serum or plasma is then aliquoted and stored, typically at -80°C, until analysis to ensure stability.
2. Immunoassay Procedure (ELISA as an example):
-
Coating: Microplate wells are pre-coated with a capture antibody specific for either NT-proBNP or cTnI.
-
Sample Incubation: A specific volume of the patient's serum or plasma, along with standards and controls, is added to the wells. The plate is incubated to allow the biomarker to bind to the capture antibody.
-
Washing: The wells are washed to remove any unbound substances.
-
Detection Antibody: A detection antibody, which is also specific to the biomarker and is typically conjugated to an enzyme (like horseradish peroxidase - HRP), is added to the wells and incubated.
-
Second Washing: The wells are washed again to remove any unbound detection antibody.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change. The intensity of the color is proportional to the amount of biomarker present in the sample.
-
Stopping the Reaction: A stop solution is added to halt the color development.
-
Data Acquisition: The absorbance of each well is read using a microplate reader at a specific wavelength.
-
Quantification: A standard curve is generated using the known concentrations of the standards, and the concentration of the biomarker in the patient samples is determined by interpolating from this curve.
Note: While ELISA is a common method, other immunoassay platforms such as chemiluminescence immunoassays (CLIA) or fluorescence immunoassays (FIA) may also be used, following similar principles of antigen-antibody binding for detection and quantification.
Visualizations: Signaling Pathways and Workflows
Mavacamten's Signaling Pathway
Caption: Mavacamten's mechanism of action in reducing cardiac hypercontractility and associated biomarkers in HCM.
Experimental Workflow for Biomarker Analysis
Caption: A generalized workflow for the analysis of cardiac biomarkers in a clinical trial setting.
Logical Flow of a Mavacamten Clinical Trial
Caption: A simplified logical flow diagram of a randomized, placebo-controlled clinical trial for Mavacamten in HCM.
Conclusion
Mavacamten and the second-generation cardiac myosin inhibitor, Aficamten, have demonstrated a significant and consistent ability to reduce key cardiac biomarkers, NT-proBNP and cTnI, in patients with both obstructive and non-obstructive hypertrophic cardiomyopathy. This effect on biomarkers aligns with their mechanism of action, which targets the fundamental hypercontractility of the sarcomere.
In comparison, the evidence for the impact of traditional therapies such as beta-blockers, calcium channel blockers, and disopyramide on these specific biomarkers in the HCM population is less definitive. While these agents can provide symptomatic relief and reduce LVOT gradients, their direct and consistent effect on reducing markers of myocardial stress and injury is not as well-documented as for the cardiac myosin inhibitors.
For researchers and drug development professionals, the robust biomarker data for Mavacamten and Aficamten provides a clear pharmacodynamic endpoint to assess target engagement and therapeutic efficacy. Future studies should aim to further elucidate the long-term impact of these biomarker changes on clinical outcomes and continue to explore the comparative effectiveness of these novel agents against traditional therapies in well-designed head-to-head trials.
References
- 1. Mavacamten for symptomatic obstructive hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]
- 4. Evaluation of Mavacamten in Symptomatic Patients With Nonobstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of mavacamten in patients with hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Systematic Review of Clinical Trials on Mavacamten in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. hcplive.com [hcplive.com]
- 10. Efficacy and Safety of Aficamten in Symptomatic Nonobstructive Hypertrophic Cardiomyopathy: Results From the REDWOOD-HCM Trial, Cohort 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cytokinetics.com [cytokinetics.com]
- 12. The Effect of Metoprolol in Patients With Hypertrophic Obstructive Cardiomyopathy - American College of Cardiology [acc.org]
- 13. Randomized Trial of Metoprolol in Patients With Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aficamten or Metoprolol Monotherapy for Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cytokinetics.com [cytokinetics.com]
- 16. Comparative Influences of Beta blockers and Verapamil on Cardiac Outcomes in Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metoprolol or Verapamil in the Management of Patients With Hypertrophic Cardiomyopathy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Disopyramide for Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Mavacamten (MYK-461) Target Engagement with Cardiac Myosin: A Comparative Guide
Introduction: Mavacamten (formerly MYK-461) is a first-in-class, selective, allosteric inhibitor of cardiac myosin ATPase developed to treat hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by excessive heart muscle contraction and thickening.[1][2] By directly targeting the motor protein responsible for cardiac hypercontractility, Mavacamten addresses the underlying pathophysiology of HCM. This guide provides an objective comparison of Mavacamten's performance with alternative therapeutic approaches, supported by experimental data from in vivo studies, and details the methodologies used to validate its target engagement.
Mechanism of Action: Modulating the Myosin Power Stroke
Mavacamten reduces cardiac muscle contractility by modulating the chemomechanical cycle of β-cardiac myosin.[3][4] It decreases the adenosine triphosphatase (ATPase) activity of the cardiac myosin heavy chain.[5] Mechanistic studies have revealed that Mavacamten inhibits the rate-limiting step of phosphate release from myosin, which reduces the number of myosin heads available to interact with actin filaments during the power-generating state.[3][4] This leads to a decrease in the ensemble force, power, and overall contractility produced by the sarcomere.[5]
In Vivo Preclinical Validation in Animal Models
Mavacamten's efficacy in reducing hypercontractility and preventing or reversing HCM pathology has been demonstrated in multiple genetic mouse models that recapitulate key features of the human disease.[6]
Table 1: Effects of Mavacamten (MYK-461) in HCM Mouse Models
| Parameter | Mouse Model | Treatment Details | Key Findings | Reference(s) |
| Cardiac Contractility | R403Q, R719W, R453C, WT | 2.5 mg/kg/day via drinking water | Linear, dose-dependent reduction in fractional shortening with increasing plasma exposure. | [5] |
| Left Ventricular Wall Thickness (LVWT) | R403Q, R453C | Early & chronic administration | Prevented the characteristic increase in LVWT observed in untreated mutant mice. | [5][6] |
| R403Q, R453C | Administration after hypertrophy onset | Promoted partial reversal of disease, shown by a measurable decline in LVWT. | [5][6][7] | |
| Myocardial Fibrosis | R403Q, R453C | Early & chronic administration | Prevented the development of left ventricular fibrosis. | [5][6][7] |
| Cardiomyocyte Disarray | R403Q | Early treatment in pre-hypertrophic mice | Increased cardiomyocyte alignment by 30%, comparable to wild-type levels. | [5] |
| Gene Expression | R403Q, R453C | Early & chronic administration | Attenuated hypertrophic and profibrotic gene expression programs. | [5] |
| Cross-Bridge Behavior | cMyBPC Knockout | Ex vivo incubation | Normalized hypercontractile cross-bridge behavior back to wild-type levels. | [8] |
Comparison with Alternative Therapies
Mavacamten offers a distinct mechanism compared to conventional negative inotropes like beta-blockers, which are often used off-label for HCM.[5][9] An acute study in a canine model directly compared the hemodynamic effects of Mavacamten with the beta-blocker metoprolol.
Table 2: Acute Hemodynamic Comparison: Mavacamten vs. Metoprolol in a Canine Model
| Parameter | Mavacamten | Metoprolol | Reference |
| Load-Independent Contractility (PRSW) | -35 ± 2% | -31 ± 4% (matched) | [9] |
| LV End-Diastolic Pressure (EDP) | Preserved (6 to 7 mmHg) | Increased (6 to 10 mmHg) | [9] |
| LV End-Diastolic Volume (EDV) | Increased (+13 ± 4%) | Modest change (+3 ± 1%) | [9] |
| Estimated LV Stiffness | Preserved (2.0 to 2.2 mmHg/mL) | Increased (1.8 to 2.5 mmHg/mL) | [9] |
| Conclusion | Reduced contractility while preserving ventricular filling pressures and improving LV compliance. | Reduced contractility but increased LV stiffness and filling pressures. | [9] |
More recently, a new class of cardiac myosin inhibitors has emerged, including aficamten. While both drugs target cardiac myosin, aficamten appears to act faster and is cleared more rapidly, which may offer a different safety and titration profile, although larger comparative studies are needed.[1]
Clinical Validation in Human Studies
Clinical trials have confirmed the translation of preclinical findings to patients with symptomatic obstructive HCM (oHCM).
Table 3: Key Outcomes from Mavacamten Clinical Trials in oHCM Patients
| Study | Phase | Primary Endpoint / Key Finding | Quantitative Results | Reference(s) |
| PIONEER-HCM | 2 | Reduction in post-exercise LVOT gradient | Mean reduction of 79 mmHg from baseline. | [2] |
| EXPLORER-HCM | 3 | Composite of exercise capacity & symptom improvement | 37% of patients on Mavacamten met the primary endpoint vs. 17% on placebo. | [2] |
| Change in post-exercise LVOT gradient | Mean change from baseline: -47 mmHg (Mavacamten) vs. -10 mmHg (placebo). | [2] | ||
| Change in NT-proBNP | Greater reductions with Mavacamten vs. placebo. | [2] | ||
| MAVA-LTE | 3 (Long-Term Extension) | Sustained efficacy and safety | Sustained reductions in LVOT gradients, NT-proBNP, and symptom improvement up to 180 weeks. | [10][11] |
| Left Ventricular Ejection Fraction (LVEF) | Mean LVEF decreased from 73.9% to 63.9% at Week 180, with transient reductions below 50% in a small number of patients. | [10] |
Experimental Protocols
Validation of Mavacamten's in vivo target engagement relies on standardized, reproducible experimental methodologies.
Transthoracic Echocardiography in Mice
This non-invasive technique is crucial for serially assessing cardiac structure and function.[12]
-
Anesthesia: Mice are anesthetized, typically with isoflurane (1.0-2.0% mixed with O₂), to immobilize them and maintain a stable heart rate.[13][14] Heart rates below 400 bpm can artificially increase end-diastolic diameters, so careful monitoring is essential.[13]
-
Preparation: The chest is shaved, and the mouse is placed on a heating pad to maintain a body temperature of 37-38°C.[12][14] ECG electrodes are attached to the paws for monitoring.[13]
-
Imaging: A high-frequency transducer (>10 MHz) is used.[12] The probe is placed on the chest in a parasternal position. Two-dimensional (2D) imaging is used to obtain short-axis and long-axis views of the heart.[15]
-
M-Mode Measurement: From the short-axis view at the papillary muscle level, an M-mode cursor is placed perpendicular to the ventricular walls to measure LV internal diameter and wall thickness during systole and diastole.[12][15] These measurements are used to calculate fractional shortening and ejection fraction as indices of contractility.
Histological Analysis of Myocardial Tissue
Post-mortem tissue analysis provides direct evidence of structural remodeling.
-
Tissue Preparation: Hearts are excised, fixed (e.g., in 10% neutral buffered formalin), and embedded in paraffin. Sections (typically 4-5 µm) are cut for staining.[16]
-
Staining for Fibrosis: Masson's trichrome stain is used to visualize collagen deposition.[5] Fibrotic areas appear blue, contrasting with the red-staining myocardium, allowing for quantification of the fibrotic area relative to the total tissue area.[5]
-
Staining for Morphology: Hematoxylin and Eosin (H&E) staining is used to assess general cardiac morphology, including cardiomyocyte hypertrophy and myocyte disarray, which are characteristic features of HCM.[17][18][19]
Biomarker Analysis
Blood-based biomarkers provide a systemic measure of cardiac stress and injury.
-
Sample Collection: Blood samples are collected from patients at specified time points during clinical trials.[20]
-
NT-proBNP Measurement: N-terminal pro-B-type natriuretic peptide (NT-proBNP) is a key biomarker of cardiac wall stress.[21] Plasma or serum levels are quantified using standard immunoassays. Reductions in NT-proBNP levels correlate with reduced ventricular wall stress and improved clinical status.[2][10]
References
- 1. Cardiac Myosin Inhibitors in the Treatment of Hypertrophic Cardiomyopathy: Clinical Trials and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A small-molecule inhibitor of sarcomere contractility suppresses hypertrophic cardiomyopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cardiacrhythmnews.com [cardiacrhythmnews.com]
- 7. MyoKardia Science article demonstrates MYK-461 prevents and reverses disease in HCM mice | EurekAlert! [eurekalert.org]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. news.bms.com [news.bms.com]
- 12. Echocardiographic and Histological Examination of Cardiac Morphology in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transthoracic Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myocardial contrast echocardiography assessment of mouse myocardial infarction: comparison of kinetic parameters with conventional methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histopathological and epigenetic changes in myocardium associated with cancer therapy‐related cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histopathological Changes and Clinical Implications in Patients with Hypertrophic Cardiomyopathy | ECR Journal [ecrjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Cardiac Myosin Inhibitors: Mavacamten, Aficamten, Danicamtiv, and Omecamtiv Mecarbil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of four key cardiac myosin modulators: Mavacamten and Aficamten (inhibitors), and Danicamtiv and Omecamtiv Mecarbil (activators). The information is presented to assist researchers and drug development professionals in understanding the distinct characteristics of these compounds.
Executive Summary
Cardiac myosin inhibitors and activators represent a novel class of therapeutics targeting the underlying pathophysiology of hypertrophic cardiomyopathy (HCM) and heart failure, respectively. Mavacamten and Aficamten are allosteric inhibitors of cardiac myosin, reducing hypercontractility in HCM. Conversely, Danicamtiv and Omecamtiv Mecarbil are cardiac myosin activators aimed at improving systolic function in conditions like heart failure with reduced ejection fraction (HFrEF). Their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion, are critical determinants of their clinical utility, dosing regimens, and potential for drug-drug interactions.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Mavacamten, Aficamten, Danicamtiv, and Omecamtiv Mecarbil in humans.
| Parameter | Mavacamten | Aficamten | Danicamtiv (Predicted Human) | Omecamtiv Mecarbil |
| Time to Peak (Tmax) | ~1 hour[1] | 1-2.5 hours[2] | - | - |
| Bioavailability | ≥85% (oral)[1] | - | - | ~90% (oral)[3] |
| Plasma Protein Binding | 97-98%[1] | - | 84%[4] | - |
| Volume of Distribution | - | - | 0.98 L/kg[4] | 275 L[5] |
| Elimination Half-life (t½) | Dependent on CYP2C19 metabolizer status | 75-85 hours[6] | 17.7 hours[4] | ~18.5-33 hours[3][5] |
| Metabolism | Primarily by CYP2C19, with contributions from CYP3A4 and CYP2C9[7] | Multiple CYPs (2C9, 2D6, 3A)[6] | CYP-mediated amide-cleavage, N-demethylation, ring-opening[4] | - |
| Elimination | - | Primarily through metabolism[2] | - | - |
| Clearance | Reduced in CYP2C19 poor metabolizers[7] | - | 0.64 mL/min/kg[4] | 11.7 L/h[5] |
Signaling Pathway and Mechanism of Action
Cardiac myosin inhibitors and activators directly target the actin-myosin cross-bridge cycle in cardiomyocytes, the fundamental process of muscle contraction.
Caption: Mechanism of cardiac myosin modulators.
Experimental Protocols
Detailed methodologies for key pharmacokinetic experiments are crucial for the interpretation and replication of published data.
In Vivo Pharmacokinetic Studies
Caption: Workflow for in vivo pharmacokinetic studies.
Protocol:
-
Animal Selection and Acclimatization: Healthy, male adult Sprague-Dawley rats (200-250 g) are typically used. Animals are acclimatized for at least one week before the experiment with free access to standard laboratory chow and water.
-
Drug Formulation and Administration: The drug is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water). For oral administration, the formulation is delivered via oral gavage at a specific dose. For intravenous administration, the drug is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered via the tail vein.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the retro-orbital sinus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution are calculated from the plasma concentration-time data using non-compartmental analysis.
Caco-2 Permeability Assay
Caption: Workflow for Caco-2 permeability assay.
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto polycarbonate membrane Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values above a predetermined threshold are used.
-
Permeability Experiment:
-
The cell monolayers are washed and pre-incubated with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
The test compound, dissolved in the transport buffer, is added to either the apical (for A-to-B permeability) or basolateral (for B-to-A permeability) chamber.
-
Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes).
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Hepatocyte Metabolic Stability Assay
Protocol:
-
Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium (e.g., Williams' Medium E). Cell viability is assessed using a method like trypan blue exclusion.
-
Incubation: The hepatocyte suspension is pre-warmed to 37°C. The metabolic reaction is initiated by adding the test compound (at a final concentration, e.g., 1 µM) to the hepatocyte suspension.
-
Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
Analysis: The concentration of the parent compound remaining in the supernatant is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding Assay (Equilibrium Dialysis)
Protocol:
-
Device Preparation: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane is used.
-
Sample Preparation: The test compound is spiked into plasma (e.g., human plasma) at a known concentration.
-
Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and a protein-free buffer (e.g., phosphate-buffered saline, PBS) is added to the other chamber.
-
Equilibration: The device is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sample Collection: After incubation, aliquots are collected from both the plasma and buffer chambers.
-
Analysis: The concentration of the test compound in both the plasma and buffer aliquots is measured by LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.
-
Calculation: The percentage of protein binding is calculated as: % Bound = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] * 100.
Conclusion
Mavacamten, Aficamten, Danicamtiv, and Omecamtiv Mecarbil exhibit distinct pharmacokinetic profiles that influence their clinical application. Mavacamten's metabolism is heavily dependent on CYP2C19, necessitating consideration of patient genotype and potential drug-drug interactions. Aficamten's metabolism by multiple CYP enzymes may lead to a more predictable pharmacokinetic profile. Danicamtiv, based on preclinical data, is predicted to have a moderate half-life. Omecamtiv Mecarbil has a relatively long half-life. Understanding these differences is paramount for the continued development and optimization of cardiac myosin modulators for the treatment of cardiovascular diseases. The provided experimental protocols offer a foundation for consistent and reproducible pharmacokinetic characterization of novel compounds in this class.
References
- 1. drugs.com [drugs.com]
- 2. Pharmacokinetics, disposition, and biotransformation of the cardiac myosin inhibitor aficamten in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic-pharmacodynamic modeling of omecamtiv mecarbil, a cardiac myosin activator, in healthy volunteers and patients with stable heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical in vitro and in vivo pharmacokinetic properties of danicamtiv, a new targeted myosin activator for the treatment of dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetic Properties of Omecamtiv Mecarbil in Healthy Subjects and Patients With Heart Failure With Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Characterization of mavacamten pharmacokinetics in patients with hypertrophic cardiomyopathy to inform dose titration - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the binding site of 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid on the myosin head
A Guide for Researchers in Drug Discovery and Molecular Biology
Introduction:
The myosin superfamily of motor proteins is integral to a vast array of cellular processes, from muscle contraction to intracellular transport. The myosin head domain, which contains the ATPase and actin-binding sites, is a critical component of its function and a key target for therapeutic intervention in various diseases. While the specific compound 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid has been a subject of interest, publicly available data directly confirming its binding site and mechanism of action on the myosin head is currently unavailable. This guide, therefore, provides a comparative analysis of well-characterized small molecule inhibitors that target the myosin head: mavacamten, aficamten, and blebbistatin. By examining their distinct binding sites, mechanisms of action, and the experimental data supporting these findings, this document aims to provide a valuable resource for researchers and professionals in the field of drug development.
Comparative Data of Myosin Inhibitors
The following table summarizes key quantitative data for mavacamten, aficamten, and blebbistatin, highlighting their potency and effects on myosin function.
| Parameter | Mavacamten | Aficamten | Blebbistatin |
| Target Myosin Isoform(s) | Cardiac β-myosin heavy chain | Cardiac β-myosin heavy chain | Myosin II isoforms |
| Binding Site | Allosteric site on the myosin head, near the actin-binding interface[1][2] | Allosteric site on the myosin head, distinct from the ATP and actin binding sites[3] | Hydrophobic pocket at the apex of the 50-kDa cleft in the motor domain[4] |
| Mechanism of Action | Stabilizes the super-relaxed (SRX) state, reducing the number of available myosin heads for actin binding[2][5] | Reduces the number of active actin-myosin cross-bridges by preventing myosin from entering a force-producing state[3] | Noncompetitive inhibitor that blocks Pi release from the myosin-ADP-Pi complex[4] |
| IC₅₀ (Actin-Activated ATPase) | ~0.3 - 0.5 µM | ~0.1 - 0.6 µM | ~2 - 5 µM (non-muscle myosin IIa)[4] |
| Effect on Muscle Contractility | Reduces hypercontractility in hypertrophic cardiomyopathy (HCM)[2][6][7] | Reduces myocardial contractility[3] | Inhibits skeletal muscle contraction[4] |
Experimental Protocols
The characterization of myosin inhibitors relies on a variety of biochemical and biophysical assays. Below are detailed methodologies for key experiments cited in the study of these compounds.
Actin-Activated ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, which is a direct measure of the motor's enzymatic activity.
Protocol:
-
Protein Preparation: Purify myosin subfragment 1 (S1) or heavy meromyosin (HMM) and actin from a relevant source (e.g., bovine cardiac tissue for cardiac myosin).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 12 mM Pipes pH 6.8, 2 mM MgCl₂, 10 mM KCl, and 1 mM DTT).
-
Assay Procedure:
-
Add a fixed concentration of myosin (e.g., 1 µM) and actin (e.g., 14 µM) to the wells of a 96-well plate.[5]
-
Add varying concentrations of the inhibitor (e.g., mavacamten, aficamten, or blebbistatin) to the wells.
-
Initiate the reaction by adding ATP.
-
The rate of ATP hydrolysis is measured using an enzymatically coupled assay that links ADP production to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[5]
-
-
Data Analysis: Plot the rate of ATP hydrolysis as a function of inhibitor concentration to determine the IC₅₀ value.
In Vitro Motility Assay
This assay directly visualizes the movement of actin filaments propelled by myosin motors attached to a surface, providing insights into the effect of inhibitors on motor function.
Protocol:
-
Flow Cell Preparation: Create a flow cell by attaching a coverslip to a microscope slide.
-
Myosin Coating: Introduce a solution of myosin (or HMM/S1) into the flow cell, allowing the motors to adsorb to the surface.
-
Blocking: Block the remaining surface with a protein like bovine serum albumin (BSA) to prevent non-specific binding.
-
Actin Filament Introduction: Introduce fluorescently labeled actin filaments into the flow cell in the presence of ATP and the inhibitor at various concentrations.
-
Data Acquisition: Observe the movement of the actin filaments using fluorescence microscopy and record videos.
-
Data Analysis: Analyze the videos to determine the sliding velocity of the actin filaments. A decrease in velocity indicates inhibition of myosin motor function.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
These structural biology techniques are crucial for determining the precise binding site of an inhibitor on the myosin head.
Protocol (General Workflow):
-
Complex Formation: Form a stable complex of the myosin motor domain with the inhibitor. For some inhibitors, this may also involve the presence of actin and/or a nucleotide analog.
-
Crystallization (for X-ray Crystallography): Grow crystals of the myosin-inhibitor complex.
-
Data Collection:
-
X-ray Crystallography: Expose the crystals to a high-intensity X-ray beam and collect diffraction data.
-
Cryo-EM: Vitrify the sample in a thin layer of ice and collect images using a transmission electron microscope.
-
-
Structure Determination: Process the diffraction data or images to reconstruct a three-dimensional model of the myosin-inhibitor complex.
-
Binding Site Identification: Analyze the electron density map to precisely locate the inhibitor molecule within the myosin structure.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of the compared myosin inhibitors and a typical experimental workflow for their characterization.
Caption: Mechanism of action of different myosin inhibitors.
References
- 1. Cardiac myosin inhibitors: Efficacy, safety and future directions of aficamten in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A therapeutic leap: how myosin inhibitors moved from cardiac interventions to skeletal muscle myopathy solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.cytokinetics.com [ir.cytokinetics.com]
- 4. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TWO CLASSES OF MYOSIN INHIBITORS, BLEBBISTATIN, AND MAVACAMTEN, STABILIZE β-CARDIAC MYOSIN IN DIFFERENT STRUCTURAL AND FUNCTIONAL STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac myosin inhibitors: a silver lining for an old disease - PMC [pmc.ncbi.nlm.nih.gov]
Mavacamten in Non-Sarcomere Mutation Hypertrophic Cardiomyopathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Mavacamten in hypertrophic cardiomyopathy (HCM), with a specific focus on patient populations without sarcomere mutations, primarily represented by those with non-obstructive hypertrophic cardiomyopathy (nHCM). The document summarizes key clinical trial data, details experimental protocols, and contrasts Mavacamten with alternative therapeutic strategies.
Executive Summary
Mavacamten, a first-in-class cardiac myosin inhibitor, has demonstrated significant efficacy in treating symptomatic obstructive hypertrophic cardiomyopathy (oHCM). However, its role in the treatment of non-obstructive hypertrophic cardiomyopathy (nHCM), a phenotype that includes a substantial portion of patients without identifiable sarcomere mutations, is not supported by recent pivotal clinical trial data. The Phase 3 ODYSSEY-HCM trial, the largest study in this patient population to date, did not meet its primary endpoints of improving patient-reported health status or exercise capacity. In contrast, earlier Phase 2 data from the MAVERICK-HCM trial showed favorable changes in biomarkers of myocardial wall stress and injury, suggesting a potential physiological effect. This guide will delve into the data from these key trials and compare Mavacamten's performance with established and emerging alternative therapies for nHCM.
Mavacamten: Mechanism of Action
Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1][2] By reducing the number of actin-myosin cross-bridges, it decreases the excessive contractility that is a hallmark of hypertrophic cardiomyopathy.[2] This mechanism of action is intended to improve diastolic function and reduce the hypercontractile state, irrespective of the underlying genetic cause.
Mavacamten in Non-Obstructive Hypertrophic Cardiomyopathy: Clinical Trial Data
The efficacy of Mavacamten in nHCM has been primarily evaluated in two key clinical trials: the Phase 2 MAVERICK-HCM trial and the Phase 3 ODYSSEY-HCM trial. While many patients with nHCM may have non-sarcomere mutations, it is important to note that a direct correlation in these trial populations has not been explicitly detailed in published results. However, 43% of patients in the ODYSSEY-HCM trial had a family history of HCM, suggesting a significant genetic component.[3]
Table 1: Quantitative Efficacy Data from Mavacamten Clinical Trials in nHCM
| Endpoint | MAVERICK-HCM (Phase 2)[2][4] | ODYSSEY-HCM (Phase 3)[5][6] |
| Primary Endpoint(s) | Safety and Tolerability | Dual Primary: 1. Change in KCCQ-23 Clinical Summary Score (CSS) from baseline to week 48 2. Change in peak oxygen consumption (pVO₂) from baseline to week 48 |
| Primary Endpoint Results | Well-tolerated | Did not meet statistical significance |
| Change in KCCQ-23 CSS | Not a primary efficacy endpoint | Mavacamten: +13.1 points Placebo: +10.4 points (Difference: 2.7; 95% CI: -0.1 to 5.6; p=0.056) |
| Change in pVO₂ (mL/kg/min) | Not a primary efficacy endpoint | Mavacamten: +0.52 mL/kg/min Placebo: +0.05 mL/kg/min (Difference: 0.47; 95% CI: -0.03 to 0.98; p=0.066) |
| Key Secondary/Exploratory Endpoints | ||
| Change in NT-proBNP | Mavacamten: -53% Placebo: +1% (p=0.0005) | Data on secondary endpoints not fully available. |
| Change in cardiac Troponin I | Mavacamten: -34% Placebo: +4% (p=0.009) | Data on secondary endpoints not fully available. |
| Composite Functional Endpoint | Mavacamten: 35% achieved Placebo: 21% achieved (Not statistically significant) | Not reported as a primary or key secondary endpoint. |
Experimental Protocols
MAVERICK-HCM (Phase 2)
-
Study Design: A multicenter, double-blind, placebo-controlled, dose-ranging study.[4]
-
Participants: 59 adults with symptomatic nHCM (NYHA class II/III), LVEF ≥55%, and NT-proBNP ≥300 pg/mL.[4]
-
Intervention: Participants were randomized 1:1:1 to receive one of two target plasma concentrations of Mavacamten or placebo for 16 weeks.[2]
-
Key Assessments: Safety and tolerability were the primary objectives. Exploratory efficacy endpoints included changes in biomarkers (NT-proBNP, cardiac troponin I), a composite functional endpoint (change in pVO₂ and NYHA class), and patient-reported outcomes.[7]
ODYSSEY-HCM (Phase 3)
-
Study Design: A randomized, double-blind, placebo-controlled trial conducted at 201 international sites.[3]
-
Participants: 580 adults with symptomatic nHCM (NYHA class II or III).[5]
-
Intervention: Mavacamten (starting at 5 mg daily and adjusted based on LVEF) or placebo for 48 weeks.[6]
-
Key Assessments:
-
Kansas City Cardiomyopathy Questionnaire (KCCQ): A 23-item, self-administered questionnaire that measures the patient's perception of their health status, including symptoms, physical and social function, and quality of life.[8][9] Scores range from 0 to 100, with higher scores indicating better health.[10]
-
Cardiopulmonary Exercise Testing (CPET): A noninvasive method used to assess the integrated response of the cardiovascular, pulmonary, and muscular systems to exercise.[11] Key parameters include peak oxygen consumption (pVO₂), which reflects maximal aerobic capacity, and the ventilatory efficiency slope (VE/VCO₂).[12]
-
Alternative Treatment Strategies for Non-Obstructive HCM
Given that Mavacamten is not currently recommended for nHCM, it is crucial to consider alternative therapeutic options.
Table 2: Comparison of Mavacamten with Alternative Treatments for nHCM
| Treatment Modality | Mechanism of Action | Key Efficacy Data/Clinical Considerations |
| Mavacamten | Cardiac myosin inhibitor; reduces hypercontractility.[1] | ODYSSEY-HCM: Did not meet primary endpoints for improving symptoms or exercise capacity in nHCM.[5] MAVERICK-HCM: Showed reduction in biomarkers of myocardial stress and injury.[2] |
| Beta-Blockers | Negative inotropic and chronotropic effects; reduce myocardial oxygen demand.[13] | First-line therapy for symptomatic nHCM to improve diastolic filling and reduce symptoms.[14][15] |
| Calcium Channel Blockers (non-dihydropyridine) | Negative inotropic and chronotropic effects; improve diastolic relaxation.[16] | Used as an alternative or in combination with beta-blockers for symptom management in nHCM.[14] |
| Diuretics | Reduce preload and alleviate symptoms of congestion.[15] | Used judiciously in patients with evidence of fluid overload.[17] |
| Ninerafaxstat (Investigational) | Partial fatty acid oxidation inhibitor; shifts myocardial metabolism to glucose utilization.[18] | Phase 2 IMPROVE-HCM trial: Showed good tolerability and safety, with evidence of improvements in symptoms and exercise capacity.[18] |
| Surgical Myectomy (Apical) | Surgical removal of thickened apical muscle.[17] | May be considered in highly selected patients with apical HCM, severe refractory symptoms, and a small LV cavity to improve symptoms.[17] |
Signaling Pathways and Experimental Workflows
Pathophysiology of Non-Sarcomere Mutation HCM
While sarcomere gene mutations are the most common cause of HCM, a significant number of cases have other genetic or unknown etiologies.[19] Non-sarcomere HCM can be associated with various conditions, including RASopathies, which involve mutations in genes of the Ras/mitogen-activated protein kinase (MAPK) signaling pathway.[20] This pathway is a key regulator of cell growth and proliferation, and its dysregulation can lead to cardiac hypertrophy.
Experimental Workflow for a Clinical Trial in nHCM
The following diagram illustrates a typical workflow for a clinical trial evaluating a novel therapeutic agent for non-obstructive hypertrophic cardiomyopathy.
Conclusion
The available evidence does not support the efficacy of Mavacamten in improving symptoms or exercise capacity in a broad population of patients with non-obstructive hypertrophic cardiomyopathy, which includes individuals with non-sarcomere mutations. While the Phase 2 MAVERICK-HCM trial demonstrated encouraging effects on biomarkers of myocardial stress, the pivotal Phase 3 ODYSSEY-HCM trial failed to meet its primary clinical endpoints. Therefore, for patients with symptomatic nHCM, current treatment guidelines recommend standard-of-care therapies such as beta-blockers, calcium channel blockers, and diuretics.[14][15] Promising investigational agents that target different pathophysiological pathways, such as Ninerafaxstat, are currently under investigation and may offer future therapeutic options for this patient population. Further research is needed to better understand the diverse pathophysiology of non-sarcomere HCM and to develop targeted therapies for these patients.
References
- 1. medpagetoday.com [medpagetoday.com]
- 2. Mavacamten shows promising results in non-obstructive hypertrophic cardiomyopathy - Medical Conferences [conferences.medicom-publishers.com]
- 3. youtube.com [youtube.com]
- 4. Evaluation of Mavacamten in Symptomatic Patients With Nonobstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ODYSSEY-HCM: Mavacamten misses primary endpoint in non-obstructive HCM - Medical Conferences [conferences.medicom-publishers.com]
- 6. ODYSSEY-HCM: Mavacamten vs. Placebo in Patients With Symptomatic Nonobstructive HCM - American College of Cardiology [acc.org]
- 7. emjreviews.com [emjreviews.com]
- 8. fda.gov [fda.gov]
- 9. resref.com [resref.com]
- 10. codetechnology.com [codetechnology.com]
- 11. Cardiopulmonary Exercise Testing in Hypertrophic Cardiomyopathy: Refining a Proven Tool for Better Risk Prognostication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. 2020 AHA/ACC Guideline for Hypertrophic Cardiomyopathy: Key Perspectives - American College of Cardiology [acc.org]
- 15. Contemporary Therapies and Future Directions in the Management of Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. healthcentral.com [healthcentral.com]
- 17. professional.heart.org [professional.heart.org]
- 18. Ninerafaxstat Well-Tolerated and Safe for Nonobstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 19. preprints.org [preprints.org]
- 20. Pathogenic Mechanisms of Hypertrophic Cardiomyopathy beyond Sarcomere Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Long-Term Cardiac Remodeling Effects of MYK-461 and Alternatives in Hypertrophic Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term effects of MYK-461 (Mavacamten) and other therapeutic alternatives on cardiac remodeling in patients with hypertrophic cardiomyopathy (HCM). The information is compiled from long-term clinical studies and presented to aid in research, development, and clinical trial design.
Executive Summary
Hypertrophic cardiomyopathy is characterized by the thickening of the heart muscle, which can lead to significant morbidity and mortality. Therapeutic interventions aim to alleviate symptoms, reduce the risk of adverse events, and, ideally, reverse or slow the progression of adverse cardiac remodeling. This guide focuses on the comparative long-term efficacy of the cardiac myosin inhibitor Mavacamten (MYK-461), a newer entrant in the field, Aficamten, conventional pharmacological treatments (beta-blockers, calcium channel blockers, and disopyramide), and invasive septal reduction therapies (surgical myectomy and alcohol septal ablation).
The available long-term data, primarily from the EXPLORER-HCM and its open-label extension MAVA-LTE trials, demonstrate that Mavacamten leads to statistically significant and sustained reductions in key markers of cardiac remodeling, including left ventricular mass index (LVMI), maximal left ventricular wall thickness (LVWT), and left atrial volume index (LAVI). Aficamten, another cardiac myosin inhibitor, has also shown promising results in favorable cardiac structural remodeling in the FOREST-HCM trial.[1]
Conventional medical therapies, such as beta-blockers and calcium channel blockers, have demonstrated symptomatic relief, but their long-term effects on reversing cardiac remodeling are less pronounced and not as well-quantified in comparative long-term studies. Invasive procedures like surgical myectomy and alcohol septal ablation effectively reduce left ventricular outflow tract (LVOT) gradients and can lead to some reverse remodeling, though they carry procedural risks.
This guide presents the available quantitative data in structured tables for direct comparison, details the experimental protocols of key studies to provide methodological context, and includes visualizations of relevant pathways and workflows to facilitate a deeper understanding of the therapeutic landscape.
Comparative Analysis of Cardiac Remodeling
The following tables summarize the quantitative data on the long-term effects of various treatments on key parameters of cardiac remodeling.
Table 1: Long-Term Effects of Cardiac Myosin Inhibitors on Cardiac Remodeling
| Parameter | Mavacamten (MAVA-LTE, up to 120 weeks) | Aficamten (FOREST-HCM, 48 weeks) |
| LV Mass Index (LVMI) | Sustained reductions observed | -11.4 g/m² (± 19.4)[1] |
| Maximal LV Wall Thickness | Sustained reductions observed | -1.3 mm (± 1.8)[1] |
| Left Atrial Volume Index (LAVI) | -8.5 mL/m² (± 10.3) | -16.3 mL/m² (± 26.4)[1] |
| LV Ejection Fraction (LVEF) | Maintained within normal limits with a slight reduction from baseline | No significant adverse changes reported |
| Biomarkers (NT-proBNP) | Sustained reductions observed | Sustained reductions observed[1] |
Table 2: Long-Term Effects of Conventional Medical Therapies on Cardiac Remodeling
| Parameter | Beta-Blockers | Calcium Channel Blockers | Disopyramide |
| LV Mass Index (LVMI) | Data on long-term reduction is limited and often qualitative, suggesting a slowing of progression rather than reversal. | Limited evidence of significant long-term reduction in LV mass. | No significant long-term changes in LV mass reported. |
| Maximal LV Wall Thickness | Some studies suggest a slower rate of increase in wall thickness over the long term. | A study on verapamil showed a decrease of 1.5 +/- 2.6 mm in ventricular septal thickness in 32 patients over 2 years.[2] | One study with a median 7.2-year follow-up reported a baseline LV wall thickness of 18±4 mm, with no significant change mentioned over the study period.[3] |
| Left Atrial Volume Index (LAVI) | Data on long-term changes are not consistently reported. | A study with a mean follow-up of 52 months showed a significant decrease in left atrial diameter.[4] | Data on long-term changes are not consistently reported. |
| LV Ejection Fraction (LVEF) | Generally maintained. | Generally maintained. | No significant change in ejection fraction (69%±6% versus 69%±9%) over a median of 7.2 years.[3] |
| Biomarkers (NT-proBNP) | May show some reduction, but data on long-term sustained effects are limited. | May show some reduction, but data on long-term sustained effects are limited. | Data on long-term changes are not consistently reported. |
Table 3: Long-Term Effects of Invasive Septal Reduction Therapies on Cardiac Remodeling
| Parameter | Surgical Myectomy (Follow-up >10 years) | Alcohol Septal Ablation (Follow-up up to 8 years) |
| LV Mass Index (LVMI) | Significant reductions are expected post-procedure, contributing to long-term symptomatic improvement. | A study showed a significant decrease in LV Mass from 225.5±79.5 to 205.1±78.7 g.[5] |
| Maximal LV Wall Thickness | A study reported a 32% decrease in interventricular septal thickness at 2.5 years post-surgery.[6] | Significant reduction from 23 ± 4.7 mm to 19 ± 3 mm at 6 months, with no further decrease thereafter.[7] |
| Left Atrial Volume Index (LAVI) | The SPIRIT-HCM study showed a significant improvement of -6.9 mL/m² at 1-year follow-up.[8] | Data on long-term changes are not consistently reported. |
| LV Ejection Fraction (LVEF) | Generally preserved or may slightly decrease post-operatively but remains within the normal range. | Generally preserved. |
| LV Outflow Tract Gradient | Significant and durable reduction; one study reported a decrease from 56 ± 40 mmHg to 1 ± 7 mmHg.[9][10] | Significant reduction from 79 ± 35 to 34 ± 23 mmHg at 6 months.[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the design of key clinical trials, the following diagrams are provided.
Signaling Pathway of Cardiac Myosin Inhibitors
Caption: Mechanism of action of cardiac myosin inhibitors like MYK-461.
Experimental Workflow of a Phase 3 Clinical Trial (e.g., EXPLORER-HCM)
References
- 1. Surgical myectomy: Rationale and personalized technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of calcium-channel blocking drugs in hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term outcomes and risk factors for mortality of patients with hypertrophic obstructive cardiomyopathy undergoing septal myectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 10-year results and survival of patients with hypertrophic cardiomyopathy treated with calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term outcomes and risk factors for mortality of patients with hypertrophic obstructive cardiomyopathy undergoing septal myectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of long-term treatment with beta-blocker on cardiac hypertrophy in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Echocardiographic Changes Following Surgical Myectomy in Severely Symptomatic Obstructive Hypertrophic Cardiomyopathy: Insights From the SPIRIT-HCM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term effects of surgical septal myectomy on survival in patients with obstructive hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Outcomes Over Follow-up ≥10 Years After Surgical Myectomy for Symptomatic Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Researchers and laboratory personnel handling 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid (CAS No. 391211-97-5) must adhere to strict disposal protocols due to its hazardous nature. This guide provides essential, step-by-step instructions to ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) specific to the product in use. This compound is classified as an acute oral toxicant and presents long-term hazards to aquatic life.[1] It is also known to cause skin and serious eye irritation, as well as potential respiratory irritation.[2]
Personal Protective Equipment (PPE) is mandatory. When handling this chemical for disposal, always wear:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[1][3]
Quantitative Hazard and Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 391211-97-5 | [1][3] |
| Molecular Formula | C₁₃H₇F₃INO₂ | [1] |
| Melting Point | 189-191°C | [1][2][3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| GHS Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life | [1][2] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations... | [1] |
Step-by-Step Disposal Protocol
Disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
-
This compound must be treated as a hazardous chemical waste.
-
Segregate it from other waste streams. Specifically, keep it separate from incompatible materials. As a general rule, store acids separately from bases and oxidizers away from reducing agents.
2. Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for waste accumulation. The original manufacturer's container is often a suitable choice.[4]
-
The container must have a secure, screw-on cap to prevent spills.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name: "this compound," the CAS number (391211-97-5), and the associated hazard pictograms (e.g., GHS07).
3. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed except when adding waste.
-
Store in a cool, dry, and well-ventilated location, away from direct sunlight and incompatible materials.[1]
-
Place the primary waste container within a secondary containment bin or tray to mitigate potential leaks or spills.
4. Arranging for Final Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow all institutional procedures for waste manifest and pickup requests.
-
Do not exceed the accumulation time or quantity limits for hazardous waste as defined by local and national regulations.
5. Decontamination of Empty Containers:
-
If the original container is to be disposed of, it must be properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institutional guidelines. Deface the original label before disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid (CAS No. 391211-97-5). The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.
Hazard Identification:
This compound is classified with the following hazards:
-
Acute Toxicity (Oral), Category 4: Harmful if swallowed.[1][2]
-
Hazardous to the aquatic environment, long-term (Chronic), Category 4: May cause long-lasting harmful effects to aquatic life.[1][2]
Precautionary Statements:
-
Prevention: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid release to the environment.[1][2]
-
Response: If swallowed, seek medical help. Rinse mouth.[1][2]
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat or apron, and closed-toe shoes. | Prevents skin contact which can lead to irritation or burns.[3][4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of dust and vapors, which can cause respiratory tract irritation.[3] |
Experimental Protocol for Safe Handling
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific chemical.
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.
-
Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and free of clutter. An emergency eyewash station and safety shower must be readily accessible.[5]
2. Handling and Use:
-
All handling of this compound should be done in a well-ventilated place, preferably within a chemical fume hood.[1][2]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1][2]
3. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from heat and direct sunlight.[4]
-
Store separately from foodstuff containers or incompatible materials.[1][2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm.
-
Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be collected separately from non-halogenated waste.[3] This includes unused product, reaction residues, and contaminated materials such as gloves, weighing papers, and pipette tips.
-
Waste Containers: Use a designated, properly labeled hazardous waste container for halogenated organic waste. The container should be kept closed when not in use and stored in a designated satellite accumulation area.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite. Collect the contaminated material and place it in the designated halogenated organic waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


